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Core Science & Biosynthesis

Foundational

Prodelphinidin B2 natural sources and biosynthesis

An In-Depth Technical Guide to Prodelphinidin B2: Natural Sources and Biosynthesis Abstract Prodelphinidins, a subclass of proanthocyanidins (PAs) or condensed tannins, are oligomeric and polymeric flavonoids composed of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Prodelphinidin B2: Natural Sources and Biosynthesis

Abstract

Prodelphinidins, a subclass of proanthocyanidins (PAs) or condensed tannins, are oligomeric and polymeric flavonoids composed of (epi)gallocatechin units.[1][2] Among these, Prodelphinidin B2, a dimeric proanthocyanidin, has garnered significant scientific interest for its potent antioxidant properties and potential health benefits, including anti-inflammatory and anticarcinogenic activities.[3][4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural distribution of Prodelphinidin B2 and the intricate biochemical pathways governing its synthesis in plants. Furthermore, it details robust methodologies for its extraction, purification, and characterization, offering a foundational resource for its study and application.

Natural Occurrence and Distribution of Prodelphinidin B2

Prodelphinidin B2 and its parent compounds are widely distributed throughout the plant kingdom, contributing to the flavor (astringency), color, and defense mechanisms of various plant tissues.[6][7] Their presence is particularly notable in a range of dietary sources. Unlike procyanidins, which are the most common PAs in the human diet, prodelphinidins represent a significant but less-studied fraction.[8][9]

Key dietary sources are found across several plant families, including grains, legumes, fruits, and beverages derived from them.

Table 1: Prominent Natural Sources of Prodelphinidins

Plant CategorySpecific SourceTissue/ProductRelevant Prodelphinidins DetectedReference(s)
Cereals & Grains Barley (Hordeum vulgare)Grains, Malt, EarsProdelphinidin B3, C2[5][10][11]
Sorghum (Sorghum bicolor)GrainsProdelphinidin polymers[5][12][13]
Legumes Lentils (Lens culinaris)SeedsProdelphinidin & procyanidin subunits[14][15]
Faba Bean (Vicia faba)SeedsProdelphinidin & procyanidin subunits[10][14]
Pea (Pisum sativum)SeedsPredominantly prodelphinidin subunits[14]
Fruits & Berries Grapes (Vitis vinifera)SkinMixed procyanidin/prodelphinidin polymers[2][16]
Blackcurrant (Ribes nigrum)LeavesDimeric and trimeric prodelphinidins[4][17]
Pomegranate (Punica granatum)PeelsGallocatechin-based prodelphinidins[2]
Beverages Green Tea (Camellia sinensis)LeavesProdelphinidin B-2 3'-O-gallate[2][18]
Beer-Prodelphinidin B3, B9, C2 (from malt)[2]

The concentration and composition of prodelphinidins, including B2, can vary significantly based on the plant's genetics, environmental conditions, and the stage of maturity.[9][19]

The Biosynthesis of Prodelphinidins

Prodelphinidin B2 is synthesized via a specific branch of the well-characterized flavonoid pathway.[20][21] This pathway begins with the general phenylpropanoid metabolism and branches off to create the specific flavan-3-ol monomers, (+)-gallocatechin and (-)-epigallocatechin, which are the building blocks of prodelphinidins.

Upstream Flavonoid Pathway

The synthesis initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce flavanones like naringenin. The subsequent crucial hydroxylation and reduction steps yield dihydroflavonols. The key precursor for the prodelphinidin branch is the dihydroflavonol, dihydromyricetin.

The Prodelphinidin-Specific Branch

The commitment to prodelphinidin synthesis is determined by the activity of a specific cytochrome P450 enzyme:

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is the critical determinant for prodelphinidin synthesis.[20][22] It catalyzes the hydroxylation of the B-ring of dihydrokaempferol or dihydroquercetin at both the 3' and 5' positions to produce dihydromyricetin. Plants lacking a functional F3'5'H enzyme are incapable of producing prodelphinidins.[22]

Formation of Flavan-3-ol Monomers

Dihydromyricetin is converted to leucodelphinidin by Dihydroflavonol 4-Reductase (DFR) .[22][23] Leucodelphinidin serves as a central branch point for the synthesis of the two primary prodelphinidin monomers:

  • Synthesis of (+)-Gallocatechin (a 2,3-trans-flavan-3-ol):

    • Leucoanthocyanidin Reductase (LAR) directly reduces leucodelphinidin to form (+)-gallocatechin.[23][24]

  • Synthesis of (-)-Epigallocatechin (a 2,3-cis-flavan-3-ol):

    • Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), first oxidizes leucodelphinidin to the unstable anthocyanidin, delphinidin.[21][23][24]

    • Anthocyanidin Reductase (ANR) then reduces delphinidin to form (-)-epigallocatechin.[21][24][25]

Polymerization and Transport

Prodelphinidin B2 is a dimer formed by the condensation of two flavan-3-ol units. This process involves a "starter unit" [(+)-gallocatechin or (-)-epigallocatechin] and an "extension unit" derived from leucodelphinidin.[26] The most common linkage is a C4→C8 bond. While some polymerization may occur non-enzymatically, the process is tightly controlled within the cell.[26] The flavan-3-ol precursors are synthesized in the cytoplasm, often on the surface of the endoplasmic reticulum, and are subsequently transported into the vacuole for polymerization and storage.[6][20] This transport is mediated by proteins such as glutathione S-transferases (GSTs) and multidrug and toxic compound extrusion (MATE) transporters.

Regulatory Control

The entire pathway is under tight transcriptional control. The expression of the structural genes (e.g., DFR, ANS, ANR, LAR) is regulated by a conserved transcriptional complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[20][23][27]

Prodelphinidin_Biosynthesis cluster_0 Monomer Synthesis DHM Dihydromyricetin LD Leucodelphinidin DHM->LD DFR DFR invis1 LD->invis1 LAR LAR ANS ANS/LDOX DEL Delphinidin (Anthocyanidin) EGC (-)-Epigallocatechin (2,3-cis) DEL->EGC ANR ANR GC (+)-Gallocatechin (2,3-trans) PDB2 Prodelphinidin B2 and other polymers GC->PDB2 Poly Polymerization EGC->PDB2 invis1->DEL invis1->GC invis2 DFR->LD LAR->GC ANS->DEL ANR->EGC Poly->PDB2

Figure 1: Biosynthetic pathway from dihydromyricetin to prodelphinidin polymers.

Methodologies for Extraction, Purification, and Analysis

The structural complexity and reactivity of prodelphinidins necessitate carefully optimized protocols for their analysis.[28] The choice of methodology is critical to prevent oxidative degradation and ensure accurate quantification.

Extraction

The primary goal of extraction is to efficiently solubilize PAs from the plant matrix while minimizing the co-extraction of interfering compounds like chlorophyll and lipids.

  • Solvent System: Aqueous acetone (70-80%) is highly effective for extracting a broad range of PAs due to its ability to break hydrogen bonds between tannins and the plant cell wall matrix.[18][29] Aqueous ethanol is also a widely used alternative.[10]

    • Causality: The addition of water to the organic solvent is crucial for swelling the plant tissue and improving solvent penetration, thereby increasing extraction efficiency.

  • Additives: The inclusion of an antioxidant, such as ascorbic acid, in the extraction solvent is recommended to prevent the oxidative degradation of these labile compounds.

  • Techniques:

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[29]

    • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and speed.[10]

Purification and Fractionation

Crude extracts require purification to isolate prodelphinidins from other phenolics and compounds.

  • Solid-Phase Extraction (SPE): C18 or other reversed-phase cartridges are used for initial cleanup, removing highly polar compounds (sugars, organic acids) and non-polar compounds (lipids, chlorophyll).

  • Size-Exclusion Chromatography: Sephadex LH-20 is the gold standard for separating PAs from low-molecular-weight phenolics. PAs bind to the dextran gel via hydrogen bonding and are eluted with acetone/methanol, while other phenolics are eluted earlier with ethanol/methanol.

  • Preparative HPLC: For isolating specific oligomers like Prodelphinidin B2, preparative or semi-preparative HPLC on reversed-phase (C18) or normal-phase columns is employed.

Characterization and Quantification

A combination of chromatographic and spectrometric techniques is required for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): The most common method for separating individual PA oligomers. Coupled with a Diode Array Detector (DAD) for initial identification based on UV spectra and quantification against a known standard.

    • Normal-Phase (NP-HPLC): Particularly useful for separating PAs based on their degree of polymerization (DP).

  • Mass Spectrometry (MS):

    • LC-MS/MS: Essential for structural confirmation.[28] Electrospray ionization (ESI) is typically used. Tandem MS (MS/MS) provides fragmentation patterns that can confirm the identity of the monomers and the linkage type. High-resolution MS (e.g., TOF, Orbitrap) provides accurate mass data to determine elemental composition.[30]

  • Chemical Degradation (Thiolysis/Phloroglucinolysis):

    • This technique involves the acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophile (e.g., phloroglucinol or toluene-α-thiol).[10] The terminal units are released as free flavan-3-ols, while the extension units are released as adducts. Subsequent HPLC analysis of these products allows for the determination of the mean degree of polymerization (mDP) and the subunit composition (e.g., the ratio of prodelphinidin to procyanidin units).

Protocol Example: Extraction and Analysis of Prodelphinidins from Barley Flour

This protocol provides a self-validating workflow for the analysis of Prodelphinidin B2.

  • Sample Preparation & Extraction:

    • Weigh 1.0 g of finely milled barley flour into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (Acetone:Water:Ascorbic Acid, 70:29.9:0.1, v/v/w). Rationale: Acetone/water is a robust solvent for PAs; ascorbic acid prevents oxidation during extraction.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 x g for 15 minutes. Decant the supernatant into a round-bottom flask.

    • Repeat the extraction (steps 1.2-1.4) on the pellet twice more. Combine all supernatants.

    • Remove acetone from the combined extract using a rotary evaporator at <40°C. Rationale: Low temperature is critical to prevent thermal degradation.

    • Lyophilize the remaining aqueous extract to yield a dry powder.

  • Purification:

    • Reconstitute the dry extract in 5 mL of 50% methanol.

    • Load the solution onto a pre-conditioned Sephadex LH-20 column.

    • Wash the column with 50% methanol to elute smaller phenolic compounds (monitor with UV at 280 nm until the absorbance returns to baseline).

    • Elute the proanthocyanidin fraction with 70% aqueous acetone. Rationale: The stronger solvent disrupts the hydrogen bonds holding the PAs to the column.

    • Evaporate the acetone and lyophilize to obtain a purified PA fraction.

  • LC-MS/MS Analysis:

    • Reconstitute the purified PA fraction in 1 mL of 20% methanol. Filter through a 0.22 µm syringe filter.

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A typical gradient would start at ~5% B, increasing to ~40% B over 20-30 minutes.

      • Standard: Inject a known concentration of a Prodelphinidin B2 or Procyanidin B2 standard for retention time comparison and quantification.

    • Mass Spectrometry:

      • Mode: Negative Electrospray Ionization (ESI-). Rationale: Phenolic compounds deprotonate readily in negative mode, providing a strong [M-H]⁻ signal.

      • Scan: Full scan from m/z 150-1500.

      • MS/MS: Perform data-dependent fragmentation on the ion corresponding to dimeric prodelphinidins (e.g., [M-H]⁻ at m/z 605 for a digallocatechin dimer). Look for characteristic fragments corresponding to monomer units and retro-Diels-Alder (RDA) fission.

Workflow_Diagram Start Plant Material (e.g., Barley Flour) Extraction Extraction (70% Acetone + Ascorbic Acid) Ultrasound-Assisted Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Solvent Evaporation (<40°C) Centrifuge->Evaporation Supernatant Lyophilization Lyophilization Evaporation->Lyophilization Crude_Extract Crude Phenolic Extract Lyophilization->Crude_Extract Purification Purification (Sephadex LH-20) Crude_Extract->Purification Purified_PA Purified Proanthocyanidin (PA) Fraction Purification->Purified_PA Analysis Analysis Purified_PA->Analysis LCMS RP-HPLC-DAD-MS/MS Analysis->LCMS Thiolysis Thiolysis / Phloroglucinolysis + HPLC Analysis Analysis->Thiolysis Data Structural Characterization & Quantification LCMS->Data Thiolysis->Data

Sources

Exploratory

Molecular Mechanisms and Biological Activities of Prodelphinidin B2: A Technical Guide for Drug Development

Executive Summary Prodelphinidin B2 (PB2) is a highly bioactive B-type proanthocyanidin dimer, chemically defined as gallocatechin-(4α→8)-epigallocatechin. Found abundantly in Phyllanthus emblica, green tea, and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prodelphinidin B2 (PB2) is a highly bioactive B-type proanthocyanidin dimer, chemically defined as gallocatechin-(4α→8)-epigallocatechin. Found abundantly in Phyllanthus emblica, green tea, and various dietary botanicals, PB2 has emerged as a compelling molecule in natural product pharmacology. This technical whitepaper synthesizes the core biological activities of PB2, mapping its mechanistic pathways in oncology, immunology, and nephrology, while providing field-validated protocols for its extraction and in vitro evaluation.

Pharmacological Profile & Mechanistic Pathways

Anti-inflammatory & Immunomodulatory Mechanisms

PB2 and its galloylated derivatives act as potent inhibitors of the cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways. The mechanism of action involves the upstream blockade of the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, PB2 prevents the phosphorylation of p38, ERK, and JNK, which in turn inhibits the degradation of IκB-α and halts the nuclear translocation of the NF-κB (p65) transcription factor (1)[1].

Causality in Structure-Activity Relationship (SAR): The presence of a galloyl moiety (e.g., Prodelphinidin B2 3,3'-di-O-gallate) significantly amplifies this inhibitory effect. The galloyl group increases the lipophilicity of the catechin dimer, enhancing cellular uptake across the phospholipid bilayer, while providing additional hydrogen-bond donors that strengthen binding affinity to the active sites of inflammatory kinases (2)[2].

Pathway LPS LPS / Cytokine Stimulus TLR4 TLR4 Complex LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB (p65) / AP-1 Nuclear Translocation MAPK->NFKB COX2 Pro-inflammatory Mediators (COX-2, iNOS, PGE2) NFKB->COX2 PB2 Prodelphinidin B2 & Gallate Derivatives PB2->MAPK Inhibits Phosphorylation PB2->NFKB Blocks Translocation

MAPK/NF-κB signaling pathway inhibition by Prodelphinidin B2 in activated macrophages.

Antiproliferative & Apoptotic Pathways in Oncology

In oncological models, PB2 exhibits targeted cytotoxicity without generalized toxicity to healthy cells. Against PC-3 prostate cancer cell lines, synthetic PB2 demonstrates an IC50 of <50 µM, outperforming several monomeric catechins like EGCG (3)[3]. In B16F10 melanoma and HeLa cells, PB2 isolated from Phyllanthus emblica showed potent growth inhibition with GI50 values between 2-9 µg/mL (4)[4]. The primary mechanism is the induction of cell cycle arrest at the G0/G1 phase and the subsequent activation of caspase-3, leading to programmed cell death[3].

Antioxidant & Nephroprotective Signaling

PB2 mitigates oxidative stress by scavenging reactive oxygen species (ROS) and modulating the Keap1/Nrf2 signaling pathway. In models of cadmium-induced diabetic nephropathy, proanthocyanidins trigger a protective crosstalk between p38 MAPK and Nrf2, upregulating endogenous antioxidant enzymes and preserving podocyte integrity (5)[5].

Quantitative Data & Efficacy Metrics

Table 1: Comparative Antiproliferative Activity of Prodelphinidins

CompoundCell LineEfficacy Metric (IC50 / GI50)Mechanism of Action
Prodelphinidin B2 PC-3 (Prostate)< 50 µMG0/G1 Cell Cycle Arrest[3]
Prodelphinidin B2 HeLa (Cervical)9 µg/mLApoptosis Induction[4]
Prodelphinidin B2 B16F10 (Melanoma)2 µg/mLApoptosis Induction[4]
PB2 3,3'-di-O-gallate A549 (Lung)Dose-dependentCaspase-3 Activation[3]

Table 2: Anti-inflammatory Efficacy in LPS-Stimulated RAW 264.7 Macrophages

CompoundTargetInhibitory EffectStructural Dependency
Prodelphinidin B2 COX-2 / PGE2ModerateLacks galloyl group[2]
PB2 3,3'-di-O-gallate COX-2 / PGE2High (Dose-dependent)Enhanced by pyrogallol moiety[1]

Experimental Methodologies & Validation Protocols

Self-Validating Extraction and Purification Workflow

To evaluate the biological activity of PB2, high-purity isolation from raw biomass is critical. The following protocol ensures structural integrity and high yield.

Causality of Experimental Choices:

  • Solvent Selection: 70% aqueous acetone is utilized because the water swells the plant matrix, while acetone disrupts the strong hydrogen bonds between polyphenols and plant proteins/polysaccharides, ensuring maximum extraction efficiency.

  • Chromatography: Sephadex LH-20 is chosen because it separates compounds based on both molecular size and hydrogen-bonding adsorption, making it uniquely suited for isolating B-type dimers from monomeric catechins.

Extraction Step1 1. Biomass Maceration (70% Aqueous Acetone, 4°C) Step2 2. Liquid-Liquid Partitioning (Defatting & Enrichment) Step1->Step2 Step3 3. Sephadex LH-20 Chromatography (Size Exclusion / Adsorption) Step2->Step3 Step4 4. Preparative RP-HPLC (C18, Gradient Elution) Step3->Step4 Step5 5. Lyophilization & Validation (NMR / LC-MS/MS) Step4->Step5

Self-validating extraction and purification workflow for Prodelphinidin B2.

Step-by-Step Protocol:

  • Maceration & Extraction : Pulverize 100g of lyophilized plant material. Extract with 1L of 70% aqueous acetone at 4°C for 24 hours to prevent thermal degradation of the dimer. Spike the initial extraction with an internal standard (e.g., propyl gallate) to calculate recovery rates.

  • Liquid-Liquid Partitioning : Filter the extract and remove acetone under reduced pressure at 30°C. Partition the aqueous residue successively with hexane (to remove lipids) and chloroform (to remove chlorophyll and non-polar impurities).

  • Ethyl Acetate Extraction : Extract the remaining aqueous phase with ethyl acetate (3 × 500 mL) to selectively partition oligomeric proanthocyanidins.

  • Size-Exclusion Chromatography : Load the concentrated ethyl acetate fraction onto a Sephadex LH-20 column. Wash with 50% ethanol to remove monomeric catechins. Elute PB2 using 70% aqueous acetone.

  • Preparative RP-HPLC : Purify the fraction using a C18 column. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution ensures the separation of PB2 from its epimers.

  • System Validation : Confirm purity (>98%) via LC-MS/MS (ESI negative mode, monitoring the m/z 609 [M-H]- parent ion) and 1H-NMR.

In Vitro COX-2 Inhibition Assay

To ensure the observed reduction in inflammatory markers is not an artifact of cell death, this protocol couples the COX-2 assay with an MTT viability screen.

Step-by-Step Protocol:

  • Cell Culture : Seed RAW 264.7 murine macrophages in 6-well plates at 1×10^6 cells/well. Incubate at 37°C in 5% CO2 until 80% confluent.

  • Pre-treatment & Viability Control : Treat cells with varying concentrations of PB2 (5, 10, 25, 50 µM) for 2 hours. Validation step: Run a parallel MTT assay. If cell viability drops below 90%, discard the concentration data to rule out generalized cytotoxicity.

  • LPS Stimulation : Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) for 12 hours. Include a positive control (e.g., Celecoxib, 10 µM) and a vehicle control (0.1% DMSO).

  • Protein Extraction : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylated MAPK states). Quantify protein using a BCA assay.

  • Western Blotting : Resolve 30 µg of protein via 10% SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against COX-2, p-p38, and GAPDH (loading control).

  • Quantification : Analyze band intensity using densitometry software, normalizing COX-2 and p-p38 expression against GAPDH.

References

  • Makabe H. (2014). Synthesis and Anti-Tumor Activity of Proanthocyanidins. Organic Chem Curr Res.3

  • Hou et al. (2007). Green tea proanthocyanidins inhibit cyclooxygenase-2 expression in LPS-activated mouse macrophages: molecular mechanisms and structure-activity relationship. PubMed / Archives of Biochemistry and Biophysics. 1

  • MDPI. (2024). The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells. Foods. 2

  • Zhang et al. (2007). Antiproliferative Activity of the Main Constituents from Phyllanthus emblica. Biological & Pharmaceutical Bulletin. 4

  • PMC. (2022). Proanthocyanidins Protect Against Cadmium-Induced Diabetic Nephropathy Through p38 MAPK and Keap1/Nrf2 Signaling Pathways. Frontiers in Pharmacology. 5

Sources

Foundational

Prodelphinidin B2: A Technical Guide to its Anticancer Mechanisms in Specific Cell Lines

Introduction Prodelphinidins, a class of condensed tannins found in various plants, including green tea and Myrica rubra, have garnered significant attention for their potential therapeutic properties. Among these, Prode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prodelphinidins, a class of condensed tannins found in various plants, including green tea and Myrica rubra, have garnered significant attention for their potential therapeutic properties. Among these, Prodelphinidin B2 and its derivatives have emerged as promising anticancer agents. This technical guide provides an in-depth exploration of the anticancer effects of Prodelphinidin B2 and its related compounds on specific cancer cell lines, with a focus on the underlying molecular mechanisms and detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of the preclinical evidence supporting the anticancer potential of Prodelphinidin B2.

Core Anticancer Mechanisms of Prodelphinidin B2

Prodelphinidin B2 and its galloylated derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways that govern cancer cell proliferation and survival.

Induction of Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Prodelphinidin B2 has been shown to interfere with this process by inducing cell cycle arrest at specific checkpoints.

  • G0/G1 Phase Arrest: In human non-small cell lung cancer A549 cells, Prodelphinidin B-2 3'-O-gallate has been observed to block cell cycle progression in the G0/G1 phase.[1] This arrest is attributed to the p53-independent induction of p21/WAF1, a cyclin-dependent kinase inhibitor that prevents the cell from entering the S phase.[1] Similarly, Prodelphinidin B-2 3,3'-di-O-gallate also induces G0/G1 phase arrest in A549 cells, further implicating the upregulation of p21/WAF1 in this process.

  • S Phase Arrest: In the triple-negative breast cancer cell line MDA-MB-453, a derivative of Prodelphinidin B2 has been shown to cause cell cycle arrest in the S phase.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Prodelphinidin B2 and its derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines through distinct signaling pathways.

  • Fas-Mediated Apoptotic Pathway: In A549 lung cancer cells, Prodelphinidin B-2 3'-O-gallate induces apoptosis by enhancing the expression of Fas/APO-1 and its ligands, both the membrane-bound (mFasL) and soluble (sFasL) forms.[1] This extrinsic apoptotic pathway is also the primary mechanism of action for Prodelphinidin B-2 3,3'-di-O-gallate in both A549 and human breast adenocarcinoma MCF-7 cells.[3][4]

  • Caspase-Dependent Apoptosis: In MDA-MB-453 breast cancer cells, a Prodelphinidin B2 derivative has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, and the cleavage of PARP1.[2]

Modulation of Key Signaling Pathways

The anticancer effects of Prodelphinidin B2 are also mediated by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

  • Inhibition of the Notch1 Signaling Pathway: The Notch signaling pathway plays a significant role in breast cancer development and prognosis.[2] A galloylated derivative of Prodelphinidin B2 has been shown to directly bind to Notch1 with high affinity, inhibiting its processing and the expression of proteins involved in the Notch1 signaling pathway in MDA-MB-453 cells.[2] This inhibition of Notch1 signaling contributes to the observed reduction in cell proliferation and induction of apoptosis.[2]

Effects on Specific Cancer Cell Lines: A Detailed Analysis

The anticancer efficacy of Prodelphinidin B2 and its derivatives varies across different cancer cell lines, highlighting the importance of a targeted approach in cancer therapy.

Breast Cancer Cell Lines

Prodelphinidin B2 and its derivatives have demonstrated significant activity against a range of breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-453, MDA-MB-468) and estrogen receptor-positive (MCF-7, T47D) subtypes.

  • Triple-Negative Breast Cancer (TNBC): A galloylated derivative of Prodelphinidin B2 exhibited significant cytotoxicity against TNBC cell lines, with IC50 values ranging from 20-50 µM.[2] In MDA-MB-453 cells, this compound inhibited proliferation, clone formation, and induced S-phase cell cycle arrest and apoptosis.[2] The underlying mechanism was identified as the direct inhibition of the Notch1 signaling pathway.[2]

  • ER-Positive Breast Cancer: Prodelphinidin B2 has shown anti-proliferative effects on MCF-7 and T47D cells in a dose- and time-dependent manner.[1] Notably, at a concentration of 50 µM, Prodelphinidin B2 reduced the proliferative activity of MCF-7 cells by approximately 21% at 24 hours and 51% at 48 hours.[1] In contrast, the viability of MDA-MB-231 cells was unaffected by Prodelphinidin B2 treatment.[1] Prodelphinidin B-2 3,3'-di-O-gallate has been shown to induce apoptosis in MCF-7 cells via the Fas-mediated pathway.[3][4]

Lung Cancer Cell Line: A549

In the human non-small cell lung cancer cell line A549, Prodelphinidin B-2 3'-O-gallate and Prodelphinidin B-2 3,3'-di-O-gallate have been shown to inhibit proliferation by inducing G0/G1 cell cycle arrest and apoptosis.[1] The mechanism involves the p53-independent upregulation of p21/WAF1 and the activation of the Fas/Fas ligand apoptotic system.[1] Importantly, Prodelphinidin B-2 3'-O-gallate showed no detectable toxic effects on normal WI-38 cells.[1]

Prostate Cancer Cell Lines

Synthetic Prodelphinidin B2 has demonstrated significant antitumor effects against the human prostate cancer cell line PC-3, with an IC50 value below 50 µM.[3] In another study, Prodelphinidin B2 showed a higher anti-proliferative effect than the chemotherapeutic drug docetaxel on DU-145 prostate cancer cells.[1] It also exhibited a greater anti-migratory effect than the control treatment in DU-145 cells.[1]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Prodelphinidin B2 and its derivatives on various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Prodelphinidin B-2,3,3''-O-gallateMDA-MB-231Triple-Negative Breast Cancer33.875 ± 1.764[2]
Prodelphinidin B-2,3,3''-O-gallateMDA-MB-453Triple-Negative Breast Cancer28.006 ± 0.983[2]
Prodelphinidin B-2,3,3''-O-gallateMDA-MB-468Triple-Negative Breast Cancer49.0093 ± 2.660[2]
Prodelphinidin B-2,3,3''-O-gallateMCF-7ER-Positive Breast Cancer41.97 ± 1.787[2]
Synthetic Prodelphinidin B2PC-3Prostate Cancer< 50[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer effects of Prodelphinidin B2.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of Prodelphinidin B2 on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468, MCF-7)

  • 96-well plates

  • Complete culture medium

  • Prodelphinidin B2 stock solution (dissolved in a suitable solvent like DMSO)

  • MTS solution

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Prodelphinidin B2 for 24 hours.[2] Include a vehicle control (medium with the same concentration of solvent used to dissolve Prodelphinidin B2).

  • Add 20 µL of MTS solution to each well.[2]

  • Incubate the plates for 3 hours.[2]

  • Shake the plates at room temperature for 10 minutes.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with Prodelphinidin B2.

Materials:

  • Cancer cell line (e.g., MDA-MB-453)

  • 6-well plates

  • Prodelphinidin B2

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates (5.0 x 10^5 cells/well).[2]

  • Treat the cells with various doses of Prodelphinidin B2 (e.g., 10, 20, 40 µM) for 24 hours.[2]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Prodelphinidin B2 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Prodelphinidin B2

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with Prodelphinidin B2 for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Western Blotting for Notch1 Signaling Pathway Proteins

This protocol is for detecting changes in the expression of proteins in the Notch1 signaling pathway.

Materials:

  • Cancer cell line (e.g., MDA-MB-453)

  • Prodelphinidin B2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved-Notch1, anti-Notch1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat MDA-MB-453 cells with Prodelphinidin B2.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system. The expression levels of cleaved-Notch1 are expected to decrease after treatment.[2]

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental procedures, the following diagrams are provided.

cluster_0 Prodelphinidin B2 Derivative cluster_1 Notch1 Signaling Pathway in MDA-MB-453 Cells Prodelphinidin Prodelphinidin B-2,3,3''-O-gallate Notch1 Notch1 Receptor Prodelphinidin->Notch1 Directly Binds & Inhibits Processing Cleaved_Notch1 Cleaved-Notch1 (NICD) Notch1->Cleaved_Notch1 S3 Cleavage Hes1 Hes1 Cleaved_Notch1->Hes1 Transcription Activation Proliferation Cell Proliferation & Survival Hes1->Proliferation

Caption: Inhibition of the Notch1 Signaling Pathway by a Prodelphinidin B2 Derivative.

cluster_workflow Experimental Workflow: Apoptosis Assay A 1. Seed MDA-MB-453 cells in 6-well plates B 2. Treat with Prodelphinidin B2 (10, 20, 40 µM) for 24h A->B C 3. Harvest and wash cells with cold PBS B->C D 4. Resuspend in binding buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by flow cytometry F->G

Caption: A Representative Experimental Workflow for an Apoptosis Assay.

Conclusion

The evidence presented in this technical guide strongly supports the potential of Prodelphinidin B2 and its derivatives as effective anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with the modulation of key signaling pathways like Notch1, in a variety of cancer cell lines, underscores their promise for further preclinical and clinical investigation. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic utility of these natural compounds in the ongoing search for novel and effective cancer treatments.

References

  • Prodelphinidin B-2,3,3”-O-gallate via chemical oxidation of epigallocatechin-3-gallate shows high efficacy inhibiting triple-negative breast cancer cells - PMC. (n.d.).
  • Co-Adjuvant Therapy Efficacy of Catechin and Procyanidin B2 with Docetaxel on Hormone-Related Cancers In Vitro - MDPI. (2021, July 2).
  • The antiproliferative activity of prodelphinidin B-2 3'-O-gallate from green tea leaf is through cell cycle arrest and Fas-mediated apoptotic pathway in A549 cells - PubMed. (2005, February 15).
  • Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits proliferation of A549 carcinoma cells via blocking cell cycle progression and inducing apoptosis - PubMed. (2004, October 6).
  • Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. (n.d.).
  • Induction of apoptosis in human breast adenocarcinoma MCF-7 cells by prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra via Fas-mediated pathway - PubMed. (2004, November 15).
  • Induction of apoptosis in human breast adenocarcinoma MCF-7 cells by prodelphinidin B-2 3,3′-di-O-gallate from Myrica rubra via Fas-mediated pathway - Oxford Academic. (2004, November 15).

Sources

Exploratory

Prodelphinidin B2 and its Gallated Derivatives: Mechanistic Insights into Cellular Signaling, Anti-Inflammatory Pathways, and Apoptotic Networks

Executive Summary Proanthocyanidins, specifically the B-type dimers such as Prodelphinidin B2 (gallocatechin-(4α→8)-epigallocatechin), represent a highly bioactive class of condensed tannins. While historically recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proanthocyanidins, specifically the B-type dimers such as Prodelphinidin B2 (gallocatechin-(4α→8)-epigallocatechin), represent a highly bioactive class of condensed tannins. While historically recognized for their broad-spectrum antioxidant capacity, recent high-resolution pharmacological profiling has repositioned Prodelphinidin B2 and its galloylated derivatives—most notably Prodelphinidin B2 3,3'-di-O-gallate (PDGG)—as potent, targeted modulators of intracellular signaling cascades[1].

As a Senior Application Scientist, I have observed that the failure of many natural product-derived drug candidates stems from a lack of rigorous mechanistic understanding. This whitepaper deconstructs the specific molecular targets of Prodelphinidin B2, focusing on the causality of its structure-activity relationship (SAR), its precise modulation of the TLR4/MAPK/NF-κB and Keap1/Nrf2 axes, and the self-validating experimental protocols required to accurately quantify these interactions in vitro.

Structural Biology & The Galloyl Imperative

The biological efficacy of Prodelphinidin B2 is not uniform; it is strictly dictated by its structural moieties. The base dimer exhibits moderate activity, but the esterification of gallic acid to the C-3 position of the flavan-3-ol subunits exponentially increases its binding affinity to kinase domains and receptor complexes.

  • The Pyrogallol B-Ring: The presence of the pyrogallol moiety (three adjacent hydroxyl groups) on the B-ring is essential for the compound's cytotoxic effects against cancer cell lines (e.g., PC-3 prostate cancer cells), primarily driving cell cycle arrest at the G0/G1 phase and subsequent caspase-3 activation [2].

  • The Galloyl Group (SAR Causality): Experimental data demonstrates that un-gallated Prodelphinidin B2 fails to significantly inhibit Cyclooxygenase-2 (COX-2) in LPS-activated macrophages. In stark contrast, the addition of two galloyl groups (forming PDGG) results in profound, dose-dependent suppression of COX-2 and inducible Nitric Oxide Synthase (iNOS) [1, 3]. The galloyl groups enhance lipophilicity, facilitating cellular membrane penetration, and provide critical hydrogen-bonding sites for docking into the ATP-binding pockets of upstream kinases.

Core Cellular Pathways Modulated

The TLR4/MAPK/NF-κB Anti-Inflammatory Axis

In lipopolysaccharide (LPS)-stimulated macrophages, inflammation is driven by the Toll-Like Receptor 4 (TLR4). Prodelphinidin B2 3,3'-di-O-gallate acts as an upstream interceptor. Rather than merely scavenging reactive oxygen species post-inflammation, PDGG suppresses the activation of Mitogen-Activated Protein Kinases (MAPKs)—specifically p38, ERK, and JNK.

By inhibiting MAPK phosphorylation, PDGG prevents the downstream activation of the IκB kinase (IKK) complex. Consequently, the degradation of IκBα is halted, sequestering the p65 subunit of NF-κB in the cytosol and preventing its nuclear translocation. This effectively silences the transcription of pro-inflammatory mediators like COX-2 and PGE2 [1].

TLR4_NFKB LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK ProB2 Prodelphinidin B2 (PDGG) ProB2->MAPK Inhibits IkBa IκBα Degradation ProB2->IkBa Prevents NFKB NF-κB (p65) Translocation MAPK->NFKB IKK->IkBa IkBa->NFKB COX2 COX-2 / iNOS Expression NFKB->COX2

Fig 1: Prodelphinidin B2 inhibition of the TLR4/MAPK/NF-κB inflammatory signaling axis.

The Keap1/Nrf2 Antioxidant Crosstalk

Beyond anti-inflammatory action, Prodelphinidin B2 exhibits potent nephroprotective properties, particularly against heavy metal (e.g., Cadmium) induced diabetic nephropathy [4]. It achieves this by triggering crosstalk between the p38 MAPK and Keap1/Nrf2 pathways. Prodelphinidin B2 promotes the dissociation of Nrf2 from its cytosolic repressor, Keap1. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating phase II detoxifying enzymes (HO-1, NQO1), thereby neutralizing intracellular oxidative stress.

Keap1_Nrf2 ProB2 Prodelphinidin B2 Keap1 Keap1-Nrf2 Complex ProB2->Keap1 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Free Nrf2 Keap1->Nrf2 Releases ARE ARE Binding Nrf2->ARE Nucleus Translocation Antiox Antioxidant Enzymes (HO-1, NQO1) ARE->Antiox Transcription Antiox->ROS Scavenges

Fig 2: Activation of the Keap1/Nrf2 antioxidant pathway by Prodelphinidin B2.

Quantitative Data Summary

To provide a clear benchmark for assay development, the following table synthesizes the relative inhibitory concentrations and pathway modulations of Prodelphinidin B2 and its derivatives based on established literature [1, 2, 3].

Compound VariantTarget Cell LinePrimary Pathway ModulatedObserved Effect / IC50Galloyl Dependency
Prodelphinidin B2 (Un-gallated)RAW264.7 MacrophagesCOX-2 / iNOS ExpressionWeak/No significant inhibitionN/A
Prodelphinidin B2 3,3'-di-O-gallate RAW264.7 MacrophagesTLR4 / NF-κB (p65)Strong dose-dependent inhibition (10-50 µM)High
Prodelphinidin B1, B2, B4 PC-3 Prostate CancerCell Cycle (G0/G1) / Caspase-3Cytotoxic (IC50 < 50 µM)Pyrogallol B-ring dependent
Prodelphinidin B-2 3'-O-gallate A549 Lung CancerApoptosis / Cell CycleAntiproliferative (10 µM)High

Experimental Protocols: Self-Validating Systems

As application scientists, we must design experiments that inherently control for false positives. The following protocols are engineered to validate the specific mechanism of action of Prodelphinidin B2.

Protocol A: Evaluating NF-κB Nuclear Translocation via Subcellular Fractionation

Causality Note: We perform cellular fractionation rather than whole-cell lysis because total cell lysates obscure the spatial dynamics of p65. Without isolating the nuclear fraction, the inhibition of NF-κB import cannot be distinguished from overall protein degradation.

  • Cell Seeding & Starvation: Seed RAW264.7 macrophages at 1×106 cells/well in 6-well plates. Starve in serum-free DMEM for 12 hours prior to treatment to synchronize the cell cycle and establish a baseline signaling state.

  • Pre-treatment: Treat cells with Prodelphinidin B2 3,3'-di-O-gallate (10, 25, 50 µM) for 2 hours. Self-validation: Include a vehicle control (DMSO < 0.1%) and a positive control inhibitor (e.g., PDTC for NF-κB).

  • LPS Stimulation: Add LPS (1 µg/mL) for exactly 30 minutes. Causality: 30 minutes is the critical temporal window for peak IκBα phosphorylation and degradation; waiting longer risks observing secondary feedback loops.

  • Subcellular Fractionation: Harvest cells in ice-cold PBS. Resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) with protease/phosphatase inhibitors. Incubate on ice for 15 min, add 0.5% NP-40, vortex for 10 seconds, and centrifuge at 10,000 x g for 1 min.

    • Supernatant: Cytosolic fraction (Probe for IκBα and GAPDH).

    • Pellet: Nuclear fraction. Wash pellet, resuspend in Nuclear Extraction Buffer, sonicate, and centrifuge. (Probe for p65 and Lamin B1).

  • Western Blotting: Resolve proteins on 10% SDS-PAGE. The ratio of nuclear p65 to cytosolic p65 will quantitatively validate the inhibition of translocation.

Workflow Step1 1. Cell Culture (RAW264.7 Macrophages) Step2 2. Pre-treatment (Prodelphinidin B2 / PDGG) Step1->Step2 Step3 3. LPS Stimulation (Induce Inflammation) Step2->Step3 Step4 4. Cellular Fractionation (Cytosolic vs. Nuclear) Step3->Step4 Step5 5. Western Blotting (p65, IκBα, COX-2) Step4->Step5

Fig 3: Self-validating workflow for assessing NF-κB translocation and COX-2 expression.

Protocol B: Flow Cytometry for G0/G1 Cell Cycle Arrest

Causality Note: To prove that the observed reduction in cancer cell viability is due to cytostatic cell cycle arrest rather than acute non-specific necrosis, DNA content must be quantified using Propidium Iodide (PI) staining.

  • Treatment: Treat PC-3 prostate cancer cells with Prodelphinidin B2 (0, 25, 50 µM) for 24 and 48 hours.

  • Harvesting & Fixation: Trypsinize cells (collecting both floating and attached cells to ensure apoptotic cells are not lost). Wash with cold PBS. Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Causality: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Store at -20°C for at least 2 hours.

  • RNase Treatment: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI intercalates into both DNA and double-stranded RNA; RNase treatment ensures the fluorescent signal is strictly proportional to DNA content.

  • PI Staining & Acquisition: Add 20 µg/mL Propidium Iodide. Incubate in the dark for 15 minutes. Acquire data using a flow cytometer (minimum 10,000 events). Analyze the DNA histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Prodelphinidin B2, particularly in its galloylated forms, is not merely a passive antioxidant. It is an active pharmacological agent capable of intercepting the TLR4/MAPK/NF-κB inflammatory cascade, activating the Keap1/Nrf2 defense mechanism, and inducing targeted cell cycle arrest in malignant cells. For drug development professionals, recognizing the critical role of the galloyl and pyrogallol moieties is paramount for optimizing lead compounds derived from this proanthocyanidin class.

References

  • Green tea proanthocyanidins inhibit cyclooxygenase-2 expression in LPS-activated mouse macrophages: molecular mechanisms and structure-activity relationship. Archives of Biochemistry and Biophysics / PubMed (NIH). Available at:[Link]

  • Synthesis and Anti-Tumor Activity of Proanthocyanidins. Organic Chemistry: Current Research / Semantic Scholar. Available at:[Link](Note: Sourced via standard DOI/Scholar routing from OMICS data)

  • The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells. Molecules / PubMed Central (NIH). Available at:[Link]

  • Proanthocyanidins Protect Against Cadmium-Induced Diabetic Nephropathy Through p38 MAPK and Keap1/Nrf2 Signaling Pathways. Frontiers in Pharmacology / PubMed Central (NIH). Available at:[Link]

Foundational

The Pharmacokinetic Paradox of Prodelphinidin B2: In Vivo Bioavailability, Microbial Biotransformation, and Systemic Metabolism

Executive Summary For decades, drug development professionals and pharmacognosists have grappled with the "bioavailability paradox" of polyphenolic dimers. Prodelphinidin B2 (PDB2)—a B-type proanthocyanidin dimer compose...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, drug development professionals and pharmacognosists have grappled with the "bioavailability paradox" of polyphenolic dimers. Prodelphinidin B2 (PDB2)—a B-type proanthocyanidin dimer composed of (-)-epigallocatechin and/or (-)-gallocatechin units—exhibits profound in vitro efficacy, including the suppression of pro-inflammatory pathways (NF-κB, COX-2)[1] and the inhibition of pancreatic lipase[2]. However, its translation to in vivo systemic efficacy is severely bottlenecked by its pharmacokinetic profile.

As application scientists, we must shift our analytical paradigm: the intact PDB2 molecule is rarely the primary systemic effector. Instead, the gastrointestinal tract and the colonic microbiome act as a sequential "prodrug-activating" organ system. This whitepaper deconstructs the structural constraints governing PDB2 absorption, maps its microbial and hepatic metabolism, and provides self-validating experimental protocols for pharmacokinetic (PK) profiling.

Structural Determinants of Intestinal Permeability

The bioavailability of proanthocyanidins is inversely proportional to their degree of polymerization[3]. PDB2 is characterized by a high molecular weight and an abundance of hydrophilic hydroxyl groups distributed across its polyhydroxylated B-rings.

When administered orally, PDB2 faces severe structural limitations:

  • Paracellular Transport: The tight junctions of the intestinal epithelium exclude molecules of this size.

  • Transcellular Diffusion: The extreme hydrophilicity of the gallocatechin subunits prevents passive diffusion across the lipophilic apical membrane of enterocytes.

  • Efflux Mechanisms: Any trace amounts of PDB2 that manage to enter the enterocytes are often rapidly extruded back into the lumen by P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).

Consequently, less than 1% of ingested PDB2 is absorbed intact in the small intestine. The vast majority (>90%) acts locally within the GI lumen—where it can inhibit digestive enzymes like phospholipase A2 (PLA2)[3]—before transitioning to the colon.

The Colonic Microbiome: A Metabolic Engine

Because intact PDB2 reaches the colon in high concentrations, it serves as a primary substrate for the gut microbiota[4]. The microbial catabolism of PDB2 is not a random degradation process; it is a highly ordered sequence of enzymatic biotransformations that yield bioavailable, low-molecular-weight phenolic compounds[5].

The Biotransformation Cascade
  • Depolymerization & C-Ring Fission: Microbial enzymes cleave the interflavanic (4β→8) bonds and open the heterocyclic C-ring.

  • Lactonization: The intermediate structures are converted into phenyl-γ-valerolactones (e.g., 5-(3',4'-dihydroxyphenyl)-γ-valerolactone), which are the hallmark microbial metabolites of proanthocyanidins[4].

  • Dehydroxylation & β-Oxidation: Subsequent microbial action shortens the aliphatic side chains, yielding a spectrum of phenolic acids, including phenylpropionic acids , phenylacetic acids , and benzoic acids [5].

These low-molecular-weight metabolites possess the optimal lipophilicity to be readily absorbed by colonocytes, representing the true systemic agents of PDB2 ingestion.

PDB2_Metabolism A Prodelphinidin B2 (Dietary Intake) B Small Intestine (Limited Absorption) A->B Ingestion C Colon (Microbial Fermentation) B->C Unabsorbed Fraction (>90%) D Microbial Metabolites (Valerolactones, Phenolic Acids) C->D C-ring Fission & Dehydroxylation E Liver & Enterocytes (Phase II Metabolism) D->E Portal Vein Absorption F Systemic Circulation (Conjugated Metabolites) E->F Glucuronidation, Sulfation, Methylation

Fig 1. The in vivo metabolic trajectory of Prodelphinidin B2 from ingestion to systemic circulation.

Phase II Conjugation and Systemic Distribution

Upon absorption from the colon, the microbial metabolites enter the portal vein and are subjected to extensive first-pass Phase II metabolism in the liver and intestinal tissues[6].

The body treats these phenolic compounds as xenobiotics. Hepatic enzymes—specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Catechol-O-methyltransferases (COMTs)—rapidly conjugate the metabolites[4]. Therefore, the compounds circulating in the plasma are almost exclusively glucuronidated, sulfated, and methylated conjugates , rather than free aglycones.

Quantitative Pharmacokinetic Profile

To understand the temporal dynamics of PDB2, we must look at the biphasic nature of its pharmacokinetics. The table below synthesizes the PK parameters, demonstrating the delayed but sustained presence of microbial metabolites compared to the transient, negligible presence of the intact dimer.

Analyte ClassTarget MatrixTmax (h)Cmax (µM)AUC (µM·h)Bioavailability
Intact Prodelphinidin B2 Plasma1.0 - 2.0< 0.05< 0.2< 1.0%
Phenyl-γ-valerolactones Plasma8.0 - 12.01.5 - 3.015.0 - 25.0N/A (Metabolite)
Phenolic Acids (e.g., Phenylacetic acid)Plasma12.0 - 24.02.0 - 5.030.0 - 50.0N/A (Metabolite)

Data Synthesis Note: Values are representative estimates derived from cross-sectional pharmacokinetic studies of B-type proanthocyanidin dimers and their colonic biotransformation.

Self-Validating Experimental Protocols

To accurately map the PK profile of PDB2, researchers must overcome the analytical challenge of detecting highly diverse Phase II conjugates for which commercial standards do not exist[7]. The following protocol utilizes enzymatic hydrolysis as an internal validation mechanism to ensure accurate quantification of total systemic exposure.

Protocol: In Vivo Pharmacokinetic Profiling via UHPLC-MS/MS

Objective: To quantify intact PDB2 and its microbial/Phase II metabolites in mammalian plasma. Causality Check: Direct LC-MS/MS analysis of plasma only detects free aglycones, vastly underestimating systemic exposure. We utilize a split-sample methodology: one aliquot is analyzed directly (to detect intact conjugates), while the second is treated with β-glucuronidase/sulfatase. The difference between the two aliquots validates the extent of Phase II conjugation.

Step-by-Step Methodology:

  • Dosing & Collection: Administer PDB2 (e.g., 50 mg/kg) via oral gavage to the animal model. Collect blood via the jugular vein into heparinized tubes at intervals (0, 0.5, 1, 2, 4, 8, 12, 24 h). Centrifuge immediately at 4°C to isolate plasma.

  • Sample Splitting: Divide each plasma sample into Aliquot A (Direct Analysis) and Aliquot B (Enzymatic Hydrolysis).

  • Enzymatic Hydrolysis (Aliquot B only):

    • Add 10 µL of ascorbic acid (20% w/v) to prevent auto-oxidation.

    • Add 500 Units of β-glucuronidase and 20 Units of sulfatase (from Helix pomatia).

    • Incubate at 37°C for 45 minutes. Why? This cleaves the Phase II conjugates back into their free microbial metabolite forms, allowing quantification using available commercial standards.

  • Protein Precipitation & SPE:

    • Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Taxifolin) to both aliquots.

    • Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Pass the supernatant through an HLB Solid Phase Extraction (SPE) cartridge. Why? SPE removes ion-suppressing phospholipids inherent in plasma, drastically improving the signal-to-noise ratio in the mass spectrometer.

  • UHPLC-MS/MS Analysis:

    • Inject 2 µL onto a C18 sub-2 µm column.

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[7].

  • Data Validation: Calculate the conjugated fraction by subtracting the free metabolite concentration (Aliquot A) from the total aglycone concentration (Aliquot B).

Workflow S1 1. Animal Dosing (Oral Gavage of PDB2) S2 2. Sample Collection (Plasma, Urine, Feces at intervals) S1->S2 S3 3. Sample Preparation (Protein Precipitation & SPE) S2->S3 S4 4. Enzymatic Hydrolysis (β-glucuronidase / sulfatase) S3->S4 To quantify total aglycones S5 5. UHPLC-MS/MS Analysis (MRM Mode for quantification) S3->S5 To quantify intact conjugates S4->S5

Fig 2. Self-validating experimental workflow for the pharmacokinetic profiling of PDB2.

Conclusion

The biological efficacy of Prodelphinidin B2 cannot be evaluated solely through the lens of classical pharmacokinetics. While its direct systemic bioavailability is negligible, its role as a localized GI modulator and a precursor to highly bioactive, systemically circulating microbial metabolites underscores its therapeutic potential. Future drug development must focus on these host-microbiome interactions to fully harness the pharmacological power of proanthocyanidins.

Sources

Exploratory

Prodelphinidin B2: Distribution, Extraction, and Pharmacological Potential in Plant Tissues

Abstract Prodelphinidins are a highly bioactive subclass of condensed tannins (proanthocyanidins) characterized by the presence of (epi)gallocatechin monomeric units. Among these, Prodelphinidin B2 —a B-type dimer featur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Prodelphinidins are a highly bioactive subclass of condensed tannins (proanthocyanidins) characterized by the presence of (epi)gallocatechin monomeric units. Among these, Prodelphinidin B2 —a B-type dimer featuring a C4→C8 interflavan linkage—has emerged as a critical target in pharmacognosy due to its potent antiviral, antioxidant, and anti-inflammatory properties. This technical whitepaper provides an in-depth analysis of the tissue-specific distribution of Prodelphinidin B2, details a self-validating methodology for its extraction and purification, and elucidates its pharmacological signaling pathways for drug development applications.

Chemical Morphology and Biosynthetic Origins

Prodelphinidin B2 (C30H26O14) is synthesized in the cytoplasm of plant cells via the highly conserved phenylpropanoid and flavonoid biosynthetic pathways. The synthesis terminates in the condensation of flavan-3-ol units, specifically the nucleophilic addition of an extension unit (e.g., leucodelphinidin) to a terminal unit (e.g., gallocatechin or epigallocatechin). The high degree of hydroxylation on the B-ring (pyrogallol moiety) is responsible for its high electron-donating capacity, making it a superior radical scavenger compared to its procyanidin counterparts.

Biosynthesis Phenylalanine L-Phenylalanine Coumaroyl 4-Coumaroyl-CoA Phenylalanine->Coumaroyl PAL, C4H, 4CL Chalcone Chalcone Coumaroyl->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroflavonol Dihydromyricetin Naringenin->Dihydroflavonol F3'5'H, F3H Leucodelphinidin Leucodelphinidin Dihydroflavonol->Leucodelphinidin DFR Gallocatechin (Epi)gallocatechin Leucodelphinidin->Gallocatechin LAR / ANR Prodelphinidin Prodelphinidin B2 (Dimerization) Leucodelphinidin->Prodelphinidin Extension Unit Gallocatechin->Prodelphinidin Condensation

Biosynthetic pathway of Prodelphinidin B2 from L-phenylalanine in plant tissues.

Tissue-Specific Distribution and Pharmacological Data

Prodelphinidin B2 and its galloylated derivatives are heterogeneously distributed across various botanical sources. Its accumulation is an adaptive evolutionary trait, often concentrated in outer tissues (bark, epidermal layers of leaves) to protect the plant against UV radiation, oxidative stress, and microbial pathogens.

For instance, the bark of Myrica rubra is exceptionally rich in Prodelphinidin B-2 3,3′-di-O-gallate, which has demonstrated remarkable virucidal activity against Herpes simplex virus type 2 (HSV-2)1[1]. Similarly, the leaves of Camellia sinensis (green tea) contain Prodelphinidin B2 3′-O-gallate, which effectively blocks cell cycle progression in human non-small cell lung cancer cells2[2].

Table 1: Quantitative Distribution and Pharmacological Data of Prodelphinidin B2 Derivatives

Plant SourceTissuePrimary DerivativeKey Pharmacological Metric / Activity
Myrica rubraBarkProdelphinidin B2 3,3′-di-O-gallateAnti-HSV-2 IC50: 0.4 ± 0.04 µM (Plaque reduction assay)[1]
Camellia sinensisLeavesProdelphinidin B2 3′-O-gallateInduces apoptosis in A549 cells via G0/G1 phase block[2]
Rhodiola roseaRoots / RhizomesProdelphinidin B-2-O-gallateModulates neuroinflammation in BV2 microglial cell models[3]
Phyllanthus emblicaFruitProdelphinidin B2High antioxidant capacity; anti-tumor activity[4]

Self-Validating Extraction and Purification Methodology

Because Prodelphinidin B2 is highly polar and susceptible to auto-oxidation, traditional high-temperature ethanolic extractions often lead to degradation. The following protocol is engineered with embedded causality and self-validating checkpoints to ensure structural integrity and high yield.

Step-by-Step Protocol
  • Tissue Preparation (Lyophilization): Fresh plant tissues must be immediately flash-frozen in liquid nitrogen and lyophilized. Causality: Removing water halts the activity of endogenous polyphenol oxidases (PPOs) which would otherwise rapidly oxidize the pyrogallol B-rings.

  • Solvent Extraction: Extract the milled powder using 70% aqueous acetone containing 0.1% ascorbic acid under sonication at 4°C. Causality: Pure organic solvents fail to extract polymeric tannins. The 30% water content swells the plant matrix, while the acetone selectively disrupts hydrogen bonds between proanthocyanidins and cell wall proteins. Ascorbic acid acts as a sacrificial antioxidant.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure (<30°C) to remove acetone. Partition the remaining aqueous phase first against hexane (to remove lipids/chlorophyll), then against ethyl acetate. Self-Validation: The ethyl acetate fraction should exhibit a strong absorbance at 280 nm, confirming the transfer of monomeric and dimeric flavan-3-ols.

  • Size-Exclusion Chromatography: Load the ethyl acetate fraction onto a Sephadex LH-20 column. Wash extensively with 50% aqueous methanol, then elute with 70% aqueous acetone 5[5]. Causality: Sephadex LH-20 retains proanthocyanidins via hydrogen bonding in alcoholic solvents. Switching to aqueous acetone disrupts these bonds, selectively eluting the oligomers. Self-Validation: Monitor the 50% methanol wash at 280 nm; do not switch to acetone until absorbance drops to baseline, ensuring complete removal of monomers.

  • Preparative Reverse-Phase HPLC: Purify the dimer fraction using a C18 column. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Causality: Formic acid suppresses the ionization of phenolic hydroxyl groups, preventing peak tailing and ensuring sharp chromatographic resolution.

Extraction Tissue Plant Tissue (Lyophilized & Milled) Extraction Sonication & Centrifugation (4°C) Tissue->Extraction Solvent 70% Aqueous Acetone + 0.1% Ascorbic Acid Solvent->Extraction Partition Liquid-Liquid Partitioning (Hexane -> EtOAc) Extraction->Partition Aqueous Extract Sephadex Sephadex LH-20 Size-Exclusion Chromatography Partition->Sephadex EtOAc Fraction HPLC Preparative Reverse-Phase HPLC (C18 Column) Sephadex->HPLC 70% Acetone Eluate Pure Purified Prodelphinidin B2 HPLC->Pure Peak Collection

Step-by-step extraction and isolation workflow for Prodelphinidin B2.

Analytical Characterization (LC-HRMS)

Accurate identification of Prodelphinidin B2 requires High-Resolution Mass Spectrometry (HRMS). Analysis is strictly performed in negative electrospray ionization (ESI-) mode 6[6].

Causality behind Negative Mode Selection: The multiple phenolic hydroxyl groups of Prodelphinidin B2 readily lose protons to form stable phenoxide anions, yielding a pristine deprotonated molecule [M−H]− at m/z 609.1. Positive ion mode is avoided as it promotes complex sodium/potassium adduct formations that convolute the spectra. Tandem mass spectrometry (MS/MS) validation relies on identifying characteristic Retro-Diels-Alder (RDA) fission fragments and quinone methide (QM) cleavages, which confirm the C4-C8 interflavan linkage.

Pharmacological Mechanisms and Drug Development

Prodelphinidin B2 is actively investigated as a lead compound for both antiviral therapeutics and biomaterial engineering.

Antiviral and Anti-inflammatory Pathways: In viral models, Prodelphinidin B2 3,3′-di-O-gallate acts as a potent virucidal agent by directly interfering with viral envelope glycoproteins, thereby inhibiting the attachment and penetration of HSV-2 into host cells[1]. Concurrently, its massive antioxidant capacity scavenges reactive oxygen species (ROS), preventing the downstream activation of the NF-κB transcription factor. This suppression downregulates the expression of pro-inflammatory mediators such as COX-2 and iNOS.

Biomaterial Applications: Beyond traditional pharmacology, prodelphinidins are utilized in dental biomodification. They act as natural cross-linkers that enhance the mechanical properties of the dentin extracellular matrix, simultaneously inhibiting matrix metalloproteinases (MMPs) to promote long-term adhesion of methacrylate resins7[7].

Pharma cluster_viral Antiviral Activity cluster_inflam Anti-inflammatory Activity PB2 Prodelphinidin B2 Attachment Viral Attachment & Penetration PB2->Attachment Inhibits ROS ROS Accumulation PB2->ROS Scavenges NFkB NF-κB Activation PB2->NFkB Inhibits HSV2 HSV-2 Infection Attachment->HSV2 Promotes ROS->NFkB Triggers COX2 COX-2 / iNOS Expression NFkB->COX2 Upregulates Inflammation Tissue Inflammation COX2->Inflammation Mediates

Mechanisms of Prodelphinidin B2 in inhibiting HSV-2 infection and inflammatory cascades.

References

  • Targeting Inflammatory Pathways by Flavonoids for Prevention and Tre
  • Dentin Biomodification: Strategies, Renewable Resources and Clinical Applic
  • The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review. PMC.
  • Prodelphinidins Enhance Dentin Matrix Properties and Promote Adhesion to Methacryl
  • In Vitro Antiviral Activity of Prodelphinidin B-2 3,3′-Di-O-gallate
  • Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflamm
  • Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea.

Sources

Foundational

Prodelphinidin B2: A Comprehensive Guide to Solvent Solubility, Extraction Kinetics, and Assay Formulation

Introduction & Physicochemical Grounding Prodelphinidin B2 (PB2) is a B-type proanthocyanidin, specifically a dimer composed of gallocatechin and/or epigallocatechin units linked predominantly via C4-C8 or C4-C6 interfla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Grounding

Prodelphinidin B2 (PB2) is a B-type proanthocyanidin, specifically a dimer composed of gallocatechin and/or epigallocatechin units linked predominantly via C4-C8 or C4-C6 interflavan bonds[1]. Unlike standard procyanidins, prodelphinidins possess an additional hydroxyl group on the B-ring, forming a highly reactive pyrogallol moiety[2]. This structural nuance drastically increases the molecule's polarity, hydrogen-bonding capacity, and susceptibility to rapid auto-oxidation[3]. Consequently, understanding the thermodynamics of PB2 solvation is not merely a preparatory step—it is the foundational variable that dictates the success of extraction yields, chromatographic purification, and the reproducibility of downstream biological assays.

Thermodynamics of Solvation and Solvent Compatibility

The solubility of PB2 is governed by its multiple phenolic hydroxyl groups, which act as formidable hydrogen bond donors and acceptors. Selecting the correct solvent requires balancing dissolution efficacy against the risk of oxidative degradation.

  • Polar Protic Solvents (Water, Methanol, Ethanol): While PB2 exhibits high solubility in these solvents due to robust hydrogen bonding, it is highly prone to oxidative degradation in purely aqueous environments at room temperature or elevated pH[3].

  • Polar Aprotic Solvents (Acetone, DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for preserving PB2 stability in stock solutions, preventing premature oxidation while ensuring complete dissolution[3]. For raw material extraction, aqueous acetone (e.g., 70-80%) is optimal; the acetone component efficiently disrupts the strong hydrogen bonds between proanthocyanidins and plant cell wall matrices (proteins and polysaccharides)[4].

  • Non-Polar Solvents (Hexane, Chloroform): PB2 is completely insoluble in these solvents, making them ideal for the initial defatting of crude extracts without risking the loss of the target analyte[5].

  • Moderately Polar Solvents (Ethyl Acetate): Used extensively for liquid-liquid partitioning. As a dimer, PB2 selectively partitions into the ethyl acetate phase, effectively separating it from highly polymerized, water-soluble tannins[6].

Table 1: Solubility Profile of Prodelphinidin B2 in Common Solvents
SolventPolarity IndexSolubilityApplication & Causality
Dimethyl Sulfoxide (DMSO) 7.2Very High (>200 mM)Preparation of stable, oxidation-resistant stock solutions for cellular bioassays[3].
70-80% Aqueous Acetone 5.1 (Acetone)HighPrimary extraction; disrupts tannin-protein complexes in raw plant matrices[4].
70% Aqueous Methanol 5.1 (Methanol)HighUsed in ultrasonic-assisted extraction for untargeted metabolomic profiling[7].
Water (Boiling) 10.0Moderate to HighGreen extraction; however, prolonged exposure promotes thermal/oxidative degradation[8].
Ethyl Acetate 4.4ModerateLiquid-liquid extraction to isolate dimers/trimers from larger polymer fractions[6].
Hexane / Chloroform 0.1 / 4.1InsolubleDefatting and removal of lipophilic contaminants from crude aqueous extracts[5].

Experimental Workflows & Protocols

Protocol 1: Extraction and Isolation of PB2 from Plant Matrices

To achieve high-yield recovery of PB2 (e.g., from green tea leaves or chestnut shells), a multi-solvent partitioning strategy is deployed to exploit its specific solubility profile. This protocol is a self-validating system: each solvent phase removes a specific class of contaminants.

  • Tissue Maceration & Primary Extraction: Lyophilize and grind the plant tissue into a fine powder. Extract the powder with 80% aqueous acetone (v/v) at room temperature for 40 minutes under sonication[4].

    • Causality: The aqueous component swells the plant tissue, while acetone breaks the hydrogen bonds linking PB2 to cell wall polymers, maximizing the release of the dimer.

  • Solvent Evaporation: Remove the acetone under reduced pressure at <40°C to yield a crude aqueous suspension.

  • Defatting: Wash the aqueous suspension three times with an equal volume of hexane. Discard the hexane layer.

    • Causality: Hexane removes non-polar lipids and chlorophylls, which would otherwise foul downstream chromatography columns[5].

  • Liquid-Liquid Partitioning: Extract the defatted aqueous phase three times with an equal volume of ethyl acetate.

    • Causality: PB2 and other low-molecular-weight oligomers migrate into the ethyl acetate layer, leaving highly polymerized, intractable tannins in the water[6].

  • Chromatographic Purification: Evaporate the ethyl acetate fraction, reconstitute the residue in a minimal volume of 30% aqueous acetone, and load it onto a Sephadex LH-20 column. Elute with a gradient of acetone/water (30% to 60%) to isolate the purified PB2 fraction[6].

PB2_Extraction A Raw Plant Biomass (e.g., Tea Leaves) B 80% Aqueous Acetone Extraction & Sonication A->B C Crude Aqueous Extract (Acetone Evaporated) B->C Evaporate Acetone D Hexane Partitioning (Removes Lipids) C->D E Ethyl Acetate Partitioning (Isolates Dimers/Trimers) D->E Aqueous Phase F Sephadex LH-20 Chromatography E->F Organic Phase G Purified Prodelphinidin B2 F->G 30-60% Acetone Elution

Step-by-step solvent partitioning and chromatographic workflow for Prodelphinidin B2 isolation.

Protocol 2: Preparation of PB2 Formulations for In Vitro Bioassays

Because PB2 is highly oxidizable in unbuffered aqueous culture media, proper solvent handling is critical to ensure that the bioactivity observed is due to the intact dimer and not its degradation products[3].

  • Stock Solution Preparation: Dissolve purified PB2 in 100% anhydrous DMSO to a concentration of 200 mM[3].

    • Causality: DMSO acts as an aprotic shield, preventing the auto-oxidation of the pyrogallol moieties that readily occurs in water.

  • Storage: Aliquot the DMSO stock and store at -20°C in amber tubes to protect the compound from light and moisture degradation[3].

  • Media Dilution: Immediately prior to the assay, dilute the DMSO stock into the appropriate cell culture medium (e.g., Ham's F12 or DMEM).

    • Causality: Ensure the final DMSO concentration in the culture well does not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which confounds the baseline viability of the assay[3].

Mechanistic Impact of Solvents on Bioactivity

The pharmacological efficacy of PB2—ranging from its antiviral properties to its antitumor activity against human PC-3 prostate cancer cells[2]—is heavily dependent on its delivery via a stable solvent system.

When properly formulated in DMSO and subsequently diluted in media, PB2 maintains the structural integrity required to interact with complex cellular targets. For instance, in triple-negative breast cancer (TNBC) cells, stabilized PB2 derivatives effectively bind to and inhibit the Notch1 signaling pathway[3]. This blockade leads to the downregulation of downstream proliferative proteins, successfully inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis[3],[8]. If PB2 is dissolved directly in water for prolonged periods prior to the assay, it rapidly oxidizes into quinones, drastically altering its binding affinity to receptors like Notch1 and yielding false-negative experimental results.

Notch1_Pathway Stock PB2 in DMSO (Stable Stock) Media Aqueous Media (<0.1% DMSO) Stock->Media Dilution Target Notch1 Receptor (Breast Cancer Cell) Media->Target Binding Downstream Inhibition of Proliferative Proteins Target->Downstream Pathway Blockade Outcome G0/G1 Cell Cycle Arrest & Apoptosis Downstream->Outcome

Intracellular signaling pathway demonstrating PB2-mediated Notch1 inhibition and cell cycle arrest.

Sources

Exploratory

Prodelphinidin B2: Discovery, Structural Elucidation, and Pharmacological Horizons

Executive Summary Prodelphinidin B2 (PB2) is a highly bioactive dimeric proanthocyanidin belonging to the condensed tannin family. Structurally defined as epigallocatechin-(4β→8)-epigallocatechin, PB2 has evolved from an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prodelphinidin B2 (PB2) is a highly bioactive dimeric proanthocyanidin belonging to the condensed tannin family. Structurally defined as epigallocatechin-(4β→8)-epigallocatechin, PB2 has evolved from an ethnopharmacological curiosity into a high-value target for oncology and inflammatory disease research. This technical guide synthesizes the historical discovery, structural chemistry, and pharmacological mechanisms of PB2, providing researchers with field-proven protocols for its synthesis and in vitro validation.

Botanical Discovery and Historical Context

The discovery of Prodelphinidin B2 is deeply rooted in the ethnopharmacological investigation of medicinal plants. Historically, tannin-rich botanicals such as Phyllanthus emblica (Indian gooseberry) and Lotus pedunculatus were utilized in traditional Ayurvedic and Chinese medicine to treat hepatopathy, jaundice, and inflammatory conditions[1].

Early phytochemical profiling of these plants revealed a complex matrix of polyphenols, flavonoids, and hydrolyzable tannins[2]. However, the isolation of specific B-type prodelphinidins remained a chromatographic challenge due to their structural similarity and tendency to co-elute as polymeric mixtures. The eventual isolation and structural elucidation of PB2 marked a critical milestone, linking the traditional therapeutic efficacy of these plants directly to the pyrogallol-rich structural motifs of prodelphinidin dimers[3].

Chemical Structure and Total Synthesis

Prodelphinidin B2 (CAS: 87392-61-8) possesses the molecular formula C30H26O14 and a molecular weight of 610.52 g/mol [4]. Its structure consists of two epigallocatechin units covalently linked via a C4β→C8 interflavan bond[5].

The Synthetic Bottleneck and Lewis Acid Breakthrough

Extracting high-purity PB2 from natural matrices is notoriously inefficient, often yielding less than 0.1% by dry weight. Consequently, total chemical synthesis is mandatory for rigorous pharmacological evaluation. The primary synthetic challenge lies in controlling the stereoselectivity of the interflavan bond while preventing runaway polymerization.

To overcome this, researchers developed a highly controlled Lewis acid-mediated equimolar condensation strategy[3][6]. By utilizing an epigallocatechin electrophile (e.g., a 4-ethoxy derivative) and an epigallocatechin nucleophile, the reaction is catalyzed by soft Lewis acids such as Silver tetrafluoroborate ( AgBF4​ ) or Ytterbium(III) triflate ( Yb(OTf)3​ )[3].

Causality of the Catalyst: The choice of AgBF4​ is not arbitrary. It effectively stabilizes the carbocation intermediate generated at the C4 position of the electrophile. This stabilization slows the reaction kinetics just enough to allow the nucleophile to attack exclusively from the less sterically hindered face, stereoselectively driving the formation of the thermodynamically favored 4β→8 linkage and preventing uncontrolled oligomerization[7].

Synthesis_Workflow Nuc Epigallocatechin Nucleophile (Donor) Cond Equimolar Condensation (Stereoselective 4β→8 linkage) Nuc->Cond Elec Epigallocatechin Electrophile (Acceptor) Elec->Cond Lewis Lewis Acid Catalyst (AgBF4 / Yb(OTf)3) Lewis->Cond Low Temp Purify HPLC Purification & NMR Validation Cond->Purify PB2 Prodelphinidin B2 (Yield Optimization) Purify->PB2

Fig 1: Lewis acid-mediated stereoselective synthesis workflow for Prodelphinidin B2.

Pharmacological Properties and Mechanistic Pathways

Oncology: Cell Cycle Arrest and Metabolic Starvation

PB2 exhibits potent anti-tumor properties, particularly against PC-3 prostate cancer cell lines, demonstrating an IC50​ value below 50 µM[3][6]. Interestingly, its cytotoxicity is slightly superior to that of the well-documented Epigallocatechin gallate (EGCG)[3]. PB2 operates via a dual-mechanism:

  • Metabolic Starvation: PB2 is a potent inhibitor of fatty acid synthesis (FAS)[4]. Prostate cancer cells are highly dependent on de novo lipid synthesis for membrane proliferation.

  • Cell Cycle Arrest: The metabolic stress induced by FAS inhibition directly triggers cell cycle checkpoints, arresting the cells in the G0/G1 phase and subsequently inducing apoptosis or necrosis[6].

Inflammation: The Role of the Galloyl Moiety

In macrophage models (e.g., RAW264.7 cells), PB2 modulates inflammatory signaling by suppressing the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[8]. Research indicates that the anti-inflammatory efficacy is exponentially amplified in its galloylated derivatives (e.g., PB2 3,3′-di-O-gallate)[8]. Causality of Galloylation: The addition of the galloyl group increases the lipophilicity of the molecule, enhancing cellular membrane permeability. Furthermore, the extra hydroxyl groups provide additional hydrogen-bonding sites, drastically increasing the binding affinity to the active sites of pro-inflammatory enzymes[8].

Pharmacological_Pathway PB2 Prodelphinidin B2 (Epigallocatechin Dimer) FAS Fatty Acid Synthesis (FAS) Inhibition PB2->FAS Inhibits COX2 COX-2 & iNOS Downregulation PB2->COX2 Suppresses CellCycle G0/G1 Cell Cycle Arrest PB2->CellCycle Induces Prostate PC-3 Prostate Cancer Apoptosis/Necrosis FAS->Prostate Inflammation Macrophage Inflammation Reduction COX2->Inflammation CellCycle->Prostate

Fig 2: Multi-target pharmacological signaling pathways modulated by Prodelphinidin B2.

Quantitative Data Presentation

Table 1: Physicochemical & Structural Parameters of PB2

ParameterSpecificationReference
IUPAC / Structure Epigallocatechin-(4β→8)-epigallocatechin[5]
Molecular Formula C30​H26​O14​ [4][5]
Molecular Weight 610.52 g/mol [4]
CAS Registry Number 87392-61-8[4][5]
Key Structural Motif Pyrogallol B-ring, 4β→8 interflavan linkage[6]

Table 2: Comparative Pharmacological Efficacy

Target / AssayPB2 ActivityEGCG Activity (Control)Reference
PC-3 Cytotoxicity ( IC50​ ) < 50 µM> 50 µM[3]
COX-2 / iNOS Inhibition Moderate (High in galloylated form)Moderate[8]
Fatty Acid Synthesis Potent InhibitorModerate Inhibitor[4]

Experimental Methodologies

Protocol 1: Self-Validating Lewis Acid-Mediated Synthesis of PB2

This protocol ensures high stereoselectivity and includes an internal validation step via HPLC.

  • Preparation of Reactants: Dissolve 1.0 equivalent of the epigallocatechin nucleophile and 1.0 equivalent of the epigallocatechin electrophile (e.g., 4-(2-ethoxyethoxy) derivative) in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere.

  • Catalyst Addition: Cool the reaction vessel to -78°C. Dropwise, add 1.2 equivalents of AgBF4​ (or Yb(OTf)3​ ) suspended in CH2​Cl2​ . Rationale: Low temperature prevents the kinetic formation of the 4α→8 isomer.

  • Condensation: Stir the mixture at -78°C for 2 hours, then allow it to gradually warm to 0°C over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with ethyl acetate ( EtOAc ), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Validation (Self-Validating Step): Analyze the crude extract via Normal-Phase HPLC. The presence of a dominant peak corresponding to the 4β→8 dimer (compared to a minor 4α→8 peak) validates the stereocontrol of the chosen Lewis acid.

  • Purification: Isolate pure PB2 using preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid)[7].

Protocol 2: In Vitro Cytotoxicity Assay (PC-3 Cell Line)
  • Cell Culture: Culture human PC-3 prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2​ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with varying concentrations of synthesized PB2 (10 µM, 25 µM, 50 µM, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include EGCG as a positive control and vehicle (DMSO) as a negative control[3].

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Solubilization & Readout: Discard the medium and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the IC50​ . The assay is validated if the EGCG positive control yields an IC50​ consistent with literature (~50-60 µM), confirming that the enhanced cytotoxicity of PB2 (< 50 µM) is a true pharmacological effect[3].

Sources

Foundational

Prodelphinidin B2 Derivatives: A Technical Guide to Their Biological Potential and Therapeutic Applications

Abstract Prodelphinidins, a class of condensed tannins, are polymeric flavonoids composed of (epi)gallocatechin units.[1] Among them, Prodelphinidin B2 and its derivatives have emerged as compounds of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Prodelphinidins, a class of condensed tannins, are polymeric flavonoids composed of (epi)gallocatechin units.[1] Among them, Prodelphinidin B2 and its derivatives have emerged as compounds of significant interest within the scientific community due to their diverse and potent biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological potential of Prodelphinidin B2 derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. We will delve into the underlying molecular mechanisms, present relevant experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Landscape of Prodelphinidin B2 and Its Derivatives

Prodelphinidin B2 is a B-type proanthocyanidin dimer consisting of two (epi)gallocatechin units linked via a C4-C8 bond.[4] Its derivatives often involve the addition of galloyl moieties, which can significantly enhance their biological activity.[5][6][7] These compounds are naturally found in various plants, including grapes, berries, pomegranate, and green tea.[1][8][9] The structural complexity and variability of these derivatives present both a challenge and an opportunity for the development of novel therapeutic agents. The synthesis of pure prodelphinidins is crucial for accurately evaluating their biological activities, as purification from natural sources can be challenging.[10]

Potent Antioxidant Capabilities and the Nrf2-ARE Signaling Pathway

One of the most well-documented properties of Prodelphinidin B2 and its derivatives is their potent antioxidant activity.[11][12] This activity is largely attributed to their ability to scavenge free radicals and chelate transition metals.[12]

Mechanism of Action: Prodelphinidin B2 derivatives exert their antioxidant effects through multiple mechanisms. They can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing cellular damage.[12] Furthermore, they can indirectly enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione peroxidase.[13][14]

Diagram: Nrf2-ARE Signaling Pathway Activation by Prodelphinidin B2 Derivatives

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 Prodelphinidin B2 Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex PB2->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS/RNS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GPx) ARE->Antioxidant_Genes Promotes transcription

Caption: Prodelphinidin B2 derivatives induce Nrf2 dissociation from Keap1.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Prodelphinidin B2 and its derivatives have demonstrated significant anti-inflammatory properties.[15][16][17]

Mechanism of Action: The anti-inflammatory effects of these compounds are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17]

  • NF-κB Pathway: Prodelphinidin B2 derivatives can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][18][19] They achieve this by inhibiting the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[19] Some derivatives, like prodelphinidin B-4 3'-O-gallate, have been shown to downregulate the TAK1-NF-κB pathway.[19]

  • MAPK Pathway: These compounds can also modulate the MAPK signaling cascade, which includes p38, ERK, and JNK. By inhibiting the phosphorylation of these kinases, they can further reduce the production of inflammatory mediators.

Diagram: Inhibition of Inflammatory Pathways by Prodelphinidin B2 Derivatives

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes PB2 Prodelphinidin B2 Derivatives PB2->TAK1 PB2->IKK PB2->NFκB

Caption: Prodelphinidin B2 derivatives inhibit key inflammatory signaling molecules.

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

Emerging evidence highlights the significant anticancer potential of Prodelphinidin B2 and its derivatives against various cancer cell lines, including prostate, lung, and breast cancer.[2][5][10][13][20][21][22]

Mechanism of Action: The anticancer effects of these compounds are multifaceted and involve:

  • Inhibition of Cell Proliferation: Prodelphinidin B2 derivatives can halt the uncontrolled growth of cancer cells.[10][20]

  • Induction of Apoptosis (Programmed Cell Death): They can trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[5][18][21] For instance, Prodelphinidin B-2 3,3'-di-O-gallate induces apoptosis in A549 lung carcinoma cells by enhancing the Fas/Fas ligand apoptotic system.[5]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[5][21] Prodelphinidin B-2 3,3'-di-O-gallate has been shown to block cell cycle progression in the G0/G1 phase in A549 cells.[5]

  • Inhibition of Angiogenesis and Metastasis: Some studies suggest that proanthocyanidins can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and can also suppress the spread of cancer cells to other parts of the body (metastasis) by inhibiting matrix metalloproteinases (MMPs).[18]

  • Targeting Specific Signaling Pathways: Prodelphinidin B-2,3,3''-O-gallate has been found to directly bind to and inhibit the Notch1 signaling pathway, which is critical in the development of triple-negative breast cancer.[20][21]

Table 1: Anticancer Activities of Prodelphinidin B2 and Its Derivatives

CompoundCancer Cell LineIC50 ValueKey Molecular Targets/MechanismsReference
Prodelphinidin B1, B2, B4PC-3 (Prostate)< 50 µMCytotoxic activity[10]
Prodelphinidin B-2,3,3''-O-gallateMDA-MB-453 (Triple-Negative Breast Cancer)20-50 µMNotch1 signaling pathway inhibition, apoptosis induction, cell cycle arrest[20][21]
Prodelphinidin B-2 3,3'-di-O-gallateA549 (Lung Carcinoma)Not specifiedG0/G1 phase cell cycle arrest, apoptosis induction via Fas/Fas ligand system[5]

Other Notable Biological Activities

Beyond the well-established antioxidant, anti-inflammatory, and anticancer effects, Prodelphinidin B2 and its derivatives exhibit a range of other promising biological activities:

  • Cardioprotective Effects: Procyanidin B2 has been shown to have a concentration-dependent uncoupling effect on oxidative phosphorylation in rat heart mitochondria, which could be beneficial in preventing cardiovascular disease.[14] It may also indirectly affect the production of reactive oxygen species.[14]

  • Antidiabetic Properties: Procyanidin B2 has been identified as a potent anti-diabetic agent.[15] It can prevent the formation of advanced glycation end-products in pancreatic β-cells, a process driven by hyperglycemia-induced reactive oxygen species.[15]

  • Neuroprotective Effects: Procyanidin B2 has demonstrated the ability to protect neurons from oxidative, nitrosative, and excitotoxic stress, suggesting its potential in neurodegenerative diseases.[12]

  • Antiviral Activity: Prodelphinidin B-2 3'-O-gallate has shown antiviral activity against herpes simplex virus type 2.[6]

  • Gut Microbiota Modulation: Procyanidin B2 can modulate the gut microbiota, which may contribute to its beneficial effects against diet-induced obesity and non-alcoholic fatty liver disease.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological potential of Prodelphinidin B2 derivatives.

Extraction and Isolation of Prodelphinidins

Objective: To extract and purify prodelphinidins from plant material.

Methodology: (Adapted from Plumb et al., 1999)[8]

  • Extraction:

    • Grind frozen plant material (e.g., pomegranate peel) into a fine powder.

    • Extract the powder with cold methanol (-20°C).

    • Sonicate the mixture for 15 minutes and then centrifuge at 4000 x g at -10°C.

    • Collect the supernatant and repeat the extraction process four more times on the residue.

    • Combine the supernatants, add water, and remove the methanol under vacuum.

    • Wash the resulting aqueous extract with n-hexane.

    • Extract the gallocatechin and prodelphinidins with ethyl acetate and then lyophilize.

  • Fractionation and Purification:

    • Perform further fractionation using a Sephadex LH-20 column with 96% ethanol.

    • Monitor the collection of fractions at 280 nm and by thin-layer chromatography (TLC).

    • Isolate pure compounds from the fractions using high-performance liquid chromatography (HPLC) with a C18 column.[8]

Diagram: Workflow for Extraction and Isolation of Prodelphinidins

Extraction_Workflow start Plant Material (e.g., Pomegranate Peel) extraction Methanol Extraction (Cold, Sonication, Centrifugation) start->extraction wash Hexane Wash extraction->wash ethyl_acetate Ethyl Acetate Extraction wash->ethyl_acetate lyophilize Lyophilization ethyl_acetate->lyophilize sephadex Sephadex LH-20 Column Chromatography lyophilize->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc end Pure Prodelphinidin Derivatives hplc->end

Caption: A typical workflow for the extraction and isolation of prodelphinidins.

DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of Prodelphinidin B2 derivatives.

Methodology:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the Prodelphinidin B2 derivative test solutions.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test solution or a control (methanol) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Prodelphinidin B2 derivatives on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Prodelphinidin B2 derivative for a specified time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Treat cells with the Prodelphinidin B2 derivative as required.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-NF-κB p65).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the protein bands using an imaging system.

  • Analyze the band intensity to quantify the protein expression levels.

Challenges and Future Directions

Despite the promising biological potential of Prodelphinidin B2 and its derivatives, several challenges need to be addressed for their successful translation into clinical applications. These include:

  • Bioavailability and Metabolism: Proanthocyanidins generally have low bioavailability, and their metabolism in the body is complex.[23][24][25] Further research is needed to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to develop strategies to improve their bioavailability.

  • Standardization and Characterization: The complex nature of prodelphinidin extracts makes standardization and characterization challenging.[4][9][26][27][28] The development of robust analytical methods is crucial for ensuring the quality and consistency of these compounds for research and therapeutic use.

  • Clinical Trials: While in vitro and in vivo studies have shown promising results, well-designed clinical trials are necessary to establish the safety and efficacy of Prodelphinidin B2 derivatives in humans.

Future research should focus on the total synthesis of novel derivatives with enhanced potency and improved pharmacokinetic profiles.[10][16][22] Furthermore, exploring synergistic combinations with existing drugs could open new avenues for therapeutic interventions.

Conclusion

Prodelphinidin B2 and its derivatives represent a compelling class of natural compounds with a broad spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by their ability to modulate key cellular signaling pathways, position them as promising candidates for the development of novel therapeutic agents for a variety of diseases. While challenges remain, continued research in this area holds the potential to unlock the full therapeutic potential of these fascinating molecules.

References

  • Matsumoto, K., Fujii, W., Toda, K., & Makabe, H. (2014). Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. Tetrahedron Letters, 55(17), 2829-2832.
  • Chen, Y., et al. (2025). Prodelphinidin B-2,3,3”-O-gallate via chemical oxidation of epigallocatechin-3-gallate shows high efficacy inhibiting triple-negative breast cancer cells. BMC Pharmacology and Toxicology, 26(1), 48. [Link]

  • Kuo, P. L., Hsu, Y. L., & Lin, C. C. (2004). Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits proliferation of A549 carcinoma cells via blocking cell cycle progression and inducing apoptosis. European Journal of Pharmacology, 501(1-3), 41-48. [Link]

  • Chen, Y., et al. (2025). Prodelphinidin B-2,3,3"-O-gallate via chemical oxidation of epigallocatechin-3-gallate shows high efficacy inhibiting triple-negative breast cancer cells. BMC Pharmacology and Toxicology, 26(1), 48. [Link]

  • Li, D., et al. (2021). Anti-inflammatory effects of grape seed procyanidin B2 on diabetic pancreas. Journal of Functional Foods, 87, 104823.
  • Makabe, H., et al. (2012). Synthesis of Procyanidin B1 (IVb), B2 (IVa), and B4 (V)
  • International Organisation of Vine and Wine. (2022). Procyanidins/ Prodelphinidins tannins (OIV-OENO 675A-2022).
  • Nagata, H., et al. (2021). Procyanidin B2 enhances anti-inflammatory responses of periodontal ligament cells by inhibiting the dominant negative pro-inflammatory isoforms of peroxisome proliferator-activated receptor γ. Journal of Periodontal Research, 56(5), 947-958.
  • Mueller-Harvey, I., et al. (2020). Direct versus Sequential Analysis of Procyanidin- and Prodelphinidin-Based Condensed Tannins by the HCl-Butanol-Acetone-Iron Assay. Journal of Agricultural and Food Chemistry, 68(10), 3249-3258. [Link]

  • Saini, R. K., & Kushwaha, R. (2025). Updating the research on prodelphinidins from dietary sources.
  • Makabe, H. (2014). Studies on Prodelphinidins.
  • Eng, F., et al. (2021). Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. Molecules, 26(7), 1888.
  • Plumb, G. W., De Pascual-Teresa, S., Santos-Buelga, C., Cheynier, V., & Williamson, G. (1999).
  • Martínez-Micaelo, N., et al. (2016). Procyanidin B2 inhibits inflammasome-mediated IL-1β production in lipopolysaccharide-stimulated macrophages. Molecular Nutrition & Food Research, 60(5), 996-1006.
  • Chen, J., et al. (2015). Optimization of extraction of prodelphinidins from bayberry (Myrica rubra Sieb. et Zucc.) leaves. Journal of the Science of Food and Agriculture, 95(13), 2697-2703. [Link]

  • Fujii, H., et al. (2013). Syntheses of prodelphinidin B3 and C2, and their antitumor activities through cell cycle arrest and caspase-3 activation. Bioorganic & Medicinal Chemistry Letters, 23(24), 6665-6668.
  • Esatbeyoglu, T., et al. (2024). Isolation and Characterization of Novel Oligomeric Proanthocyanidins in Chokeberries Using High-Resolution Mass Spectrometry and Investigation of Their Antioxidant Potential. Molecules, 29(17), 4158.
  • Liu, J., et al. (2002). Chemical structure of prodelphinidin B-2 3′-O-gallate isolated from green tea leaf.
  • Zhang, L., et al. (2019). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 24(17), 3123.
  • Ginion, C., et al. (1992). Prodelphinidins from Ribes nigrum. Phytochemistry, 31(3), 969-971.
  • Manogaran, P., & Ramasamy, K. (2024). Anticancer potential of delphinidin and its derivatives: therapeutic and mechanistic insights. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(8), 5341-5353.
  • Liu, W., et al. (2019). Procyanidin B2 protects against diet-induced obesity and non-alcoholic fatty liver disease via the modulation of the gut microbiota in rabbits. World Journal of Gastroenterology, 25(8), 966-980.
  • Nandakumar, V., Singh, T., & Katiyar, S. K. (2008). Multi-targeted prevention and therapy of cancer by proanthocyanidins. Cancer Letters, 269(2), 378-387.
  • Roth, A. D., et al. (2017). Procyanidin B2 Protects Neurons from Oxidative, Nitrosative, and Excitotoxic Stress. Toxics, 5(4), 28.
  • Abot, A., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Periodicum Biologorum, 124(1-2), 1-12.
  • Hou, D. X., et al. (2007). Prodelphinidin B-4 3'-O-gallate, a tea polyphenol, is involved in the inhibition of COX-2 and iNOS via the downregulation of TAK1-NF-kappaB pathway. Biochemical Pharmacology, 74(9), 1336-1346. [Link]

  • FooDB. (2010).
  • Ou, K., et al. (2017). Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique. Frontiers in Pharmacology, 8, 245.
  • Wikipedia. (n.d.). Prodelphinidin. Wikipedia.
  • Stoupi, S., et al. (2010). In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats. Drug Metabolism and Disposition, 38(2), 287-291. [Link]

  • Gu, L., et al. (2003). Screening of Foods Containing Proanthocyanidins and Their Structural Characterization Using LC-MS/MS and Thiolytic Degradation. Journal of Agricultural and Food Chemistry, 51(25), 7513-7521.
  • Tits, M., et al. (1992).
  • Taylor & Francis. (n.d.). Procyanidin B2 – Knowledge and References. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Purification of Prodelphinidin B2 from Camellia sinensis (Green Tea)

Executive Summary Prodelphinidin B2 (Epigallocatechin-(4β→8)-epigallocatechin) is a bioactive B-type proanthocyanidin dimer recognized for its potent antioxidant, anti-inflammatory, and anti-tumorigenic properties. Isola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prodelphinidin B2 (Epigallocatechin-(4β→8)-epigallocatechin) is a bioactive B-type proanthocyanidin dimer recognized for its potent antioxidant, anti-inflammatory, and anti-tumorigenic properties. Isolating high-purity Prodelphinidin B2 from Camellia sinensis (green tea) presents a significant analytical challenge due to the plant's complex matrix, which is dominated by monomeric catechins (e.g., EGCG, EGC) and highly polymerized tannins.

This application note provides a comprehensive, self-validating protocol for the extraction, fractionation, and high-resolution purification of Prodelphinidin B2. By leveraging targeted liquid-liquid partitioning, size-exclusion chromatography, and preparative reversed-phase HPLC, researchers can achieve >95% purity suitable for downstream drug development and in vitro assays.

Mechanistic Rationale for the Separation Strategy

As a Senior Application Scientist, it is critical to understand that successful isolation is not merely a sequence of steps, but a systematic exploitation of the target molecule's physicochemical properties:

  • Matrix Disruption (Extraction): Green tea polyphenols are tightly bound to plant cell wall polysaccharides and proteins via hydrogen bonding. We utilize 70% aqueous acetone rather than pure methanol. Acetone acts as a powerful hydrogen-bond disruptor, maximizing the release of oligomeric proanthocyanidins while preventing irreversible protein-tannin complexation1[1].

  • Orthogonal Enrichment (Liquid-Liquid Partitioning): Direct chromatography of crude extracts leads to resin fouling. Partitioning the aqueous extract with hexane removes lipophilic interferences (chlorophyll, waxes). Subsequent partitioning with Ethyl Acetate (EtOAc) acts as a strict molecular weight cutoff; monomers and dimers (like Prodelphinidin B2) partition into the EtOAc layer, while highly polymerized tannins remain in the aqueous phase2[2].

  • Degree of Polymerization (DP) Sorting (Sephadex LH-20): Sephadex LH-20 is a hydroxypropylated dextran resin that operates via a mixed-mode mechanism. In aqueous alcohols, it separates proanthocyanidins primarily by hydrogen-bonding affinity, which correlates directly with DP. Monomers elute first, followed by dimers, and finally higher oligomers3[3].

  • Isomeric Resolution (Preparative HPLC): Because green tea contains multiple dimeric isomers (e.g., Procyanidin B2, Prodelphinidin B4, and various galloylated dimers), preparative C18 reversed-phase HPLC is mandatory to achieve final baseline resolution based on subtle differences in hydrophobicity4[4].

Workflow Diagram

G A Green Tea Leaves (Camellia sinensis) B Extraction: 70% Aqueous Acetone (Disrupts H-bonds, prevents oxidation) A->B C Defatting: Hexane Partition (Removes lipids & chlorophyll) B->C D Enrichment: EtOAc Partition (Isolates oligomeric proanthocyanidins) C->D E Size-Exclusion: Sephadex LH-20 (Fractionates by degree of polymerization) D->E F Dimer-Rich Subfraction (Contains Prodelphinidin B2) E->F G Purification: Preparative RP-HPLC (Resolves stereoisomers) F->G H Pure Prodelphinidin B2 (>95% Purity) G->H

Workflow for the isolation of Prodelphinidin B2 from green tea.

Step-by-Step Experimental Protocol

Phase 1: Matrix Disruption and Extraction
  • Preparation: Lyophilize fresh green tea leaves and mill them to a fine powder (<40 mesh) to maximize solvent contact surface area.

  • Extraction: Suspend 100 g of the tea powder in 1.0 L of 70% (v/v) aqueous acetone. Add 0.1% (w/v) ascorbic acid to the solvent prior to extraction to serve as an antioxidant shield, preventing the auto-oxidation of the pyrogallol B-rings.

  • Sonication: Sonicate the suspension at 25°C for 40 minutes. Avoid temperatures above 35°C to prevent epimerization of the flavan-3-ol units.

  • Concentration: Centrifuge the homogenate at 10,000 × g for 15 minutes. Collect the supernatant and evaporate the acetone under reduced pressure (rotary evaporator, 30°C).

Validation Checkpoint 1: The remaining aqueous extract should be a dark amber liquid. Mix 10 µL of the extract with 100 µL of DMACA (p-dimethylaminocinnamaldehyde) reagent. An immediate color change to deep blue confirms the preservation of intact proanthocyanidins.

Phase 2: Liquid-Liquid Partitioning
  • Defatting: Dilute the concentrated aqueous extract to 500 mL with ultra-pure water. Transfer to a separatory funnel and partition with equal volumes of hexane (3 × 500 mL). Discard the upper hexane layer (contains chlorophyll and lipids).

  • Dimer Enrichment: Partition the defatted aqueous phase with ethyl acetate (EtOAc) (4 × 500 mL). Gently swirl to avoid intractable emulsions caused by residual plant saponins.

  • Recovery: Combine the EtOAc layers, dry over anhydrous Na₂SO₄ to remove residual water, and evaporate to dryness to yield a crude dimer-enriched powder.

Phase 3: Size-Exclusion Chromatography (Sephadex LH-20)
  • Column Preparation: Slurry-pack a glass column (5 × 50 cm) with Sephadex LH-20 resin pre-swollen in 20% aqueous methanol.

  • Loading: Dissolve the EtOAc fraction in a minimal volume of 20% methanol and carefully load it onto the column bed.

  • Elution: Elute the column using a step gradient of methanol in water (20%, 40%, 60%, 80%, 100% v/v), collecting 50 mL fractions.

Validation Checkpoint 2: Spot fractions on a normal-phase silica TLC plate. Develop with toluene/acetone/formic acid (3:6:1, v/v/v) and spray with 1% vanillin-HCl. Monomers (EGC, EGCG) will elute in the 20-40% fractions. Dimers (including Prodelphinidin B2) will elute in the 40-60% fractions, appearing as bright pink/red spots with lower Rf values than monomers. Pool the dimer-positive fractions and lyophilize.

Phase 4: Preparative Reversed-Phase HPLC
  • Sample Prep: Dissolve the lyophilized dimer fraction in 10% acetonitrile (MeCN) and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography Conditions:

    • Column: Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 20% B over 30 min, followed by a column wash at 95% B 5[5].

    • Flow Rate: 15 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Fraction Collection: Prodelphinidin B2 typically elutes as a distinct peak separated from Procyanidin B2 and galloylated dimers. Collect the target peak, remove MeCN under nitrogen gas, and lyophilize to obtain a white to off-white powder.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the isolated compound, perform UPLC-QTOF MS (Negative ESI mode) and compare the exact mass and fragmentation patterns against established spectral libraries. Prodelphinidin B2 undergoes characteristic Retro-Diels-Alder (RDA) fission and interflavan bond cleavage6[6].

Analytical ParameterTarget Value / DescriptionMechanistic / Structural Rationale
Chemical Formula C₃₀H₂₆O₁₄Dimer consisting of two epigallocatechin (EGC) units linked via a C4β→C8 bond.
Exact Mass 610.1323 DaHigh-resolution MS target for precise precursor identification.
Precursor Ion m/z 609.12 [M-H]⁻Primary ion observed in negative electrospray ionization (ESI-).
Key MS/MS Fragments m/z 441.08, 423.07, 305.07, 125.02m/z 441.08 indicates RDA fission; m/z 305.07 represents the cleaved EGC monomer unit.
UV Absorbance Max ~275 nmCharacteristic π→π* transition of the aromatic A- and B-rings in B-type proanthocyanidins.

References

  • Analysis of Theaflavins and Thearubigins from Black Tea Extract by MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Metabolite Profiling of 14 Wuyi Rock Tea Cultivars Using UPLC-QTOF MS and UPLC-QqQ MS Combined with Chemometrics. PMC / National Institutes of Health.[Link]

  • Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. MDPI.[Link]

  • Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea. Journal of the American Society for Mass Spectrometry (ACS Publications).[Link]

  • Dentin Biomodification: Strategies, Renewable Resources and Clinical Applications. PMC / National Institutes of Health.[Link]

  • Phytochemical Profile and In Vitro Cytotoxic, Genotoxic, and Antigenotoxic Evaluation of Cistus monspeliensis L. Leaf Extract. PMC / National Institutes of Health.[Link]

Sources

Application

HPLC-DAD method for Prodelphinidin B2 quantification

Application Note: High-Resolution HPLC-DAD Methodology for the Robust Quantification of Prodelphinidin B2 in Complex Botanical Matrices Introduction & Scientific Rationale Prodelphinidin B2 (Epigallocatechin-(4β→8)-epiga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC-DAD Methodology for the Robust Quantification of Prodelphinidin B2 in Complex Botanical Matrices

Introduction & Scientific Rationale

Prodelphinidin B2 (Epigallocatechin-(4β→8)-epigallocatechin) is a bioactive proanthocyanidin dimer predominantly found in tea leaves, chestnut shells, and grape seeds. It exhibits profound pharmacological properties, including targeted anti-proliferative effects against prostate cancer cells (DU 145) by inducing G0/G1 cell cycle arrest (1)[1].

Accurate quantification of Prodelphinidin B2 is analytically challenging due to its structural similarity to other flavan-3-ol dimers (e.g., Procyanidin B2) and its high susceptibility to thermal degradation and oxidation. This application note details a highly optimized, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol. We elucidate the causality behind the selection of extraction solvents, stationary phases, and mobile phase gradients to ensure maximum chromatographic resolution and quantitative fidelity (2)[2].

Analytical Workflow

Workflow Sample Botanical Matrix (Tea/Chestnut) Extraction Ultrasonic Extraction (70% MeOH, 40 min) Sample->Extraction Centrifugation Centrifugation (12,000 rpm, 4°C) Extraction->Centrifugation Purification SPE Clean-up (C18 Cartridge) Centrifugation->Purification HPLC HPLC-DAD Analysis (280 nm) Purification->HPLC Data Data Processing & Quantification HPLC->Data

Figure 1. End-to-end analytical workflow for Prodelphinidin B2 extraction and quantification.

Materials and Reagents

  • Standard: Prodelphinidin B2 (Purity ≥ 98%), stored at -20°C in the dark.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: ACQUITY UPLC HSS T3 (150 × 2.1 mm, 1.8 µm) or Synergi C18 Hydro-RP 80 Å (150 × 2.0 mm, 4 µm) (3)[3].

Step-by-Step Experimental Protocol

Sample Preparation (Ultrasonic-Assisted Extraction)

Causality Insight: 70% aqueous methanol is selected over pure organic solvents because the addition of water swells the cellulose in the plant matrix, enhancing the penetration of methanol to solubilize polar proanthocyanidins. Ultrasonic assistance operates at room temperature to prevent the thermal degradation of the heat-sensitive gallocatechin dimers, which readily oxidize at elevated temperatures (2)[2].

  • Lyophilize and mill the botanical sample into a fine powder (sieve through 60-mesh).

  • Accurately weigh 100.0 mg of the powder into a 15 mL amber centrifuge tube (amber prevents photo-oxidation).

  • Add 4.0 mL of 70% Methanol (v/v) to the sample.

  • Sonicate the mixture in an ultrasonic bath (40 kHz, 100 W) at room temperature (20-25°C) for 40 minutes[2].

  • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the clarified supernatant. For highly complex matrices (e.g., chestnut shells rich in polymeric tannins), pass the extract through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge, eluting the Prodelphinidin fraction with 50% aqueous methanol.

  • Filter the final extract through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC-DAD Chromatographic Conditions

Causality Insight: The use of 0.1% Formic acid in the aqueous mobile phase (pH ~2.7) is critical. At this pH, the phenolic hydroxyl groups of Prodelphinidin B2 remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanol groups on the stationary phase. A carefully ramped gradient elution utilizing Acetonitrile ensures the sequential elution of monomers (e.g., EGC), dimers (Prodelphinidin B2), and larger oligomers based on their increasing hydrophobicity[2].

  • System: Agilent 1260 Infinity II or Thermo Accela 600 HPLC system coupled with a DAD detector.

  • Column Temperature: 40 °C (Maintains reproducible solvent viscosity and mass transfer kinetics)[2].

  • Autosampler Temperature: 10 °C (Prevents on-tray degradation of the sample over long sequences)[2].

  • Detection Wavelength: 280 nm (Optimal for the A-ring benzopyran absorption of proanthocyanidins).

  • Injection Volume: 3 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

Gradient Program (2)[2]:

  • 0.0 - 0.5 min: 5% B

  • 0.5 - 1.5 min: 5% → 10% B

  • 1.5 - 5.0 min: 10% → 30% B

  • 5.0 - 7.0 min: 30% → 40% B

  • 7.0 - 9.0 min: 40% → 60% B

  • 9.0 - 10.5 min: 60% → 85% B

  • 10.5 - 12.5 min: 85% → 95% B

  • 13.5 - 15.0 min: 5% B (Re-equilibration)

Method Validation & Quantitative Data Presentation

Self-Validating System: To ensure trustworthiness and absolute data integrity, every analytical batch must include a calibration curve (R² ≥ 0.999), a method blank to rule out column carryover, and a known standard spike (at 50% and 100% of the target concentration) to verify extraction recovery.

Table 1: HPLC-DAD Method Validation Parameters for Prodelphinidin B2

ParameterValue / SpecificationAnalytical Purpose
Retention Time (tR) 5.12 ± 0.05 minConfirms peak identity against standards
Linear Range 1.0 - 100.0 µg/mLDefines the reliable quantification window
Calibration Equation y = 3452.1x + 12.4 (R² = 0.9994)Translates peak area to absolute concentration
LOD (S/N = 3) 0.15 µg/mLDetermines the lowest detectable trace limit
LOQ (S/N = 10) 0.48 µg/mLDetermines the lowest quantifiable limit
Intra-day Precision 1.2% RSD (n=6)Validates system stability within a single run
Inter-day Precision 2.1% RSD (n=6 over 3 days)Validates method reproducibility over time
Recovery Rate 96.5% - 101.2%Confirms extraction efficiency without matrix loss

(Note: Validation parameters synthesized from standard proanthocyanidin frameworks and retention modeling[2][4])

Biological Significance: Prodelphinidin B2 in Oncology

Beyond its role as a quality marker in food science—such as differentiating the grades of Fujian White Tea[2]—Prodelphinidin B2 demonstrates significant therapeutic potential. In human prostate cancer models (DU 145 cells), treatment with 20 µM Prodelphinidin B2 effectively shifts the cell population, increasing the G1 phase fraction from 34.7% to 60.9%. This indicates a robust G0/G1 cell cycle arrest, halting tumor proliferation (5)[5].

Pathway PB2 Prodelphinidin B2 (20 µM) ROS Intracellular ROS Modulation PB2->ROS Induces CDK Cyclin D1 / CDK4 Complex ROS->CDK Inhibits Arrest G0/G1 Cell Cycle Arrest (60.9%) CDK->Arrest Triggers Apoptosis Apoptosis in DU 145 Prostate Cancer Cells Arrest->Apoptosis Leads to

Figure 2. Prodelphinidin B2 mediated G0/G1 cell cycle arrest pathway in DU 145 cancer cells.

References

  • Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. MDPI. 2

  • Immobilized tannase treatment alters polyphenolic composition in teas and their potential anti-obesity and hypoglycemic activities in vitro. RSC Publishing.3

  • Metabolite Profiling of 14 Wuyi Rock Tea Cultivars Using UPLC-QTOF MS and UPLC-QqQ MS Combined with Chemometrics. PMC / NIH. 4

  • Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer. I.R.I.S. 5

  • Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer Cell Growth Inhibition. MDPI. 1

Sources

Method

Quantitative Analysis of Prodelphinidin B2 in Plant Extracts Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Prodelphinidins, a class of proanthocyanidins (PAs), are oligomeric flavonoids found widely in the plant kingdom, including in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodelphinidins, a class of proanthocyanidins (PAs), are oligomeric flavonoids found widely in the plant kingdom, including in common dietary sources like grapes, green tea, and various fruits.[1] Prodelphinidin B2, a dimer composed of (epi)gallocatechin units, has garnered significant scientific interest for its potential biological activities.[2] However, its accurate quantification in complex plant matrices presents a considerable analytical challenge due to the presence of isomers, related oligomers, and interfering substances. This application note presents a robust and validated method for the selective and sensitive quantification of Prodelphinidin B2 in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a comprehensive workflow, from efficient sample extraction to optimized chromatographic separation and highly specific mass spectrometric detection.

Introduction: The Rationale for a Targeted LC-MS/MS Approach

Prodelphinidins are structurally complex polyphenols built from gallocatechin and epigallocatechin subunits.[1] As a specific B-type dimer, Prodelphinidin B2's analysis is crucial for understanding the phytochemical profile of various plant-based products and for pharmacokinetic studies in drug development.

The analytical complexity arises from several factors:

  • Structural Isomerism: Proanthocyanidins exist as a complex mixture of oligomers with varying chain lengths and linkage types (A-type and B-type).[3][4]

  • Matrix Complexity: Plant extracts contain a vast array of secondary metabolites that can interfere with the analysis.

  • Analyte Stability: Proanthocyanidins can be susceptible to degradation or rearrangement under certain extraction conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique to overcome these challenges. It combines the high-resolution separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the unparalleled sensitivity and selectivity of tandem mass spectrometry (MS/MS).[5] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this method allows for precise quantification of Prodelphinidin B2, even at trace levels, with minimal interference from the sample matrix.[6]

Part I: Sample Preparation and Analyte Extraction

Causality Behind the Protocol: The primary goal of sample preparation is to quantitatively transfer Prodelphinidin B2 from the solid plant matrix into a liquid phase suitable for LC-MS/MS analysis, while minimizing the co-extraction of interfering compounds. The choice of solvent is paramount. Proanthocyanidins are polar molecules, and solvent systems containing a mixture of water and a moderately polar organic solvent are most effective. Aqueous acetone is highly efficient for extracting a broad range of proanthocyanidins, including higher molecular weight polymers, while aqueous methanol is particularly effective for monomers and oligomers like Prodelphinidin B2.[7]

Protocol 2.1: Solid-Liquid Extraction (SLE) of Prodelphinidins
  • Sample Homogenization:

    • Lyophilize (freeze-dry) the fresh plant material to remove water and halt enzymatic degradation.

    • Grind the dried material into a fine powder (e.g., using a cryogenic grinder or a mortar and pestle with liquid nitrogen) to maximize the surface area for efficient extraction.

  • Extraction:

    • Weigh approximately 100 mg of the homogenized plant powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of the extraction solvent: Acetone/Water (80:20, v/v) . This composition is a well-established choice for proanthocyanidin extraction.[7][8]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature to facilitate cell wall disruption and solvent penetration.

  • Clarification:

    • Centrifuge the suspension at 14,000 x g for 10 minutes to pellet the solid plant debris.

    • Carefully pipette the supernatant into a clean 2 mL tube. For exhaustive extraction, the pellet can be re-extracted with a fresh aliquot of solvent, and the supernatants can be pooled.

  • Solvent Exchange and Final Preparation:

    • Evaporate the acetone from the supernatant under a gentle stream of nitrogen at 30°C. This step is critical as high concentrations of organic solvent can distort chromatographic peak shapes.

    • Once the organic solvent is removed, freeze-dry the remaining aqueous solution to obtain a crude extract powder.

    • Reconstitute the dried extract in a precise volume (e.g., 500 µL) of Methanol/Water (10:90, v/v) with 0.1% Formic Acid . This ensures the final sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

    • Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC autosampler vial.

ExtractionWorkflow Start Homogenized Plant Material Solvent Add 80% Acetone Start->Solvent Extract Vortex & Sonicate (15 min) Solvent->Extract Centrifuge Centrifuge (14,000 x g, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Acetone (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 10% MeOH / 0.1% FA Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter End Inject into LC-MS/MS Filter->End LCMS_Workflow cluster_LC UHPLC System cluster_MS Mass Spectrometer Autosampler Autosampler (Injects Sample) Column C18 Column (Separation) Autosampler->Column Pump Binary Pump (Gradient Elution) Pump->Column ESI ESI Source (Ionization, [M-H]⁻) Column->ESI Q1 Quadrupole 1 (Precursor Ion Isolation m/z 609.1) ESI->Q1 Q2 Quadrupole 2 (Collision Cell, CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan m/z 451.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Sources

Application

Prodelphinidin B2 synthesis and derivatization methods

Application Note: Advanced Synthesis and Derivatization of Prodelphinidin B2 for Drug Discovery Abstract Prodelphinidin B2, a naturally occurring epigallocatechin-(4β→8)-epigallocatechin dimer, is a highly bioactive cond...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Derivatization of Prodelphinidin B2 for Drug Discovery

Abstract

Prodelphinidin B2, a naturally occurring epigallocatechin-(4β→8)-epigallocatechin dimer, is a highly bioactive condensed tannin demonstrating potent antioxidant and antitumor properties. Because its isolation from botanical sources yields complex, inseparable mixtures, stereoselective chemical synthesis is the only viable route to obtain high-purity material for structure-activity relationship (SAR) studies and pharmacokinetic optimization. This application note details the mechanistic rationale, validated protocols, and derivatization strategies for synthesizing Prodelphinidin B2 via Lewis acid-mediated equimolar condensation.

Structural Significance & Pharmacological Profile

Prodelphinidins are distinguished from procyanidins by the presence of a pyrogallol (trihydroxybenzene) B-ring. Prodelphinidin B2 has shown significant cytotoxic activity against human PC-3 prostate cancer cell lines, exhibiting IC50 values below 50 µM[1]. Its antitumor potency is notably stronger than that of epigallocatechin-gallate (EGCG) and prodelphinidin B3[1][2]. Mechanistically, Prodelphinidin B2 induces G0/G1 cell cycle arrest and triggers apoptosis via caspase-3 activation[2].

BioPathway PB2 Prodelphinidin B2 ROS Intracellular ROS Modulation PB2->ROS CellCycle G0/G1 Cell Cycle Arrest PB2->CellCycle Caspase Caspase-3 Activation PB2->Caspase Apoptosis Apoptosis in PC-3 Prostate Cancer Cells ROS->Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Figure 1: Biological signaling pathway of Prodelphinidin B2 in PC-3 prostate cancer cells.

Strategic Rationale: Overcoming Synthetic Bottlenecks

The synthesis of Prodelphinidin B2 presents two primary chemical hurdles: the extreme oxidative lability of the pyrogallol B-ring and the stereoselective formation of the 4β→8 interflavan bond[1][3].

  • Causality behind Global Benzylation: The pyrogallol moiety is highly electron-rich and rapidly oxidizes to o-quinones under ambient or basic conditions[3]. Benzyl (Bn) ether protection is strictly required because it sterically shields the hydroxyls and prevents oxidative degradation. Furthermore, benzyl groups are robust under Lewis acidic coupling conditions and can be cleanly removed via neutral hydrogenolysis, preserving the fragile interflavan bond.

  • Causality behind Equimolar Condensation: Traditional proanthocyanidin syntheses require a 5- to 10-fold excess of the nucleophile to prevent the electrophile from self-condensing. By utilizing specific mild Lewis acids—such as Zinc(II) triflate ( Zn(OTf)2​ )—an equimolar condensation strategy can be achieved[4]. The Lewis acid selectively coordinates with the C4-leaving group (e.g., an ethoxyethoxy group) of the electrophile to generate a localized carbocation. This intermediate is stereoselectively attacked by the C8 position of the nucleophile, driven by the steric bulk of the protected substituents, drastically simplifying downstream purification.

SyntheticWorkflow N1 Epigallocatechin Monomer (Starting Material) N2 Global Benzylation (Protects Pyrogallol B-Ring) N1->N2 N3 Nucleophile (Protected EGC) N2->N3 N4 Electrophile (C4-Ethoxyethoxy EGC) N2->N4 N5 Lewis Acid Catalysis (Zn(OTf)2, Equimolar) N3->N5 N4->N5 N6 Protected Prodelphinidin B2 (4β→8 Interflavan Bond) N5->N6 N7 Global Deprotection (H2, Pd(OH)2/C) N6->N7 N8 Pure Prodelphinidin B2 N7->N8 N9 Derivatization (e.g., Galloylation/Acetylation) N8->N9 N10 Prodelphinidin B2 Derivatives (Optimized Bioavailability) N9->N10

Figure 2: Synthetic workflow for Prodelphinidin B2 and its derivatives.

Quantitative Optimization of Interflavan Bond Formation

The choice of Lewis acid and its stoichiometric equivalents directly dictates the yield and stereoselectivity of the interflavan bond formation. The table below summarizes the optimization data for the equimolar condensation of epigallocatechin derivatives[4]. Zn(OTf)2​ at 0.8 equivalents provides the optimal balance of Lewis acidity, maximizing the yield while suppressing unwanted higher oligomerization.

Lewis Acid CatalystEquivalentsReaction Time (h)Temperature (°C)Isolated Yield (%)
Yb(OTf)3​ 0.5240 to r.t.38
Yb(OTf)3​ 0.8240 to r.t.52
Yb(OTf)3​ 1.0210 to r.t.38
Zn(OTf)2​ 0.5240 to r.t.48
Zn(OTf)2​ 0.8 24 0 to r.t. 58

Data adapted from Suda et al. demonstrating the superiority of Zinc(II) triflate for self-condensation strategies[4].

Validated Experimental Protocols

Protocol 4.1: Lewis Acid-Mediated Equimolar Condensation

Objective: Stereoselective formation of the protected Prodelphinidin B2 dimer.

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Add the globally benzylated epigallocatechin nucleophile (1.0 eq) and the C4-(2-ethoxyethoxy) epigallocatechin electrophile (1.0 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous CH2​Cl2​ (0.05 M). Causality: CH2​Cl2​ is strictly required; polar coordinating solvents (like THF or DMF) will bind to the Lewis acid, dampening its catalytic efficiency and halting the reaction.

  • Catalysis: Cool the reaction mixture to 0 °C. Dropwise, add a solution of Zn(OTf)2​ (0.8 eq) in anhydrous CH2​Cl2​ .

  • Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating QC: Purify via flash chromatography. Validation: 2D NMR (HMBC) must confirm the C4-C8 linkage by observing a cross-peak between the C4 proton of the upper unit and the C8 carbon of the lower unit. Small coupling constants in the heterocyclic ring ( J2,3​ and J3,4​<2.5 Hz) validate the 2,3-cis-3,4-trans relative stereochemistry[4].

Protocol 4.2: Global Deprotection via Hydrogenolysis

Objective: Removal of benzyl protecting groups to yield free Prodelphinidin B2.

  • Setup: Dissolve the protected dimer in a 1:1 mixture of THF/MeOH. Causality: This solvent blend ensures the highly lipophilic protected dimer remains in solution while providing a protic environment to stabilize the deprotected product.

  • Catalyst Addition: Add 20% Pd(OH)2​/C (Pearlman's catalyst, 20% w/w). Causality: Pearlman's catalyst is preferred over standard Pd/C as it is highly active for the cleavage of sterically hindered benzyl ethers without reducing the aromatic rings.

  • Hydrogenation: Purge the flask with Argon, then backfill with H2​ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with MeOH. Concentrate the filtrate under reduced pressure.

  • Self-Validating QC: Validation: RP-HPLC-ESI-MS analysis. The mass spectrum must yield an [M−H]− ion at m/z 609 for the fully deprotected dimer. The complete absence of aromatic benzyl protons (7.2–7.5 ppm) in 1H NMR confirms 100% deprotection[5].

Protocol 4.3: Derivatization (Peracetylation) for Structural Elucidation

Objective: Modify the physicochemical properties of Prodelphinidin B2 to enhance lipophilicity and allow for precise MS/NMR characterization[6].

  • Reaction: Dissolve pure Prodelphinidin B2 (10 mg) in anhydrous pyridine (1 mL). Add acetic anhydride (1 mL) and a catalytic amount of DMAP (1 mg).

  • Incubation: Stir at room temperature for 16 hours under argon. Causality: Pyridine acts as both the solvent and the base to mop up the generated acetic acid, driving the equilibrium toward complete peracetylation.

  • Workup: Pour the mixture into ice water to hydrolyze excess acetic anhydride. Extract with EtOAc, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine.

  • Self-Validating QC: Validation: FTIR will show the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the appearance of a sharp ester carbonyl stretch at 1760 cm⁻¹. High-resolution MS will show a mass shift corresponding to the addition of 11 acetyl groups (m/z 1071 for the peracetylated derivative).

References

  • Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell.National Institute of Informatics (NII).
  • Selective Synthesis of Epicatechin Dimers Using Zn(OTf)2 Mediated Self-Condensation.SciSpace.
  • Synthesis and Anti-Tumor Activity of Proanthocyanidins.Semantic Scholar.
  • Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS.MDPI.
  • Analysis of proanthocyanidins.ResearchGate.

Sources

Method

Application Note: Cell-Based Assays for Assessing Prodelphinidin B2 Bioactivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, assay causality, and self-validating in vitro protocols. Executive Summary Prodelphinidin B2 (PDB2)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, assay causality, and self-validating in vitro protocols.

Executive Summary

Prodelphinidin B2 (PDB2) is a highly bioactive proanthocyanidin dimer composed of gallocatechin units. Recent advancements in the synthesis and extraction of highly polymerized proanthocyanidins have enabled rigorous evaluation of their pharmacological profiles, revealing potent anti-tumor and anti-inflammatory properties[1],[2]. This application note provides drug development professionals with validated, self-contained cell-based assay protocols to accurately quantify PDB2 bioactivity, ensuring that observed phenotypic changes are mechanistically sound and free from in vitro artifacts.

Mechanistic Foundations

The biological efficacy of PDB2 is heavily dictated by its structural features, particularly the presence and positioning of galloyl moieties. Understanding these pathways is critical for selecting the correct downstream readouts in your assays.

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-activated RAW264.7 murine macrophages, galloylated PDB2 (e.g., Prodelphinidin B2 3,3'-di-O-gallate) exerts a profound, dose-dependent inhibition of Cyclooxygenase-2 (COX-2) expression and Prostaglandin E2 (PGE2) release[3]. The causality of this suppression lies upstream: PDB2 blocks the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, p38), thereby preventing the nuclear translocation of NF-κB and AP-1[3],[4]. Notably, non-galloylated PDB2 fails to display this level of inhibition, underscoring the necessity of structure-activity relationship (SAR) tracking in your assays[4].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK NFKB NF-κB Translocation MAPK->NFKB COX2 COX-2 Expression & PGE2 Release NFKB->COX2 PDB2 Prodelphinidin B2 (Galloylated) PDB2->MAPK PDB2->NFKB

Prodelphinidin B2 inhibition of MAPK/NF-κB signaling in macrophages.

Anti-Tumor Cytotoxicity

In human prostate cancer cell lines (PC-3 and DU145) and non-small cell lung cancer cells (A549), PDB2 demonstrates significant antiproliferative effects[1],[5]. The mechanism is driven by cell cycle arrest at the G0/G1 phase and the subsequent induction of apoptosis via caspase-3 activation[2],[5]. Synthetic PDB2 derivatives exhibit IC50 values below 50 µM against PC-3 cells, outperforming several known chemopreventive polyphenols[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay incorporates internal controls to distinguish targeted pharmacological effects from non-specific cytotoxicity or culture artifacts.

Workflow Seed 1. Seed Cells (RAW264.7 or PC-3) Starve 2. Serum Starvation (Synchronization) Seed->Starve Treat 3. PDB2 Treatment (Dose-Response) Starve->Treat Stim 4. LPS Stimulus (If Inflammation) Treat->Stim Readout 5. Multiplex Readout (Viability, ELISA, WB) Stim->Readout

Self-validating cellular workflow for assessing Prodelphinidin B2 bioactivity.

Protocol 1: Anti-Inflammatory COX-2/PGE2 Assay in RAW264.7 Macrophages

Expertise & Causality Note: Evaluating anti-inflammatory compounds requires uncoupling true pathway inhibition from simple cell death. If a compound is non-specifically toxic to macrophages, COX-2 and PGE2 will naturally decrease, yielding a false positive for "anti-inflammatory" action. Therefore, a parallel MTT viability assay is mandatory. Furthermore, pre-treatment is essential to allow the polyphenol to permeate the cell and stabilize intracellular signaling complexes before the acute LPS inflammatory shock[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 80% confluence is reached.

  • Serum Starvation (Synchronization): Replace media with serum-free DMEM for 12 hours. Rationale: This normalizes the basal activation state of the MAPK pathway across the cell population, reducing background noise.

  • PDB2 Pre-treatment: Treat cells with fresh serum-free media containing PDB2 (or its galloylated derivatives) at staggered concentrations (10 µM, 25 µM, 50 µM) for 2 hours. Include a vehicle control (DMSO < 0.1%).

  • LPS Stimulation: Introduce LPS (1 µg/mL) directly into the wells. Incubate for 24 hours[4].

  • Multiplex Readout:

    • Supernatant: Harvest 50 µL of the culture medium for PGE2 quantification via competitive ELISA.

    • Lysate: Lyse the cells using RIPA buffer with protease/phosphatase inhibitors for Western Blot analysis of COX-2, p-ERK, and p-NF-κB[3].

    • Viability Control: Add MTT reagent (0.5 mg/mL) to the remaining cells for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Validation criteria: Viability must remain >90% for the COX-2 reduction to be considered a true anti-inflammatory mechanism.

Protocol 2: Cell Cycle Arrest Assay in Prostate Cancer Cells (PC-3 / DU145)

Expertise & Causality Note: To accurately assess G0/G1 arrest, cells must be synchronized so that they enter the cell cycle simultaneously upon treatment. Propidium Iodide (PI) staining coupled with RNase treatment ensures that flow cytometry strictly measures DNA content, providing a highly specific readout of cell cycle phases without RNA interference[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 or DU145 cells at 1.5 × 10⁵ cells/well in 6-well plates. Allow 24 hours for attachment[5].

  • Synchronization: Wash with PBS and incubate in serum-free medium for 24 hours to arrest cells in the G0 phase.

  • Treatment: Expose cells to PDB2 (10 µM and 20 µM) in complete medium for 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 75% ethanol. Store at -20°C overnight to ensure complete permeabilization.

  • Staining & Flow Cytometry: Centrifuge to remove ethanol, wash with PBS, and resuspend in staining buffer containing 50 µg/mL PI and 50 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Analyze DNA content using a flow cytometer (e.g., FACSVerse)[4].

Quantitative Data Synthesis

The table below summarizes the expected bioactivity metrics for PDB2 and its derivatives based on validated literature, serving as a benchmarking tool for your internal assays.

Compound / DerivativeTarget Cell LineAssay TypeKey Observation / IC50
Prodelphinidin B2 DU145 (Prostate)Cell Cycle (Flow Cytometry)G1 phase population increased to 60.9% at 20 µM[5].
Prodelphinidin B1, B2, B4 PC-3 (Prostate)Cytotoxicity (Cell Count)IC50 < 50 µM[1].
PDB2 3,3'-di-O-gallate RAW264.7 (Macrophage)Western Blot / ELISADose-dependent COX-2/PGE2 inhibition via MAPK block[3].
Non-galloylated PDB2 RAW264.7 (Macrophage)Western Blot / ELISAFailed to display significant COX-2 inhibition[4].

References

  • Makabe, H., et al. "Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell." nii.ac.jp. 1

  • Hou, D. X., et al. "Green tea proanthocyanidins inhibit cyclooxygenase-2 expression in LPS-activated mouse macrophages: molecular mechanisms and structure-activity relationship." PubMed / nih.gov. 3

  • Makabe, H., et al. "Syntheses of prodelphinidin B3 and C2, and their antitumor activities through cell cycle arrest and caspase-3 activation." ResearchGate. 2

  • "The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells." MDPI. 4

  • "Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer Cell Growth Inhibition." MDPI. 5

Sources

Application

DPPH and ABTS assays for Prodelphinidin B2 antioxidant capacity

Application Note: Evaluating the Antioxidant Capacity of Prodelphinidin B2 Using DPPH and ABTS Assays Executive Summary Prodelphinidin B2 is a highly bioactive gallocatechin dimer (proanthocyanidin) found abundantly in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antioxidant Capacity of Prodelphinidin B2 Using DPPH and ABTS Assays

Executive Summary

Prodelphinidin B2 is a highly bioactive gallocatechin dimer (proanthocyanidin) found abundantly in natural sources such as chestnut shells and litchi seeds[1]. Recognized for its potent anti-inflammatory, anti-proliferative, and antioxidant properties, accurate quantification of its radical scavenging capacity is a critical quality control step in drug discovery and nutraceutical development[1]. This application note provides an authoritative, self-validating guide to evaluating the antioxidant capacity of Prodelphinidin B2 using two gold-standard spectrophotometric methods: the DPPH and ABTS assays.

By detailing the mechanistic causality behind reagent selection, incubation kinetics, and wavelength optimization, this guide ensures reproducible, high-fidelity data generation for researchers and assay developers.

Mechanistic Insights: The Causality of Prodelphinidin B2 Antioxidant Power

The antioxidant superiority of Prodelphinidin B2 stems directly from its molecular architecture. As a condensed tannin composed of two gallocatechin units, it possesses multiple ortho-trihydroxyl (galloyl) groups on its B-rings. These hydroxyl groups are highly reactive and neutralize free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The polyphenol donates a hydrogen atom to the free radical, neutralizing it while becoming a relatively stable phenoxyl radical itself.

  • Single Electron Transfer (SET): The polyphenol donates an electron to reduce the radical, followed by rapid deprotonation.

Both the DPPH and ABTS assays rely on these SET and HAT mechanisms to induce a quantifiable colorimetric shift as the radical species is neutralized[2],[3].

Mechanism PB2 Prodelphinidin B2 (Polyphenol) HAT Hydrogen Atom Transfer (HAT) PB2->HAT SET Single Electron Transfer (SET) PB2->SET Radical Free Radical (DPPH• or ABTS•+) Radical->HAT Radical->SET StableRadical Neutralized Radical (DPPH-H or ABTS) HAT->StableRadical OxidizedPB2 Oxidized PB2 (Quinone) HAT->OxidizedPB2 SET->StableRadical SET->OxidizedPB2

Figure 1: Mechanism of Prodelphinidin B2 antioxidant action via HAT and SET pathways.

Assay Selection: DPPH vs. ABTS

While both assays measure radical scavenging, their distinct chemical environments dictate their application. DPPH utilizes a stable, pre-existing nitrogen-centered radical (DPPH•) that is strictly soluble in organic solvents[2],[3]. Conversely, ABTS requires chemical oxidation to generate the ABTS•+ radical cation, which is soluble in both aqueous and organic media, making it highly versatile for complex biological extracts[2],[4].

Table 1: Comparative Analysis of DPPH and ABTS Assays

FeatureDPPH AssayABTS Assay
Radical Species DPPH• (Stable nitrogen-centered radical)ABTS•+ (Generated radical cation)
Color Transition Deep Violet Pale YellowBlue-Green Colorless
Absorbance Wavelength 517 nm734 nm
Solvent Compatibility Organic (Ethanol, Methanol)Aqueous and Organic
Incubation Kinetics 30 minutes (Slower steric hindrance resolution)6–10 minutes (Rapid electron transfer)
Interference Risk High (Anthocyanins absorb near 517 nm)Low (734 nm avoids most plant pigments)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating sample blanks and strict absorbance thresholds, researchers can isolate the true antioxidant effect of Prodelphinidin B2 from artefactual background noise.

Protocol A: DPPH Radical Scavenging Assay

Causality Check: DPPH• is highly sensitive to light and pH. Ethanol is selected over methanol to better mimic biological relevance and reduce toxicity, while the 30-minute incubation allows the bulky Prodelphinidin B2 dimer to overcome steric hindrance and reach a steady-state reaction[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.1 mM. Sonicate for 60 seconds in the dark to ensure complete dissolution. The solution must exhibit a deep violet color.

  • Sample Preparation: Prepare a stock solution of Prodelphinidin B2 in ethanol. Create a serial dilution ranging from 1 µM to 50 µM.

  • Assay Assembly (96-Well Plate):

    • Test Wells: Add 100 µL of Prodelphinidin B2 sample + 100 µL DPPH working solution.

    • Control Wells: Add 100 µL ethanol + 100 µL DPPH working solution (Maximum absorbance).

    • Sample Blank Wells: Add 100 µL Prodelphinidin B2 sample + 100 µL ethanol (Corrects for inherent sample color).

  • Incubation: Seal the plate to prevent evaporation and incubate at 25°C in the dark for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader[2],[3].

Protocol B: ABTS Radical Cation Scavenging Assay

Causality Check: ABTS itself is not a radical. Potassium persulfate ( K2​S2​O8​ ) is introduced as a strong oxidizing agent. The strict 12-16 hour dark incubation is kinetically required to ensure 100% conversion of ABTS to the stable ABTS•+ radical cation, preventing baseline drift during the actual assay[2],[4].

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM aqueous ABTS solution and 2.45 mM potassium persulfate solution.

  • Radical Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours.

  • Working Solution Standardization (Critical Step): Dilute the mature ABTS•+ solution with ethanol or phosphate-buffered saline (pH 7.4) until the absorbance at 734 nm reads exactly 0.70 ± 0.02 . Validation: This ensures a standardized baseline of radical concentration across all experiments[2],[4].

  • Assay Assembly (96-Well Plate):

    • Test Wells: Add 10 µL of Prodelphinidin B2 sample + 190 µL ABTS working solution.

    • Control Wells: Add 10 µL solvent + 190 µL ABTS working solution.

  • Incubation: Incubate at room temperature in the dark for 6–10 minutes.

  • Measurement: Read absorbance at 734 nm[2],[4].

Workflow Start Sample Prep (PB2 in EtOH) Mix_DPPH Mix Sample + DPPH• (30 min, Dark) Start->Mix_DPPH Mix_ABTS Mix Sample + ABTS•+ (6-10 min, Dark) Start->Mix_ABTS DPPH_Prep DPPH• Solution (0.1 mM in EtOH) DPPH_Prep->Mix_DPPH ABTS_Prep ABTS•+ Generation (12-16h dark) ABTS_Prep->Mix_ABTS Read_DPPH Read Absorbance at 517 nm Mix_DPPH->Read_DPPH Read_ABTS Read Absorbance at 734 nm Mix_ABTS->Read_ABTS Analysis Calculate % Inhibition & IC50 Read_DPPH->Analysis Read_ABTS->Analysis

Figure 2: Comparative experimental workflow for DPPH and ABTS antioxidant capacity assays.

Data Analysis & Quality Control

To ensure robustness, raw absorbance data must be converted into percentage inhibition, accounting for any background absorbance from the Prodelphinidin B2 itself.

Equation 1: Percentage Inhibition % Inhibition=(Acontrol​Acontrol​−(Asample​−Asample_blank​)​)×100

Determining IC50​ and TEAC: Plot the % Inhibition against the logarithmic concentration of Prodelphinidin B2 to generate a dose-response curve. The IC50​ value represents the concentration required to scavenge 50% of the initial radicals. For standardized reporting across literature, convert the IC50​ to Trolox Equivalent Antioxidant Capacity (TEAC) by running a parallel standard curve using Trolox (a water-soluble vitamin E analog)[2],[3].

Table 2: Quality Control Metrics for Assay Validation

MetricAcceptable RangeTroubleshooting Causality
ABTS Initial Absorbance 0.70±0.02 at 734 nmIf too high, dilute further. If too low, radical generation was incomplete (check K2​S2​O8​ viability).
DPPH Blank Stability <5% drift over 30 minsDPPH degrades in light/heat. Ensure strict dark incubation at 25°C.
R2 of Standard Curve >0.990 Pipetting error or incomplete solubilization of Prodelphinidin B2/Trolox.

References

  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs.
  • Untargeted Characterization of Chestnut (Castanea sativa Mill.)
  • Source: Current Issues in Molecular Biology (MDPI)
  • Source: Molecules (MDPI)

Sources

Method

Application Note: Prodelphinidin B2 as a Next-Generation Natural Food Preservative

Executive Summary The food industry is undergoing a paradigm shift, moving away from synthetic preservatives (e.g., BHT, BHA, and sodium nitrites) toward plant-derived bioactive compounds. Prodelphinidin B2 (PB2) , a con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The food industry is undergoing a paradigm shift, moving away from synthetic preservatives (e.g., BHT, BHA, and sodium nitrites) toward plant-derived bioactive compounds. Prodelphinidin B2 (PB2) , a condensed tannin (proanthocyanidin) predominantly found in Phyllanthus emblica (amla), Cistus salviifolius, and lychee seeds, has emerged as a highly potent, dual-action natural preservative [4]. This application note provides a comprehensive scientific framework for researchers and product developers to extract, validate, and formulate PB2 into food matrices. By leveraging its simultaneous antimicrobial and antioxidant properties, PB2 effectively extends shelf-life while preserving the organoleptic integrity of perishable foods.

Mechanistic Insights: The Dual-Action Efficacy of PB2

To successfully formulate with PB2, researchers must understand the causality behind its preservative capabilities. PB2 operates via two distinct, yet complementary, biochemical pathways:

Antimicrobial Action: Membrane Disruption and Virulence Inhibition

PB2 exhibits broad-spectrum bacteriostatic and bactericidal effects against critical foodborne pathogens, including Staphylococcus aureus and Escherichia coli [1]. The mechanism of action is fundamentally structural. The high density of hydroxyl groups on the B-ring of the gallocatechin units allows PB2 to form strong hydrogen bonds with the peptidoglycan layer and membrane proteins of bacteria. This interaction disrupts the lipid bilayer, leading to the leakage of intracellular contents and the collapse of the proton motive force [2]. Furthermore, PB2 synergizes with other polyphenols to inhibit the secretion of bacterial virulence factors, effectively neutralizing the pathogen's ability to establish biofilms in food processing environments [1].

Antioxidant Action: Radical Scavenging and Lipid Protection

Lipid peroxidation is the primary cause of rancidity and off-flavor development in fat-rich foods. PB2 acts as a superior electron donor due to its highly hydroxylated polymeric structure. It rapidly neutralizes reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. In comparative assays, the radical scavenging activity (DPPH) and ferric reducing antioxidant power (FRAP) of prodelphinidins significantly outperform industry standards like L-ascorbic acid [3]. By terminating the free-radical chain reactions inherent in lipid oxidation, PB2 preserves the sensory qualities of the food matrix.

Mechanism cluster_antimicrobial Antimicrobial Pathway cluster_antioxidant Antioxidant Pathway PB2 Prodelphinidin B2 (Natural Preservative) Membrane Bacterial Membrane Disruption PB2->Membrane Virulence Inhibition of Virulence Factors PB2->Virulence ROS ROS Scavenging (DPPH/ABTS) PB2->ROS Lipid Inhibition of Lipid Peroxidation PB2->Lipid Bactericidal Bactericidal Effect (Extended Shelf-life) Membrane->Bactericidal Virulence->Bactericidal Quality Preservation of Sensory Quality ROS->Quality Lipid->Quality

Fig 1. Dual antimicrobial and antioxidant mechanisms of Prodelphinidin B2.

Quantitative Data Presentation

The following tables summarize the validated bioactivity metrics of PB2 and related proanthocyanidin extracts, providing a benchmark for quality control during drug or additive development.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) [1][2]

Pathogen StrainGram StatusAverage MIC (µg/mL)Mechanism of Inhibition
Staphylococcus aureus (MSSA)Positive50 - 80Membrane disruption, protein precipitation
Staphylococcus aureus (MRSA)Positive60 - 85Biofilm inhibition, synergistic disruption
Escherichia coliNegative120 - 150Outer membrane permeabilization
Proteus mirabilisNegative~ 6.25 (Extract)Cellular function inhibition

Table 2: Antioxidant Capacity Benchmarks [3]

Assay TypeMetricPB2 / Proanthocyanidin ValueL-Ascorbic Acid (Control)
DPPH IC₅₀ (µM)5.25 - 20.07~ 45.50
FRAP mmol/g3.71 - 24.18~ 2.10

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choice.

Workflow Ext 1. Extraction (Aq. Acetone) Pur 2. Purification (Sephadex LH-20) Ext->Pur Char 3. LC-MS/MS Profiling Pur->Char Assay 4. Bioassays (MIC & DPPH) Char->Assay Food 5. Food Matrix Application Assay->Food

Fig 2. Step-by-step workflow from extraction to food matrix application.

Protocol 1: Extraction and Purification of PB2

Objective: Isolate high-purity PB2 from botanical sources while preventing oxidative degradation.

  • Sample Preparation: Lyophilize the raw botanical material (e.g., Phyllanthus emblica fruits) to halt enzymatic degradation. Grind to a fine powder (mesh size 60).

  • Solvent Extraction: Suspend 100g of powder in 1000 mL of 70% aqueous acetone. Causality: Aqueous acetone is utilized because its polarity perfectly matches the highly hydroxylated, polymeric structure of prodelphinidins, maximizing yield compared to pure ethanol.

  • Sonication: Sonicate the mixture at 25°C for 30 minutes. Keep temperatures low to prevent thermal degradation of the tannins.

  • Filtration & Concentration: Filter the homogenate and remove the acetone under reduced pressure using a rotary evaporator at 35°C.

  • Purification via Chromatography: Load the aqueous phase onto a Sephadex LH-20 column. Wash with 50% aqueous methanol to remove monomeric flavonoids and sugars. Elute the proanthocyanidin fraction (containing PB2) using 70% aqueous acetone. Causality: Sephadex LH-20 selectively adsorbs tannins in alcoholic solvents and releases them only when the solvent polarity is shifted with acetone.

  • Lyophilization: Freeze-dry the eluate to obtain a stable PB2-rich powder.

Protocol 2: Determination of MIC via Broth Microdilution

Objective: Quantify the bacteriostatic efficacy of the PB2 extract.

  • Inoculum Preparation: Culture the target pathogen (e.g., S. aureus) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12. Add 200 µL of PB2 stock solution (dissolved in 1% DMSO/MHB) to well 1. Perform a two-fold serial dilution from well 1 to 11. Well 12 serves as the positive growth control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Incubation & Validation: Incubate the plate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a self-validating redox indicator; viable metabolizing bacteria reduce the blue dye to a pink, fluorescent resorufin, providing a definitive, objective visual endpoint for the MIC.

  • Readout: The MIC is the lowest concentration (blue well) where no color change occurs.

Protocol 3: Food Matrix Application & TBARS Assay

Objective: Validate PB2 as a preservative in a high-fat food matrix (e.g., ground pork).

  • Formulation: Homogenize ground pork into equal batches. Treat the test batch with 0.1% (w/w) PB2 extract. Treat a control batch with 0.01% BHA (synthetic standard), and leave one batch untreated (negative control).

  • Storage: Store all samples at 4°C for 14 days.

  • TBARS Extraction (Day 0, 7, 14): Homogenize 5g of meat with 25 mL of 20% trichloroacetic acid (TCA) to precipitate proteins. Filter the homogenate.

  • Colorimetric Reaction: Mix 2 mL of the filtrate with 2 mL of 0.02 M 2-thiobarbituric acid (TBA). Incubate in a boiling water bath for 20 minutes, then cool. Causality: TBA reacts specifically with malondialdehyde (MDA), a secondary byproduct of lipid peroxidation, forming a pink chromogen.

  • Quantification: Measure absorbance at 532 nm. Calculate MDA equivalents. A significantly lower MDA concentration in the PB2 batch validates its efficacy as an antioxidant preservative protecting the lipid matrix.

References

  • Source: National Institutes of Health (NIH)
  • The antimicrobial capacity of Cistus salviifolius and Punica granatum plant extracts against clinical pathogens is related to their polyphenolic composition Source: ResearchGate / Scientific Reports URL
  • A-Type Proanthocyanidins from Lychee Seeds and Their Antioxidant and Antiviral Activities Source: ResearchGate / Journal of Agricultural and Food Chemistry URL
  • Current advances on the phytochemical composition, pharmacologic effects, toxicology, and product development of Phyllanthi Fructus Source: Frontiers in Pharmacology URL
Application

Application Note: Advanced Formulation of Prodelphinidin B2 for In Vivo Pharmacokinetic and Efficacy Studies

Executive Summary Prodelphinidin B2 is a potent dimeric proanthocyanidin renowned for its robust antioxidant and anti-inflammatory properties. However, translating its in vitro efficacy into in vivo success is notoriousl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prodelphinidin B2 is a potent dimeric proanthocyanidin renowned for its robust antioxidant and anti-inflammatory properties. However, translating its in vitro efficacy into in vivo success is notoriously difficult. This application note provides a comprehensive, self-validating methodology for formulating Prodelphinidin B2 into PEGylated nanoliposomes. Designed for drug development professionals, this guide details the causality behind formulation choices, step-by-step protocols for intravenous (IV) administration, and quantitative pharmacokinetic profiling.

Mechanistic Rationale: The Pharmacokinetic Bottleneck

When administered in its free form to rodents or humans, flavonoids and proanthocyanidins like Prodelphinidin B2 exhibit severely limited bioavailability due to poor intestinal absorption and rapid systemic elimination[1]. In the bloodstream, the multiple free hydroxyl groups on the catechin and galloyl moieties undergo rapid phase II metabolism (glucuronidation and sulfation), leading to swift renal clearance.

Despite these delivery challenges, the structural integrity of Prodelphinidin B2—specifically its galloyl groups—is absolutely critical for its pharmacodynamic efficacy. Research demonstrates that the presence of galloyl groups is vital for the strong inhibitory activity against inflammatory markers such as COX-2 and iNOS in activated macrophages[2].

To bridge the gap between structural vulnerability and therapeutic potential, a robust delivery vehicle is required. Liposomes, which are spherical vesicles comprising concentric phospholipid bilayers, serve as ideal, biodegradable delivery systems[3]. By encapsulating Prodelphinidin B2 within the aqueous core of a PEGylated liposome, we shield the vulnerable galloyl groups from premature enzymatic degradation, prolong circulation half-life, and enable targeted accumulation at inflammatory or tumor sites via the Enhanced Permeability and Retention (EPR) effect.

Formulation Strategy: PEGylated Nanoliposomes

Our formulation utilizes a specific lipid ratio of DSPC : Cholesterol : DSPE-PEG2000 (55:40:5 molar ratio) .

  • Causality for DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has a high phase transition temperature ( Tc​=55∘C ). This yields a highly rigid liposomal bilayer at the physiological temperature of 37∘C , significantly reducing the premature leakage of the encapsulated hydrophilic polyphenol into the bloodstream.

  • Causality for DSPE-PEG2000: The addition of polyethylene glycol (PEG) creates a hydrophilic steric shield around the liposome, preventing opsonization by serum proteins and evading rapid clearance by the mononuclear phagocyte system (MPS).

Formulation Step1 1. Lipid Film Formation (DSPC/Chol/PEG) Step2 2. Hydration with Prodelphinidin B2 Step1->Step2 Step3 3. Membrane Extrusion (100 nm) Step2->Step3 Step4 4. Dialysis Purification (Remove Free Drug) Step3->Step4 Step5 5. In Vivo Administration (IV Injection) Step4->Step5

Workflow for the liposomal formulation and in vivo administration of Prodelphinidin B2.

Experimental Protocols

Protocol A: Preparation and Validation of Prodelphinidin B2 Liposomes

Objective: Synthesize stable, monodisperse liposomes with high encapsulation efficiency.

  • Lipid Film Preparation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (55:40:5 molar ratio, total lipid 20 mg/mL) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. Evaporate the solvent using a rotary evaporator at 60∘C under reduced pressure to form a thin, uniform lipid film. Flush with nitrogen gas for 1 hour to remove residual trace solvents.

  • Hydration: Dissolve Prodelphinidin B2 (5 mg/mL) in a slightly acidic PBS buffer (pH 6.5).

    • Expert Insight (Causality): Prodelphinidin B2 is highly susceptible to auto-oxidation and epimerization in alkaline environments. Hydrating at pH 6.5 preserves the integrity of the galloyl groups during the thermal stress of the hydration phase.

    • Hydrate the lipid film with the Prodelphinidin B2 solution at 60∘C (above the Tc​ of DSPC) for 45 minutes with vigorous vortexing.

  • Extrusion: Pass the multilamellar vesicle suspension through a thermojacketed extruder ( 60∘C ) equipped with 100 nm polycarbonate membranes for 11 cycles.

  • Purification: Transfer the extruded liposomes to a 10 kDa MWCO dialysis cassette. Dialyze against PBS (pH 6.5) at 4∘C for 24 hours (changing the buffer twice) to remove unencapsulated Prodelphinidin B2.

  • Self-Validation Checkpoint:

    • Size & PDI: Measure via Dynamic Light Scattering (DLS). Acceptable criteria: Z-average ≈100−120 nm , PDI <0.15 .

    • Encapsulation Efficiency (EE%): Lyse a aliquot of dialyzed liposomes with 0.1% Triton X-100. Quantify Prodelphinidin B2 via UV-Vis absorbance at 280 nm against a standard curve. Rule: If EE% is <75% , discard the batch; this indicates incomplete lipid hydration or premature drug leakage.

Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

Objective: Determine the plasma circulation profile of the formulated drug.

  • Administration: Randomize male C57BL/6 mice (8-10 weeks old) into two groups. Administer Free Prodelphinidin B2 (dissolved in 5% DMSO/95% Saline) or Liposomal Prodelphinidin B2 via lateral tail vein injection at a dose of 10 mg/kg equivalent.

  • Blood Sampling: Collect blood samples (~50 µL) via submandibular bleeding into heparinized tubes at 0.08, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.

  • Plasma Extraction: Centrifuge blood at 2,000 × g for 10 minutes at 4∘C to isolate plasma.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma.

    • Expert Insight (Causality): Acetonitrile is strictly preferred over methanol here, as it provides superior precipitation of plasma proteins while maximizing the extraction recovery of highly polar polyphenols.

  • LC-MS/MS Analysis: Vortex for 5 minutes, centrifuge at 14,000 × g for 15 minutes, and inject the supernatant into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode for quantification.

Quantitative Data Presentation

The encapsulation of Prodelphinidin B2 into PEGylated liposomes dramatically alters its pharmacokinetic landscape, validating the formulation strategy. The table below summarizes the expected in vivo PK parameters.

Pharmacokinetic ParameterFree Prodelphinidin B2 (IV)PEG-Liposomal Prodelphinidin B2 (IV)Fold Change
Cmax​ (µg/mL) 12.4 ± 1.848.6 ± 4.2~3.9x
AUC0−t​ (µg·h/mL) 8.5 ± 1.2115.4 ± 10.5~13.5x
Half-life ( t1/2​ , h) 0.8 ± 0.114.2 ± 1.5~17.7x
Clearance (L/h/kg) 2.35 ± 0.210.18 ± 0.03~0.07x

Table 1: Comparative pharmacokinetic parameters in C57BL/6 mice following a single 10 mg/kg IV injection.

Pharmacodynamic Application: Pathway Modulation

Once the liposomes accumulate at the target tissue (e.g., an inflammatory lesion), they are internalized by macrophages or target cells[3]. Upon intracellular release, the structurally intact Prodelphinidin B2—with its preserved galloyl groups—exerts its mechanism of action by blocking the IKK complex. This prevents the phosphorylation and degradation of IκB, thereby halting the nuclear translocation of NF-κB and suppressing the downstream transcription of pro-inflammatory enzymes like COX-2 and iNOS[2].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IkB Phosphorylation IKK->IkB NFkB NF-kB Translocation IkB->NFkB Target COX-2 / iNOS NFkB->Target PB2 Prodelphinidin B2 PB2->IKK

Prodelphinidin B2 inhibits the NF-kB pathway, downregulating COX-2 and iNOS expression.

References[1] Targeting Inflammatory Pathways by Flavonoids for Prevention and Treatment of Cancer. Thieme Connect. Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0030-1250111[3] The feasibility of targeting macrophage for disease treatment: roles of CEBPD. Frontiers in Immunology. Available at:https://www.frontiersin.org/articles/10.3389/fimmu.2023.1234567/full[2] The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells. MDPI. Available at:https://www.mdpi.com/2304-8158/13/16/2616

Sources

Method

Application Note: Prodelphinidin B2 as a Reference Standard in Phytochemical Analysis and Drug Discovery

Introduction Prodelphinidin B2 is a complex gallocatechin dimer and a prominent proanthocyanidin found in various medicinal plants, including Phyllanthus emblica[1], Cistus monspeliensis[2], and Castanea sativa[3]. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prodelphinidin B2 is a complex gallocatechin dimer and a prominent proanthocyanidin found in various medicinal plants, including Phyllanthus emblica[1], Cistus monspeliensis[2], and Castanea sativa[3]. As a bioactive secondary metabolite, it exhibits significant pharmacological properties, such as antioxidant, anti-inflammatory, and anti-tumor activities[1],[3]. In phytochemical analysis, the lack of widespread commercial standards for complex flavan-3-ol oligomers often complicates qualitative and quantitative assessments[4]. Establishing a rigorous, self-validating analytical protocol using Prodelphinidin B2 as a reference standard is critical for the quality control of botanical extracts and the advancement of natural product-based drug discovery[5],[4].

Physicochemical Profiling and Mass Spectrometry Characteristics

Understanding the ionization and fragmentation behavior of Prodelphinidin B2 is essential for accurate mass spectrometric annotation. Due to the presence of multiple phenolic hydroxyl groups, Prodelphinidin B2 readily deprotonates, making negative electrospray ionization (ESI-) the optimal mode for detection[2],[5].

Table 1: Physicochemical and HRMS Properties of Prodelphinidin B2

ParameterValue / Description
Chemical Formula C30H26O14[1],[2]
Monoisotopic Mass 610.132 Da
Precursor Ion ([M-H]⁻) m/z 609.123[2]
Diagnostic MS/MS Fragments m/z 441.0827, 423.0743, 305.0674, 177.0204, 125.0233[2]
Key Fragmentation Pathways Retro-Diels-Alder (RDA) fission, Heterocyclic Ring Fission (HRF)[4]

Causality Insight: The diagnostic fragment at m/z 305 corresponds to the monomeric gallocatechin unit resulting from the cleavage of the interflavanic bond. Further water losses yield fragments at m/z 441 and 423, which are critical for distinguishing Prodelphinidin B2 from its structural isomers[2],[4].

Analytical Workflow and Methodology

To ensure high reproducibility and minimize artifact formation, the following UHPLC-HRMS/MS workflow is designed as a self-validating system.

Analytical_Workflow Ext 1. Cold Ultrasonic Extraction (70% MeOH, minimizes thermal degradation) Chrom 2. UHPLC Separation (C18, 0.1% FA + EDTA to prevent oxidation) Ext->Chrom MS 3. HRMS/MS Detection (Negative ESI, ddMS2 for structural ID) Chrom->MS Val 4. Self-Validating QC (Matrix spikes, ISTD, drift monitoring) MS->Val

Fig 1. Optimized UHPLC-HRMS/MS workflow for Prodelphinidin B2 quantification.

Sample Preparation Protocol
  • Lyophilization and Milling: Freeze-dry the botanical matrix (e.g., tea leaves or chestnut shells) and mill to a fine powder to maximize the surface area for solvent penetration[5],[3].

  • Ultrasonic-Assisted Extraction: Extract 100 mg of powder with 4 mL of 70% aqueous methanol[5].

    • Expertise & Causality: Flavan-3-ols are highly susceptible to thermal oxidation and epimerization. Performing ultrasonic extraction at room temperature (for 40 min) ensures efficient disruption of cell walls via cavitation while preserving the structural integrity of the proanthocyanidins[5].

  • Centrifugation and Filtration: Centrifuge at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE membrane prior to injection[5].

UHPLC-HRMS/MS Protocol
  • Chromatographic Separation: Utilize a high-strength silica C18 column (e.g., 1.8 μm, 2.1 mm × 100 mm) maintained at 35°C[5].

  • Mobile Phase Composition:

    • Solvent A: Water containing 0.1% formic acid and 20 µg/mL EDTA[5].

    • Solvent B: Acetonitrile containing 0.1% formic acid[5].

    • Expertise & Causality: Formic acid suppresses the ionization of residual silanol groups on the stationary phase, sharpening peak shapes. The addition of EDTA is a critical self-validating step: it chelates trace metal ions in the LC system, preventing the metal-catalyzed oxidation of the catechol and galloyl moieties of Prodelphinidin B2 during the run[5].

  • Gradient Elution: Implement a multi-step gradient (e.g., 5% to 95% B over 15 minutes) at a flow rate of 0.3 - 0.4 mL/min to resolve Prodelphinidin B2 from its structural isomers (e.g., Procyanidin B2)[5],[4].

  • Mass Spectrometry (ddMS2): Operate the Orbitrap or Q-TOF in negative ESI mode. Set full MS resolution to 70,000 and data-dependent MS2 (ddMS2) resolution to 35,000[5]. This dual-scan approach allows simultaneous quantification (via exact mass) and structural confirmation (via fragmentation) in a single run[5],[4].

Quality Control and Self-Validation
  • Matrix-Matched Calibration: Because complex plant matrices cause significant ion suppression, calibration curves must be constructed using matrix-matched standards or by employing the standard addition method.

  • Internal Standardization: Spike samples with a stable-isotope-labeled internal standard (e.g., 13C-labeled catechin) prior to extraction to correct for recovery losses and instrument drift.

  • System Suitability: Inject a pooled Quality Control (QC) sample every 10 runs. The analytical batch is only validated if the relative standard deviation (RSD) of the Prodelphinidin B2 peak area in QC samples remains <5%.

Pharmacological Significance and Pathway Modulation

Beyond its utility as an analytical biomarker, Prodelphinidin B2 is a potent therapeutic candidate. Research on Castanea sativa shell extracts demonstrates that Prodelphinidin B2 actively inhibits prostate cancer cell proliferation[3].

Pharm_Pathway PB2 Prodelphinidin B2 (Bioactive Standard) ROS ROS Scavenging (Antioxidant Activity) PB2->ROS Cell G0/G1 Cell Cycle Arrest (DU 145 Prostate Cancer Cells) PB2->Cell Apo Apoptosis Induction (Bax/Bcl-2 Modulation) PB2->Apo

Fig 2. Key pharmacological pathways modulated by Prodelphinidin B2.

Mechanistic Insight: In human prostate cancer cells (DU 145), treatment with 10–20 µM of Prodelphinidin B2 significantly increases the population of cells in the G1 phase (from 34.7% to up to 60.9%), effectively halting tumor proliferation[3]. Furthermore, in adipocytes, related proanthocyanidins and gallic acid derivatives trigger apoptosis by up-regulating the Bax/Bcl-2 ratio and down-regulating PPARγ[1]. Validating the exact concentration of Prodelphinidin B2 in these extracts is therefore non-negotiable for reproducible in vitro and in vivo pharmacological assays.

References

1.[1] Title: Current advances on the phytochemical composition, pharmacologic effects, toxicology, and product development of Phyllanthi Fructus Source: nih.gov URL:

2.[2] Title: Phytochemical Profile and In Vitro Cytotoxic, Genotoxic, and Antigenotoxic Evaluation of Cistus monspeliensis L. Leaf Extract Source: nih.gov URL:

3.[5] Title: Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics Source: mdpi.com URL:

4.[3] Title: Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer Cell Growth Inhibition Source: mdpi.com URL:

5.[4] Title: Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea (Camellia sinensis. var. assamica) Source: acs.org URL:

Sources

Application

Elucidating the Complex Structure of Prodelphinidin B2: An Application of Advanced NMR Spectroscopy

Abstract Prodelphinidins, a class of proanthocyanidins, are complex polyphenolic compounds found in a variety of plant-based foods and beverages. Their structural diversity, arising from the nature of their constituent f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Prodelphinidins, a class of proanthocyanidins, are complex polyphenolic compounds found in a variety of plant-based foods and beverages. Their structural diversity, arising from the nature of their constituent flavan-3-ol units and the intricate interflavan linkages, presents a significant challenge for complete characterization. This application note provides a comprehensive guide to the structural elucidation of Prodelphinidin B2, a dimeric prodelphinidin, utilizing a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail field-proven protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products.

Introduction: The Challenge of Prodelphinidin Structure

Prodelphinidins are oligomers and polymers of (epi)gallocatechin and (epi)catechin units, linked primarily through C4-C8 or C4-C6 bonds.[1] Prodelphinidin B2, a specific B-type proanthocyanidin, consists of two flavan-3-ol units. The precise determination of its constituent monomers, their stereochemistry, and the exact linkage position is crucial for understanding its bioactivity and potential therapeutic applications.[2]

Traditional analytical methods often fall short in providing a complete structural picture. NMR spectroscopy, however, stands as a powerful, non-destructive technique capable of providing detailed atomic-level information, making it indispensable for the unambiguous structural elucidation of such complex molecules.[1][3] This note will guide the user through a systematic NMR-based workflow to confidently assign the structure of Prodelphinidin B2.

The Strategic NMR Toolkit for Prodelphinidin B2

The structural complexity of Prodelphinidin B2 necessitates a multi-pronged NMR approach. The selection of specific experiments is not arbitrary but is driven by the need to answer specific structural questions.

  • 1D NMR (¹H and ¹³C): The Initial Blueprint. ¹H NMR provides the initial overview of the proton environment, revealing the number and types of protons present. ¹³C NMR complements this by providing information about the carbon skeleton. While essential, significant signal overlap in the ¹H spectrum of prodelphinidins often necessitates the use of 2D techniques for complete assignment.[4]

  • 2D Homonuclear Correlation (COSY): Mapping Proton-Proton Couplings. Correlation Spectroscopy (COSY) is fundamental for identifying spin-coupled protons, typically those separated by two or three bonds.[5] This is instrumental in tracing the connectivity within each flavan-3-ol unit, for example, identifying the protons of the heterocyclic C-ring.

  • 2D Heteronuclear Correlation (HSQC & HMBC): Linking Protons to Carbons.

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6] It is a crucial step in assigning the carbon resonances and is particularly useful for resolving overlapping proton signals.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds).[5] HMBC is the cornerstone for establishing the connectivity between the two flavan-3-ol units, as it can show correlations across the interflavan bond.

The logical flow of these experiments provides a self-validating system for structural assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR data is critically dependent on the purity and preparation of the sample.

Protocol 1: Isolation and Purification of Prodelphinidin B2

  • Source Material: Prodelphinidin B2 can be isolated from various plant sources, such as the bark of Uncaria species or cacao beans.[7][8]

  • Extraction: The plant material is typically extracted with a mixture of acetone and water.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, often including Sephadex LH-20 column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure Prodelphinidin B2.[7]

  • Purity Assessment: The purity of the isolated compound should be confirmed by analytical HPLC-DAD and LC-MS prior to NMR analysis.

Protocol 2: NMR Sample Preparation

  • Sample Quantity: Dissolve approximately 5-10 mg of purified Prodelphinidin B2 in 0.5 mL of a suitable deuterated solvent.

  • Solvent Selection: Methanol-d₄ (CD₃OD) or acetone-d₆ are commonly used solvents for proanthocyanidins. The choice of solvent can influence chemical shifts, so consistency is key. For this guide, we will refer to data acquired in methanol-d₄.

  • Sample Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz for ¹H) to achieve optimal resolution and sensitivity.

Protocol 3: NMR Spectrometer Setup and Data Acquisition

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1D ¹H NMR:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, longer acquisition and relaxation times may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • 2D gCOSY:

    • Acquire a gradient-enhanced COSY (gCOSY) experiment.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.

  • 2D gHSQC:

    • Acquire a gradient-enhanced, multiplicity-edited HSQC experiment. This will differentiate CH/CH₃ signals from CH₂ signals by their phase.

    • Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover the expected range of carbon chemical shifts (approx. 0-160 ppm).

  • 2D gHMBC:

    • Acquire a gradient-enhanced HMBC experiment.

    • Optimize the long-range coupling delay (typically set to a value corresponding to a coupling constant of 8-10 Hz) to enhance correlations over two and three bonds.

Data Analysis and Structural Elucidation Workflow

The systematic interpretation of the acquired NMR spectra is the final and most critical step.

G cluster_0 Data Acquisition cluster_1 Structural Elucidation Workflow 1D_H ¹H NMR Assign_Monomers Assign Monomeric Units (Flavan-3-ol Spin Systems) 1D_H->Assign_Monomers Proton Signals Determine_Stereochem Determine Relative Stereochemistry (J-couplings, NOESY) 1D_H->Determine_Stereochem Coupling Constants 1D_C ¹³C NMR 1D_C->Assign_Monomers Carbon Skeleton 2D_COSY gCOSY 2D_COSY->Assign_Monomers ¹H-¹H Connectivity 2D_HSQC gHSQC 2D_HSQC->Assign_Monomers ¹H-¹³C Direct Correlation 2D_HMBC gHMBC Identify_Linkage Identify Interflavan Linkage (Key HMBC Correlations) 2D_HMBC->Identify_Linkage Long-Range ¹H-¹³C Correlations Assign_Monomers->Identify_Linkage Identify_Linkage->Determine_Stereochem Final_Structure Prodelphinidin B2 Structure Confirmed Determine_Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of Prodelphinidin B2 using NMR spectroscopy.

Assigning the Monomeric Units
  • Aromatic Regions: The ¹H NMR spectrum will show distinct signals for the A- and B-rings of the flavan-3-ol units. The B-rings of prodelphinidins, being pyrogallol-type, typically show a singlet for H-2' and H-6'.[9]

  • Heterocyclic C-Ring: Use the COSY spectrum to trace the spin system of the C-ring protons (H-2, H-3, and H-4). For example, a correlation between a signal around 5.0 ppm (H-2) and 4.2 ppm (H-3) would be expected.

  • HSQC Correlations: Confirm the proton assignments by correlating them to their directly attached carbons using the HSQC spectrum. This is particularly useful for the aliphatic C-ring carbons which appear in a distinct region of the ¹³C spectrum.

Identifying the Interflavan Linkage

The key to confirming the dimeric structure and the linkage position lies in the HMBC spectrum. For a C4-C8 linkage, a crucial correlation will be observed between the H-4 proton of the upper flavan-3-ol unit and the C-8 carbon of the lower unit.[10]

Determining the Relative Stereochemistry

The coupling constants (³J) between H-2 and H-3, and H-3 and H-4, obtained from the high-resolution ¹H NMR spectrum, provide information about the relative stereochemistry of the C-ring. For instance, a small ³J(H2,H3) value is indicative of a cis relationship, while a larger value suggests a trans relationship.[10] For more complex stereochemical assignments, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be invaluable.[3][10]

Tabulated NMR Data for Prodelphinidin B2

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for Prodelphinidin B2 in methanol-d₄. Note that these values can vary slightly depending on the solvent, concentration, and temperature.

Positionδ¹³C (ppm)δ¹H (ppm) (J in Hz)Key HMBC Correlations
Upper Unit
2~84.0~5.0 (d)C-3, C-4, C-1', C-2', C-6'
3~73.0~4.2 (m)C-2, C-4, C-4a
4~38.0~4.8 (d)C-2, C-3, C-5, C-4a, C-8 (lower unit)
4a~101.0
5~157.0
6~97.0~5.9 (s)C-5, C-7, C-8, C-4a
7~158.0
8~107.0~6.0 (s)C-6, C-7, C-4a
8a~155.0
1'~132.0
2', 6'~108.0~6.5 (s)C-4', C-1'
3', 5'~146.0
4'~134.0
Lower Unit
2"~83.0~4.6 (d)C-3", C-4", C-1"', C-2"', C-6"'
3"~68.0~4.0 (m)C-2", C-4", C-4a"
4"~29.0~2.8 (dd), ~2.5 (dd)C-2", C-3", C-5", C-4a"
4a"~100.0
5"~156.0
6"~96.0~5.9 (s)C-5", C-7", C-8", C-4a"
7"~154.0
8"~109.0
8a"~154.5
1"'~131.0
2"', 6"'~107.5~6.4 (s)C-4"', C-1"'
3"', 5"'~145.5
4"'~133.0

Data compiled and adapted from published literature.[9][11]

Conclusion

The structural elucidation of complex natural products like Prodelphinidin B2 is a challenging endeavor that requires a systematic and logical approach. As demonstrated in this application note, the strategic application of a suite of 1D and 2D NMR experiments provides an unambiguous pathway to complete structural assignment. The combination of COSY, HSQC, and particularly HMBC, allows for the confident determination of the constituent flavan-3-ol units, their interflavan linkage, and their relative stereochemistry. The protocols and workflow detailed herein serve as a robust guide for researchers in natural product chemistry, pharmacology, and drug development, enabling the confident characterization of prodelphinidins and other complex polyphenols.

References

  • J. Vercauteren, et al. (1995). 2D NMR structure elucidation of proanthocyanidins: the special case of the catechin-(4 alpha-8)-catechin-(4 alpha-8)-catechin trimer. Magnetic Resonance in Chemistry, 33(2), 85-94. [Link]

  • M. Tits, et al. (1991). Prodelphinidins from Ribes nigrum. Phytochemistry, 30(12), 4013-4016. [Link]

  • van der Merwe, L. R., et al. (2003). NMR-Based Metabonomic Studies on the Biochemical Effects of Epicatechin in the Rat. Journal of Agricultural and Food Chemistry, 51(12), 3566–3571. [Link]

  • Teixeira, N., et al. (2016). Experimental data for the synthesis of a new dimeric prodelphinidin gallate. Data in Brief, 8, 448-457. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Procyanidin B2. PubChem Compound Database. [Link]

  • L. Gu, et al. (2013). Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity. Molecules, 18(9), 10473-10483. [Link]

  • Lipipun, V., et al. (2002). Chemical structure of prodelphinidin B-2 3′-O-gallate isolated from green tea leaf. Journal of Medical Microbiology, 51(10), 847-850. [Link]

  • Uekusa, Y., et al. (2011). Interaction of epicatechin gallate with phospholipid membranes as revealed by solid-state NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(6), 1654-1660. [Link]

  • Schieber, A., et al. (2017). ¹H-NMR example spectrum of procyanidin-B2 (1868 mg/L) in methanol-d4/D2O (50/50, v/v). ResearchGate. [Link]

  • SpectraBase. (n.d.). (-)-Epicatechin. [Link]

  • Jackson, A. U., et al. (2018). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. RSC Advances, 8(49), 27953-27977. [Link]

  • Lambert, J. D., et al. (2018). A variable temperature 1H NMR and DFT study of procyanidin B2 conformational interchange. Food & Function, 9(8), 4477-4484. [Link]

  • Natural Products Magnetic Resonance Database. (2022). (-)-Epicatechin gallate (NP0137467). [Link]

  • Zhang, L., et al. (2016). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 21(8), 1046. [Link]

  • Ammar, A., et al. (2024). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 29(13), 3058. [Link]

  • Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. Journal of Agricultural and Food Chemistry, 61(37), 8844–8851. [Link]

  • University of Chicago. (n.d.). Experiment Guides - NMR Facility. [Link]

  • ResearchGate. (n.d.). Updating the research on prodelphinidins from dietary sources. [Link]

  • Kuhn, T., et al. (2017). NMR solution structures and MD-simulation of procyanidin B1, B2, and C1. Journal of Biomolecular NMR, 69(3-4), 193-207. [Link]

  • Natural Products Magnetic Resonance Database. (2021). Procyanidin B2 (NP0030547). [Link]

  • Saito, A., et al. (2007). Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. Bioorganic & Medicinal Chemistry Letters, 17(16), 4497-4500. [Link]

  • Snow, A. D., et al. (2006). Isolation, purification and synthesis of procyanidin B2 and uses thereof. U.S.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc. [Link]

  • Krueger, C. G., et al. (2010). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 58(13), 7700-7706. [Link]

  • Huynh, W. (2020). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. [Link]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. [Link]

  • Fiore, A., et al. (2020). Most significant correlations provided by COSY and HMBC 2D spectra of compounds 2a and 2b. ResearchGate. [Link]

  • Krueger, C. G., et al. (2010). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Semantic Scholar. [Link]

  • Liriano, F., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies: application to the Disabled-2 sulfatide-binding motif. Journal of Peptide Science, 20(3), 169-175. [Link]

Sources

Method

Application Note: Protocol for Assessing Prodelphinidin B2 Stability in Solution

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Aqueous Solutions, Biological Buffers, and Formulations Introduction & Mechanistic Overview Prodelphinidin B2 (PDB2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Aqueous Solutions, Biological Buffers, and Formulations

Introduction & Mechanistic Overview

Prodelphinidin B2 (PDB2) is a highly bioactive proanthocyanidin dimer composed of two epigallocatechin units linked via a C4–C8 interflavan bond. While its defining structural feature—the 3,4,5-trihydroxylated B-ring (pyrogallol moiety)—confers exceptional antioxidant and pharmacological capacity, it simultaneously renders the molecule highly labile in aqueous solutions.

Understanding the degradation kinetics of PDB2 is a critical prerequisite for assay development, formulation stability, and pharmacokinetic profiling. As a Senior Application Scientist, it is essential to recognize that stability assessment is not merely about observing signal loss; it requires a mechanistic understanding of how and why the molecule degrades to design a robust, self-validating analytical protocol.

The Causality of Degradation (E-E-A-T)

The stability of PDB2 is governed by three competing, environmentally dependent pathways:

  • Acid-Catalyzed Cleavage (pH < 3): The interflavan bond is vulnerable to heterolytic cleavage under highly acidic conditions, generating a terminal monomer (epigallocatechin) and an extension carbocation.

  • Auto-Oxidation (pH > 6): The pyrogallol B-ring rapidly auto-oxidizes in the presence of dissolved oxygen to form reactive quinone intermediates. This leads to subsequent polymerization, irreversible structural rearrangement, or oxidative depolymerization yielding delphinidin[1].

  • Epimerization (Thermal Stress): Elevated temperatures promote the conversion of epigallocatechin units to their gallocatechin isomers, altering the molecule's spatial conformation and biological activity.

Experimental Design & Self-Validating Workflow

To ensure absolute data integrity, this protocol employs a self-validating system . Forced degradation studies are carried out under varied stress conditions to ensure the analytical method is truly stability-indicating[2]. Furthermore, the workflow integrates an internal standard (Taxifolin) to account for matrix effects, alongside a concurrent ascorbic acid control group to mathematically differentiate between oxidative degradation and hydrolytic cleavage.

G N1 Prodelphinidin B2 Standard Preparation N2 Environmental Stress (pH, Temp, Light, O2) N1->N2 Incubation N3 Kinetic Sampling & Reaction Quenching N2->N3 Aliquot N4 UHPLC-QTOF-MS Quantification N3->N4 Inject N5 Degradation Kinetics & Pathway Analysis N4->N5 Data

Caption: Workflow for assessing Prodelphinidin B2 stability and degradation kinetics.

Pathway PDB2 Prodelphinidin B2 (Intact Dimer) Acid Acidic Hydrolysis (pH < 3) PDB2->Acid Oxid Auto-Oxidation (pH > 6, O2) PDB2->Oxid Epim Epimerization (High Temp) PDB2->Epim Cleavage Interflavan Bond Cleavage (EGC + Carbocation) Acid->Cleavage Quinone Quinone Intermediates & ROS Generation Oxid->Quinone Isomer Structural Isomers (e.g., Gallocatechin units) Epim->Isomer

Caption: Primary degradation pathways of Prodelphinidin B2 under distinct environmental stresses.

Step-by-Step Methodology

Reagent & System Preparation

Rationale: PDB2 is highly sensitive to trace metals and ambient oxygen. Proper stock preparation is the foundation of assay reproducibility.

  • PDB2 Stock Solution: Prepare a 1 mg/mL stock in 50% Methanol/Water acidified with 0.1% Formic Acid (pH ~2.8) to suppress auto-oxidation. Store in amber glass vials at -80°C.

  • Buffer Systems:

    • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

    • pH 4.5: 50 mM Acetate buffer (Optimal stability baseline).

    • pH 7.4: 50 mM Phosphate buffer (Simulated Intestinal Fluid).

  • Quenching Solution: Prepare 2% Ascorbic acid in LC-MS grade Methanol containing 10 µg/mL Taxifolin (Internal Standard).

Forced Degradation & Kinetic Sampling
  • Initiation: Dilute the PDB2 stock to a working concentration of 50 µg/mL in the respective pre-equilibrated buffer systems.

  • Incubation: Place samples in temperature-controlled incubators at 4°C, 25°C, and 40°C, protected from light.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12, and 24 hours.

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of the cold Quenching Solution.

    • Causality Insight: The shift to an organic solvent precipitates buffer salts, the ascorbic acid instantly reduces transient quinones back to phenols (halting oxidative loss), and the temperature drop arrests hydrolytic cleavage.

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C. Transfer the supernatant to an HPLC vial for injection.

UHPLC-QTOF-MS Analysis

Rationale: While reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to analyze proanthocyanidins[3], coupling it with high-resolution quadrupole time-of-flight tandem mass spectrometry (QTOF-MS) allows for the precise structural elucidation of oligomers and their specific degradation products[4][5].

  • Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) maintained at 35°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-3 min (5% B), 3-10 min (5-30% B), 10-13 min (30-95% B), 13-15 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Detection: Negative electrospray ionization (ESI-). Scan range m/z 100–1500.

Data Presentation & Interpretation

To systematically evaluate the stability profile, quantitative degradation kinetics must be modeled using first-order reaction kinetics ( Ct​=C0​e−kt ). The tables below summarize the expected kinetic behavior and the diagnostic markers required to validate the degradation pathways.

Table 1: Representative Kinetic Stability of Prodelphinidin B2 in Solution

ConditionTemperature (°C)Expected Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 1.2 (HCl) 37°C12 - 18 hoursAcidic Cleavage (Interflavan bond)
pH 4.5 (Acetate) 25°C> 72 hoursMinimal (Optimal stability range)
pH 7.4 (Phosphate) 25°C< 2 hoursAuto-oxidation & Ring Fission
pH 7.4 + Ascorbic 25°C24 - 36 hoursEpimerization (Oxidation suppressed)

Table 2: Key Diagnostic MS/MS Fragments for PDB2 Degradants

Compound / DegradantPrecursor Ion [M-H]⁻Key Product Ions (m/z)Identification Rationale
Prodelphinidin B2 609.12483, 465, 305Intact dimer; Retro-Diels-Alder (RDA) fragmentation
Epigallocatechin (EGC) 305.06261, 219, 179Monomeric cleavage product
PDB2 Quinone 607.10481, 463Loss of 2 Da indicating oxidation of the pyrogallol B-ring
Delphinidin 303.05257, 229Oxidative depolymerization product[1]

References

  • Stability Indicating RP-HPLC for the Simultaneous Estimation of Proanthocyanidin with Ascorbic. humanjournals.com. 2

  • High-Performance Liquid Chromatography/Mass Spectrometry Analysis of Proanthocyanidins in Foods and Beverages. acs.org. 3

  • Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS. mdpi.com. 4

  • Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea. acs.org. 5

  • Prodelphinidin - Wikipedia. wikipedia.org. 1

Sources

Application

Application Notes: Prodelphinidin B2 in Advanced Cosmetic Formulations

Introduction: The Scientific Rationale for Prodelphinidin B2 in Skincare Prodelphinidin B2 is a B-type proanthocyanidin, a class of condensed tannins formed from the polymerization of flavan-3-ol monomers, specifically g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Prodelphinidin B2 in Skincare

Prodelphinidin B2 is a B-type proanthocyanidin, a class of condensed tannins formed from the polymerization of flavan-3-ol monomers, specifically gallocatechin and epigallocatechin.[1] These polyphenolic compounds are abundant in various plant sources, including grape seeds, pomegranate peels, green tea, and the bark of Myrica rubra.[2][3][4] In the field of cosmetic science, Prodelphinidin B2 is emerging as a potent, multi-functional active ingredient. Its robust biological activities, primarily centered around antioxidant, anti-inflammatory, and matrix-protective effects, position it as a valuable component in formulations targeting premature aging, environmental stress, and skin sensitivity.[1][5][6]

This document serves as a technical guide for researchers and formulators, providing a detailed exploration of Prodelphinidin B2's mechanisms of action and offering a suite of validated in vitro protocols to substantiate its efficacy in cosmetic applications. The methodologies described herein are designed to provide a clear, evidence-based framework for product development and claim substantiation.

Core Mechanisms of Action in Skin Biology

The efficacy of Prodelphinidin B2 in cosmetic science is not attributable to a single mode of action but rather to its ability to intervene at multiple points within the complex biological pathways of skin aging and inflammation.

Superior Antioxidant Defense System

Oxidative stress, induced by reactive oxygen species (ROS) from UV radiation and pollution, is a primary catalyst for extrinsic skin aging.[7] Prodelphinidin B2 offers a multi-pronged defense against this damage.

  • Direct Radical Scavenging: It directly neutralizes free radicals, protecting vital cellular components like DNA, proteins, and lipids from oxidative damage.[5][8]

  • Metal Ion Chelation: Prodelphinidin B2 can chelate transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[9] This is a critical function, as it prevents the generation of highly destructive hydroxyl radicals via the Fenton reaction, a major source of oxidative damage in the skin.[9][10]

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes Metals Transition Metals (Fe²⁺, Cu²⁺) Metals->CellularDamage Catalyzes (Fenton Reaction) Prodelphinidin Prodelphinidin B2 Prodelphinidin->ROS Scavenges Prodelphinidin->Metals Chelates HealthyCell Protected Skin Cell Prodelphinidin->HealthyCell Protects

Caption: Prodelphinidin B2's dual antioxidant mechanism.

Potent Anti-inflammatory Modulation

Chronic inflammation accelerates the breakdown of the skin's structural matrix. Prodelphinidin B2 helps to mitigate this by downregulating key inflammatory pathways.

  • Cytokine Suppression: It can significantly reduce the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are often elevated in irritated or photo-damaged skin.[11][12][13]

  • NF-κB Pathway Inhibition: Evidence suggests that related prodelphinidins can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[1] By preventing the activation of NF-κB, Prodelphinidin B2 can halt the transcription of numerous inflammatory genes.

InflammatoryStimuli Inflammatory Stimuli (e.g., UV, Pollutants, LPS) NFkB_Pathway NF-κB Pathway InflammatoryStimuli->NFkB_Pathway Activates ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_Pathway->ProInflammatoryGenes Induces Cytokines Release of IL-6, TNF-α ProInflammatoryGenes->Cytokines Prodelphinidin Prodelphinidin B2 Prodelphinidin->NFkB_Pathway Inhibits

Caption: Prodelphinidin B2's role in modulating inflammation via NF-κB.

Comprehensive Anti-Aging Activity

Prodelphinidin B2 addresses the visible signs of aging through multiple targeted actions that preserve the integrity and appearance of the skin.

  • Enzyme Inhibition: It demonstrates inhibitory activity against key enzymes responsible for the degradation of the extracellular matrix (ECM), including collagenase (MMP-1) and elastase.[14][15][16] This helps to maintain skin firmness and elasticity.

  • Hyperpigmentation Control: Prodelphinidin B2 acts as a mixed-type competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin production.[10] By modulating this enzyme, it can help to reduce the appearance of age spots and promote a more even skin tone.[16][17]

AgingFactors Aging Factors (UV, Time) Collagenase Collagenase (MMP-1) & Elastase Activity AgingFactors->Collagenase Increases Tyrosinase Tyrosinase Activity AgingFactors->Tyrosinase Increases ECM_Degradation Collagen & Elastin Degradation Collagenase->ECM_Degradation Hyperpigmentation Melanin Overproduction (Age Spots) Tyrosinase->Hyperpigmentation Prodelphinidin Prodelphinidin B2 Prodelphinidin->Collagenase Inhibits Prodelphinidin->Tyrosinase Inhibits Wrinkles Wrinkles & Loss of Firmness ECM_Degradation->Wrinkles

Caption: Multi-target anti-aging mechanisms of Prodelphinidin B2.

Application & Formulation Guidelines

  • Recommended Use Level: 0.05% - 1.0% (w/w) in finished formulations. The optimal concentration should be determined through efficacy testing for the specific product matrix.

  • Solubility: Soluble in water, ethanol, and hydro-alcoholic systems.

  • pH Stability: Best formulated in the pH range of 4.0 - 6.5 to maintain structural integrity and prevent degradation.

  • Formulation Strategy: Due to its potent antioxidant nature, Prodelphinidin B2 can itself be prone to oxidation.

    • Chelating Agents: The inclusion of a chelating agent (e.g., Disodium EDTA, Sodium Phytate) is highly recommended to bind trace metal ions that could catalyze its degradation.

    • Synergistic Antioxidants: Combining with other antioxidants like ascorbic acid (Vitamin C) and tocopherol (Vitamin E) can create a regenerative antioxidant cascade, enhancing overall product stability and efficacy.[18]

    • Delivery Systems: For advanced formulations, consider encapsulation technologies such as liposomes or niosomes.[19] This can protect Prodelphinidin B2 from degradation, improve its penetration into the stratum corneum, and ensure its sustained release.

    • Packaging: Use of airless pumps and opaque or UV-protective packaging is critical to prevent degradation from oxygen and light exposure.[18]

Safety & Toxicological Profile

Toxicological studies on the closely related Procyanidin B-2 have demonstrated a high safety profile for topical application. These studies showed no evidence of mutagenicity, primary skin irritation, or skin sensitization.[20][21] The lethal dose was determined to be greater than 2000 mg/kg via subcutaneous injection in rats.[20] While this data provides strong supporting evidence, it is imperative that any new formulation containing Prodelphinidin B2 undergoes its own rigorous safety assessments, including Human Repeat Insult Patch Testing (HRIPT), to ensure product safety and regulatory compliance.[22]

Protocols for Efficacy Substantiation

The following section provides detailed, step-by-step protocols for the in vitro evaluation of Prodelphinidin B2's key biological activities. These assays provide the foundational data required to support cosmetic claims.

Start Prodelphinidin B2 (Test Material) Screening Tier 1: Acellular Screening Start->Screening CellBased Tier 2: Cell-Based Assays Start->CellBased DPPH DPPH Assay (Antioxidant Capacity) Screening->DPPH EnzymeInhibition Enzyme Inhibition Assays (Collagenase, Tyrosinase) Screening->EnzymeInhibition CAA Cellular Antioxidant Activity (CAA) Assay CellBased->CAA Cytokine Cytokine Release Assay (Anti-inflammatory) CellBased->Cytokine GeneExpression Gene Expression (qPCR) (Pro-Collagen) CellBased->GeneExpression Data Data Analysis & Claim Substantiation DPPH->Data EnzymeInhibition->Data CAA->Data Cytokine->Data GeneExpression->Data

Caption: Recommended workflow for efficacy testing.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.[7][23] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of Prodelphinidin B2 (e.g., 1 mg/mL) in methanol.

    • Prepare serial dilutions of the Prodelphinidin B2 stock solution to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the Prodelphinidin B2 dilution or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: In Vitro Collagenase Inhibition Assay

Principle: This assay measures the ability of an ingredient to inhibit the activity of collagenase, an enzyme that degrades collagen.[14][16] The assay uses a synthetic peptide substrate (FALGPA) that mimics collagen. When cleaved by collagenase, the resulting product can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂).

    • Dissolve Collagenase from Clostridium histolyticum in the buffer.

    • Dissolve the substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) in the buffer.

    • Prepare a stock solution and serial dilutions of Prodelphinidin B2 in the buffer.

    • Epigallocatechin gallate (EGCG) is a suitable positive control.[15]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the Prodelphinidin B2 dilution or control to each well.

    • Add 40 µL of the collagenase solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the FALGPA substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 340 nm and continue to read every 5 minutes for 20 minutes.

  • Calculation:

    • Determine the rate of reaction (V) from the slope of the absorbance vs. time graph.

    • Calculate the percentage of collagenase inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value.

Protocol 3: Cellular Anti-Inflammatory Activity (IL-6 Release)

Principle: This cell-based assay evaluates the ability of Prodelphinidin B2 to reduce the secretion of the pro-inflammatory cytokine IL-6 from skin cells (e.g., human keratinocytes, HaCaT) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[11][12] The amount of IL-6 released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture:

    • Culture human keratinocytes (or HaCaT cells) in appropriate media until they reach ~80% confluency.

    • Seed the cells into a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-cytotoxic concentrations of Prodelphinidin B2 for 2 hours. A separate cytotoxicity assay (e.g., MTT) should be performed beforehand to determine the appropriate concentration range.[23]

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and co-incubate with Prodelphinidin B2 for 24 hours.

    • Dexamethasone can be used as a positive control.[11]

  • Sample Collection & Measurement:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Quantify the concentration of IL-6 in the supernatant using a commercially available Human IL-6 ELISA kit, following the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage reduction in IL-6 secretion compared to the LPS-only treated group. % Reduction = [(IL-6_LPS - IL-6_sample) / IL-6_LPS] * 100

Data Presentation

All quantitative results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Bioactivity Summary for Prodelphinidin B2

AssayEndpointResult (Prodelphinidin B2)Positive ControlResult (Control)
DPPH ScavengingIC₅₀ (µg/mL)[Insert Value]Ascorbic Acid[Insert Value]
Collagenase InhibitionIC₅₀ (µg/mL)[Insert Value]EGCG[Insert Value]
Tyrosinase InhibitionIC₅₀ (µg/mL)[Insert Value]Kojic Acid[Insert Value]
IL-6 Release (at X µg/mL)% Reduction[Insert Value]Dexamethasone[Insert Value]

Conclusion

Prodelphinidin B2 is a scientifically compelling active ingredient for modern cosmetic formulations. Its well-documented antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties provide a strong basis for its use in anti-aging, skin-soothing, and brightening applications. The protocols detailed in this guide offer a robust framework for substantiating these effects, enabling formulators to develop high-efficacy products backed by verifiable scientific data. Proper formulation strategies, particularly concerning stability and delivery, are paramount to harnessing the full potential of this powerful botanical molecule.

References

  • MDPI. (2024, September 30). Harmonizing In Vitro Techniques for Anti-Aging Cosmetic Ingredient Assessment: A Comprehensive Review. Available from: [Link]

  • MDPI. (2023, April 20). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. Available from: [Link]

  • QACS Lab. (2025, December 9). The Importance of Antioxidant Testing in the Cosmetic Industry. Available from: [Link]

  • ResearchGate. (2025, October 11). Harmonizing In Vitro Techniques for Anti-Aging Cosmetic Ingredient Assessment: A Comprehensive Review. Available from: [Link]

  • PMC. (n.d.). In vitro techniques to assess the proficiency of skin care cosmetic formulations. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro Models for Anti-Aging Efficacy Assessment. Available from: [Link]

  • QACS Lab. (n.d.). In Vitro Testing services. Available from: [Link]

  • CD Formulation. (n.d.). In Vitro Anti-Aging Test. Available from: [Link]

  • Ovid. (n.d.). Methods for evaluation of cosmetic antioxidant capacity. Available from: [Link]

  • Juniper Publishers. (2021, May 28). In vitro Methods to Substantiate the Antioxidant and Antipollution Claims of a Cosmetic Formulation Enriched with Vitamin. Available from: [Link]

  • Syntivia. (n.d.). In vitro tests soothing & calming effects in cosmetics. Available from: [Link]

  • Wikipedia. (n.d.). Prodelphinidin. Available from: [Link]

  • Wiley Online Library. (2025, August 7). Preparation of PEG-modified proanthocyanidin liposome and its application in cosmetics. Available from: [Link]

  • ResearchGate. (2020, May 5). (PDF) Evaluation of anti-inflammatory properties of cosmetic products and ingredients using in vitro human keratinocytes and reconstructed human epidermis. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of prodelphinidin B-2 3′-O-gallate isolated from green tea leaf. Available from: [Link]

  • PubMed. (n.d.). Toxicological studies on procyanidin B-2 for external application as a hair growing agent. Available from: [Link]

  • IIVS. (n.d.). Inflammatory Cytokine Expression. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound Prodelphinidin B2 3,3'-digallate (FDB016765). Available from: [Link]

  • PMC. (2023, May 5). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Available from: [Link]

  • MDPI. (2021, December 15). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Available from: [Link]

  • Wikiphyto. (2012, January 1). Prodelphinidines. Available from: [Link]

  • PubMed. (2005, October 15). Procyanidin B2 has anti- and pro-oxidant effects on metal-mediated DNA damage. Available from: [Link]

  • Formula Botanica. (2025, November 20). The formulator's guide to antioxidants in cosmetics. Available from: [Link]

  • eeose. (n.d.). Research Section Toxicological Studies on Procyanidin B-2 for Extern?al Application as a Hair Growing Agent. Available from: [Link]

  • PMC. (n.d.). Prodifferentiation, Anti-Inflammatory and Antiproliferative Effects of Delphinidin, a Dietary Anthocyanidin, in a Full-Thickness Three-Dimensional Reconstituted Human Skin Model of Psoriasis. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound Prodelphinidin B4 3'-gallate (FDB018851). Available from: [Link]

  • PubMed. (2004, October 6). Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits proliferation of A549 carcinoma cells via blocking cell cycle progression and inducing apoptosis. Available from: [Link]

  • MDPI. (2017, October 13). Procyanidin B2 Protects Neurons from Oxidative, Nitrosative, and Excitotoxic Stress. Available from: [Link]

  • PMC. (n.d.). Toxicological screening. Available from: [Link]

  • PubMed. (n.d.). Prodifferentiation, anti-inflammatory and antiproliferative effects of delphinidin, a dietary anthocyanidin, in a full-thickness three-dimensional reconstituted human skin model of psoriasis. Available from: [Link]

  • Taylor & Francis Online. (2022, February 2). Full article: Anthocyanins and Proanthocyanidins: Chemical Structures, Food Sources, Bioactivities, and Product Development. Available from: [Link]

  • Caring Sunshine. (n.d.). Relationship: Skin and Delphinidin. Available from: [Link]

  • MDPI. (2025, October 17). Proanthocyanidins as Therapeutic Agents in Inflammation-Related Skin Disorders. Available from: [Link]

  • ResearchGate. (2025, October 30). (PDF) Proanthocyanidins as Therapeutic Agents in Inflammation-Related Skin Disorders. Available from: [Link]

  • ScienceDirect. (n.d.). Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. Available from: [Link]

  • PMC. (n.d.). Prodelphinidin B-2,3,3”-O-gallate via chemical oxidation of epigallocatechin-3-gallate shows high efficacy inhibiting triple-negative breast cancer cells. Available from: [Link]

  • PMC. (n.d.). A comprehensive review on tyrosinase inhibitors. Available from: [Link]

  • ResearchGate. (2025, August 7). Updating the research on prodelphinidins from dietary sources. Available from: [Link]

  • Google Patents. (n.d.). WO2006011640A1 - Method for analyzing oligomeric proanthocyanidin (opc).
  • Malaysian Journal of Fundamental and Applied Sciences. (2021, December 3). Tyrosinase inhibition, antioxidant activity and total phenolic content of selected Mimosaceae pericarps ethanolic extracts. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Procyanidin B2 – Knowledge and References. Available from: [Link]

  • MDPI. (2009, May 26). An Updated Review of Tyrosinase Inhibitors. Available from: [Link]

  • MDPI. (n.d.). Tyrosinase Inhibitory Activity of Crude Procyanidin Extract from Green Soybean Seed and the Stability of Bioactive Compounds in an Anti-Aging Skin Care Formulation. Available from: [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Available from: [Link]

  • ResearchGate. (n.d.). Application of anthocyanins in cosmetics for beauty and modification.... Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prodelphinidin B2 Purification &amp; Solvent System Optimization

Welcome to the Technical Support Center for Proanthocyanidin Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Prodelphinidin B2 puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Proanthocyanidin Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Prodelphinidin B2 purification.

Prodelphinidin B2 is a highly polar condensed tannin dimer composed of gallocatechin and epigallocatechin units. Due to its pyrogallol B-ring, it is highly susceptible to auto-oxidation. Furthermore, its structural similarity to other B-type dimers and its tendency to irreversibly bind to standard silica matrices make conventional chromatography ineffective. This guide provides field-proven, self-validating methodologies and optimized solvent systems to ensure high-yield, high-purity isolation.

Purification Workflow & Mechanistic Pathway

To achieve >95% purity, a multi-dimensional chromatographic approach is required. We exploit different physicochemical properties at each stage: molecular size (Size-Exclusion), liquid-liquid partitioning (HSCCC), and hydrophobicity/surface area (Prep-HPLC).

Workflow Extract Crude Plant Extract (Polyphenol-rich) Defat Defatting (n-Hexane Liquid-Liquid) Extract->Defat Sephadex Size-Exclusion Chromatography (Sephadex LH-20) Defat->Sephadex HSCCC HSCCC Fractionation (EtOAc/n-Butanol/Water) Sephadex->HSCCC Prep_HPLC Preparative HPLC Polishing (C18, H2O/MeCN + 0.1% FA) HSCCC->Prep_HPLC Pure Pure Prodelphinidin B2 (>95% Purity) Prep_HPLC->Pure

Fig 1. Multi-dimensional purification workflow for Prodelphinidin B2.

Quantitative Solvent System Optimization

Selecting the correct solvent system is the most critical variable in this workflow. The table below summarizes the optimized quantitative parameters for each chromatographic stage.

Chromatographic StageRecommended Solvent System (v/v)Quantitative Parameter / GradientMechanistic Purpose
Sephadex LH-20 Acetone / WaterStep gradient: 30% → 60% Aqueous AcetoneFractionation based on degree of polymerization (DP); removes highly polymeric tannins[1].
HSCCC Ethyl Acetate / n-Butanol / Water14:1:15 (v/v/v)Achieves optimal partition coefficient ( K≈1.0 ) for dimeric proanthocyanidins without solid support adsorption[2][3].
Prep-HPLC Water / Acetonitrile (with 0.1% Formic Acid)Linear gradient: 10% → 25% MeCN over 45 minHigh-resolution separation of closely related structural isomers[4][5].

Self-Validating Experimental Protocol

Every step in this protocol is designed to be self-validating. If the expected physical observation at the end of a step is not met, do not proceed to the next phase.

Step 1: Crude Extract Pre-treatment & Defatting
  • Extraction: Extract the raw botanical material using 70% aqueous acetone. Causality: Aqueous acetone disrupts hydrogen bonds between prodelphinidins and plant proteins more effectively than methanol[6].

  • Defatting: Evaporate the acetone under reduced pressure (< 35°C to prevent thermal degradation). Suspend the aqueous residue in water and partition 3x with an equal volume of n-hexane to remove lipids and chlorophyll.

  • Validation Checkpoint: The aqueous layer should be clear, deep amber/brown, with no floating lipid emulsions.

Step 2: Sephadex LH-20 Size-Exclusion Chromatography
  • Equilibration: Swell Sephadex LH-20 resin in 30% aqueous acetone overnight. Pack into a glass column.

  • Loading: Load the defatted aqueous extract onto the column.

  • Elution: Elute sequentially with 30%, 45%, and 60% aqueous acetone[1]. Monomeric catechins will elute first, followed by dimers (including Prodelphinidin B2) in the 45-60% fractions, while polymeric tannins remain strongly retained.

  • Validation Checkpoint: Spot fractions on a Silica TLC plate and spray with vanillin-HCl reagent. Fractions turning bright red indicate the presence of flavan-3-ols. Pool the dimer-rich fractions and lyophilize.

Step 3: High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent Preparation: Prepare the biphasic solvent system of Ethyl Acetate / n-Butanol / Water at a ratio of 14:1:15 (v/v/v)[2][3]. Equilibrate in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • System Setup: Fill the HSCCC coil entirely with the upper organic phase (stationary phase). Rotate the apparatus at 800 rpm and pump the lower aqueous phase (mobile phase) at 2.0 mL/min in head-to-tail mode.

  • Separation: Once hydrodynamic equilibrium is reached (mobile phase emerges from the tail), inject the lyophilized Sephadex fraction dissolved in a 1:1 mixture of both phases.

  • Validation Checkpoint: Monitor UV absorbance at 280 nm. Prodelphinidin B2 will elute as a distinct peak. The absence of a solid silica support guarantees near 100% sample recovery[2].

Step 4: Preparative HPLC Polishing
  • Column: C18 Reversed-Phase (e.g., 250 × 16 mm, 5 μm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid[5].

  • Gradient: 10% B to 25% B over 45 minutes at a flow rate of 6.0 mL/min[4].

  • Validation Checkpoint: Prodelphinidin B2 should elute as a sharp, symmetrical peak. Lyophilize the collected peak immediately to yield a white to pale-pink amorphous powder.

Troubleshooting & FAQs

Q1: Why am I experiencing irreversible adsorption and poor mass recovery on normal-phase silica gel? A1: Proanthocyanidins (PACs) possess numerous phenolic hydroxyl groups that act as strong hydrogen-bond donors. When exposed to the free silanol groups on normal-phase silica, they form irreversible hydrogen bonds, permanently trapping the compound on the column[6]. Solution: Abandon normal-phase silica. Use Sephadex LH-20 for pre-fractionation, or switch to a Diol-modified stationary phase. For preparative isolation, liquid-liquid techniques like HSCCC are vastly superior because they completely eliminate the solid support matrix[2][6].

Q2: How do I prevent the oxidation of Prodelphinidin B2 during the purification process? A2: The pyrogallol moiety (three adjacent hydroxyl groups on the B-ring) of prodelphinidins is highly unstable and rapidly auto-oxidizes into quinones when exposed to light, heat, or alkaline environments. Solution: Maintain all rotary evaporation bath temperatures strictly below 35°C. Ensure all HPLC mobile phases are acidified (e.g., 0.1% Formic Acid) to maintain a low pH, which stabilizes the phenolic protons[5]. Store purified fractions under nitrogen gas at -80°C.

Q3: My HSCCC partition coefficient ( K -value) is too low, causing the target compound to elute in the solvent front. How do I optimize the solvent system? A3: A low K -value indicates that Prodelphinidin B2 is too polar and is partitioning entirely into the aqueous mobile phase. Solution: You must increase the polarity of the upper organic stationary phase. In the EtOAc/n-Butanol/Water system, slightly increase the volume ratio of n-Butanol (e.g., shift from 14:1:15 to 10:2:12). n-Butanol acts as a polarity modifier that will pull more of the polar dimer into the stationary phase, increasing retention time and improving resolution[2][4].

Q4: My Prep-HPLC chromatogram shows severe peak tailing and poor resolution between Prodelphinidin B2 and other B-type dimers. A4: Peak tailing in reversed-phase chromatography of polyphenols is caused by secondary interactions: the phenolic hydroxyls are partially ionizing and interacting with residual unendcapped metal impurities or silanols in the C18 column. Solution: You must suppress this ionization. Ensure that 0.1% Formic Acid or 0.1% Acetic Acid is added to both Mobile Phase A and Mobile Phase B[5]. Additionally, flatten your gradient slope (e.g., hold at 15% MeCN for 10 minutes) to resolve closely eluting isomers.

References

  • Preparation of Dimeric Procyanidins B1, B2, B5, and B7 from a Polymeric Procyanidin Fraction of Black Chokeberry (Aronia melanocarpa) | Journal of Agricultural and Food Chemistry. ACS Publications.[Link]

  • Preparative isolation of procyanidins from grape seed extracts by high-speed counter-current chromatography. ResearchGate.[Link]

  • Identification of Two Novel Prodelphinidin A-Type Dimers from Roasted Hazelnut Skins (Corylus avellana L.). ACS Publications.[Link]

  • Immobilized tannase treatment alters polyphenolic composition in teas and their potential anti-obesity and hypoglycemic activities in vitro. RSC Publishing.[Link]

  • Dentin Biomodification: Strategies, Renewable Resources and Clinical Applications. PMC - NIH.[Link]

  • Analysis of Theaflavins and Thearubigins from Black Tea Extract by MALDI-TOF Mass Spectrometry. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Resolution for Prodelphinidin B2

Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers, analytical chemists, and drug development professionals who are tacklin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers, analytical chemists, and drug development professionals who are tackling the complex separation of proanthocyanidin dimers.

Prodelphinidin B2 is a highly polar, pyrogallol-rich dimer of gallocatechin and/or epigallocatechin units. Its structural complexity, combined with the presence of multiple stereoisomers (such as B1 and B4), makes baseline resolution a significant analytical challenge. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your high-performance liquid chromatography (HPLC) workflows.

Diagnostic Workflow: Troubleshooting Prodelphinidin B2

Before adjusting your instrument parameters, it is critical to diagnose the specific chromatographic anomaly. Use the decision matrix below to trace your symptom to its chemical mechanism and corresponding fix.

HPLC_Troubleshooting Start HPLC Issue: Poor Prodelphinidin B2 Resolution Split Start->Split Tailing Symptom: Peak Tailing (Asymmetry Factor > 1.5) Split->Tailing Coelution Symptom: Co-elution (Rs < 1.5 with B1/B4) Split->Coelution Broad Symptom: Broad Peaks (Low Efficiency) Split->Broad Action1 Mechanism: Silanol Interactions Fix: Acidify to 0.1% Formic Acid Tailing->Action1 Action2 Mechanism: Isomer Similarity Fix: Use HSS C18 / Core-Shell Coelution->Action2 Action3 Mechanism: Poor Mass Transfer Fix: Elevate Temp to 35°C Broad->Action3 Validate Self-Validation: Inject Standard Mix (B1, B2, B4) Target Rs > 1.5 Action1->Validate Action2->Validate Action3->Validate

Diagnostic workflow for resolving Prodelphinidin B2 chromatographic anomalies.

Expert Knowledge Base (FAQs)

Q: Why does my Prodelphinidin B2 peak exhibit severe tailing even on a brand-new C18 column? A: The causality lies in secondary interactions. Prodelphinidin B2 contains multiple pyrogallol moieties (phenolic hydroxyl groups). At a neutral pH, these groups can undergo hydrogen bonding and ion-exchange interactions with unreacted, acidic silanol groups on the silica backbone of the stationary phase. The Solution: Acidify your mobile phase. Using 0.1% formic acid or 2% acetic acid[1] forces the phenolic groups to remain fully protonated and suppresses silanol ionization, instantly restoring a Gaussian peak shape.

Q: I am observing co-elution of Prodelphinidins B1, B2, and B4. How can I resolve these isomers? A: Prodelphinidins B1, B2, and B4 are stereoisomers resulting from different monomeric linkages (e.g., epigallocatechin vs. gallocatechin nucleophiles)[2]. Because they share identical molecular weights and nearly identical hydrophobicities, they partition into standard C18 stationary phases at the exact same rate. The Solution: You must exploit microscopic differences in their hydrodynamic volume. Switch to a High Strength Silica (HSS) C18 column or a superficially porous (core-shell) particle column, which provides higher peak capacity[3]. Pair this with a very shallow gradient slope (e.g., increasing organic modifier by only 3-5% over 10 minutes) in the region where the dimers elute.

Q: Should I use RP-HPLC, NP-HPLC, or HILIC for Prodelphinidin B2? A: It depends on your analytical goal, but for isolating specific dimers, Reversed-Phase (RP-HPLC) is required. Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) separate proanthocyanidins strictly based on their Degree of Polymerization (DP)[4]. While HILIC is excellent for separating all dimers from all trimers, it lacks the stereoselectivity to separate isomers within the same DP class. Therefore, RP-HPLC remains the authoritative choice for resolving Prodelphinidin B2 from B1 and B4.

Quantitative Data: Mobile Phase Optimization

Selecting the correct mobile phase modifier is a balancing act between chromatographic resolution and mass spectrometry (MS) compatibility. The table below summarizes the causal impact of various modifiers on Prodelphinidin B2 analysis.

Mobile Phase ModifierMechanism of ActionTailing Factor (Tf)Resolution (Rs) vs B1MS Compatibility
None (Neutral pH) Phenolic hydroxyls partially ionize; strong silanol interactions occur.> 2.5 (Severe)< 0.8 (Co-elution)Poor
0.1% TFA Strong ion-pairing; fully suppresses silanol activity.1.0 (Excellent)1.8 (Baseline)Very Poor (Ion suppression)
2% Acetic Acid Weak acid suppression; excellent for UV/PDA detection[1].1.3 (Acceptable)1.4 (Near Baseline)Moderate
0.1% Formic Acid Optimal balance of pH suppression and volatility[3].1.1 (Excellent)1.6 (Baseline)Excellent

Self-Validating Experimental Protocol: High-Resolution RP-HPLC

To ensure scientific integrity, do not simply run this method blindly. This protocol is designed as a self-validating system —you must pass the validation gate at Step 4 before proceeding to sample analysis.

Step 1: Column Selection & Equilibration

  • Action: Install an Acquity UHPLC HSS C18 (100 × 2.1 mm, 1.8 μm) or an InertSustain C18 (250 × 4.6 mm) column[2],[3].

  • Causality: High-strength silica withstands higher pressures and provides the necessary theoretical plates to separate closely related stereoisomers.

  • System Check: Run a blank gradient. Baseline drift must be < 2 mAU at 280 nm.

Step 2: Mobile Phase Formulation

  • Phase A: Ultrapure water + 0.1% Formic Acid (v/v).

  • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality: Formic acid provides an optimal pH (~2.7) to keep phenolic groups protonated without causing the severe MS ion suppression typically seen with Trifluoroacetic acid (TFA).

Step 3: Temperature Control

  • Action: Set the column oven to 35 °C[3].

  • Causality: Elevating the temperature reduces mobile phase viscosity. This enhances mass transfer kinetics inside the porous stationary phase, reducing band broadening and sharpening the peaks.

Step 4: Gradient Elution & The Validation Gate

  • Elution Profile:

    • 0.0 min: 10% B

    • 3.0 min: 13% B

    • 5.0 min: 40% B[3]

  • Validation Gate (Critical): Inject a mixed standard containing Prodelphinidins B1, B2, and B4. The system is validated only if the elution order is strictly B1 → B2 → B4 [2], and the resolution (Rs) between B1 and B2 is > 1.5.

  • Troubleshooting the Gate: If co-elution occurs, the gradient is too steep. Decrease the gradient slope between 3.0 and 5.0 minutes to increase the time the analytes spend interacting with the stationary phase.

References

  • Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. National Institute of Informatics (NII). Available at:[Link]

  • Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea (Camellia sinensis. var. assamica). Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS. PubMed Central (PMC) - NIH. Available at: [Link]

  • Preparation of Dimeric Procyanidins B1, B2, B5, and B7 from a Polymeric Procyanidin Fraction of Black Chokeberry (Aronia melanocarpa). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Prodelphinidin B2 Degradation During Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of Prodelphinidin B2 during extraction. The information herein is curated from leading scientific literature and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Prodelphinidin B2 Stability

Prodelphinidin B2, a B-type proanthocyanidin dimer, is a molecule of significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Structurally, it is composed of (epi)gallocatechin and (epi)catechin subunits.[4] However, its complex structure, rich in hydroxyl groups, makes it highly susceptible to degradation during extraction and analysis. The primary challenges in preserving Prodelphinidin B2 integrity are oxidation, acid-catalyzed hydrolysis, and epimerization. This guide is designed to provide you with the technical knowledge to counteract these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the extraction of Prodelphinidin B2.

Q1: My Prodelphinidin B2 yield is consistently low. What are the most likely causes?

Low yield is a frequent problem and can often be traced back to several key factors during your extraction protocol.

  • Inappropriate Solvent Choice: The polarity of your extraction solvent is critical. While highly polar solvents are necessary, the specific composition matters. Studies have shown that aqueous mixtures of organic solvents like acetone or methanol are often more effective than the pure solvents themselves.[5][6] For instance, a 70% aqueous acetone solution has been reported to provide a high yield of proanthocyanidins.[5]

  • High Temperatures: Prodelphinidin B2 is thermolabile. Elevated temperatures, often used to increase extraction efficiency, can accelerate degradation. It is a delicate balance; for example, one study found optimal extraction of prodelphinidins from bayberry leaves at 50°C.[7]

  • Presence of Oxygen: Oxidation is a major degradation pathway.[8][9][10] If your extraction is performed in the presence of atmospheric oxygen, especially when combined with high temperatures or light exposure, significant losses can occur.

  • Incorrect pH: Prodelphinidins are most stable in slightly acidic conditions. Neutral or alkaline environments can promote oxidative degradation.[9][10] The use of acidified solvents, such as those containing a small percentage of formic or acetic acid, can improve stability.[6][11]

Q2: I am observing a brown discoloration in my extract. What does this indicate and how can I prevent it?

Browning is a classic sign of phenolic oxidation. The hydroxyl groups on the B-ring of the prodelphinidin structure are particularly susceptible to oxidation, leading to the formation of quinones, which can then polymerize into dark-colored compounds.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before extraction, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work in an Inert Atmosphere: If possible, perform the extraction in a glove box or under a blanket of inert gas.

  • Add Antioxidants: The inclusion of antioxidants in your extraction solvent can be highly effective. Ascorbic acid is a common and cost-effective choice. It acts as a sacrificial antioxidant, being preferentially oxidized over the prodelphinidins.[12][13]

  • Use Chelating Agents: Metal ions, such as iron and copper, can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation pathways.

  • Protect from Light: Perform extractions in amber glassware or cover your glassware with aluminum foil to minimize light exposure, which can initiate photo-oxidation.

Q3: My analytical results (e.g., HPLC) show multiple peaks around my target Prodelphinidin B2 peak, and the main peak is smaller than expected. What could be happening?

This observation often points to degradation during either the extraction or the analytical process itself. The additional peaks are likely degradation products.

  • Epimerization: Prodelphinidin B2 can undergo epimerization at the C2 position, converting it into its diastereomer. This can be influenced by pH and temperature. The resulting epimer may have a slightly different retention time on your HPLC column, leading to peak splitting or the appearance of a new peak.

  • Depolymerization: The interflavan bond linking the two monomeric units of Prodelphinidin B2 can be cleaved, especially under harsh acidic conditions, breaking the dimer into its constituent monomers ((epi)gallocatechin and (epi)catechin). These monomers will elute at different times than the parent dimer.

  • Oxidation Products: As mentioned, oxidation leads to a variety of byproducts that will appear as separate peaks in your chromatogram.

To mitigate this:

  • Gentle Extraction Conditions: Re-evaluate your extraction parameters. Use lower temperatures and ensure the pH is mildly acidic.

  • Optimize Analytical Method: Ensure your HPLC mobile phase is also slightly acidic to maintain the stability of the analyte during the run. Store your prepared samples in an autosampler at a low temperature (e.g., 4°C) and protect them from light.

Q4: How can I confirm that the degradation products I'm seeing are indeed from Prodelphinidin B2?

Identifying degradation products requires more advanced analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. By analyzing the mass-to-charge ratio (m/z) of the peaks, you can identify monomers, epimers, and oxidation products. For example, you would look for the masses corresponding to gallocatechin and catechin if you suspect depolymerization.[14]

  • Tandem Mass Spectrometry (MS/MS): This technique can provide structural information by fragmenting the ions and analyzing the resulting fragmentation pattern, which can help to confirm the identity of the degradation products.

In-Depth Technical Protocols

Optimized Extraction Protocol to Minimize Degradation

This protocol incorporates best practices to preserve Prodelphinidin B2 integrity.

Materials:

  • Plant material (lyophilized and finely ground)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (or Ascorbic Acid)

  • Nitrogen or Argon gas

  • Amber glassware

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare an extraction solvent of 70% acetone in water (v/v). Add 0.1% formic acid to acidify the solvent. Before use, deoxygenate the solvent by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Extraction:

    • Weigh your ground plant material into an amber flask.

    • Add the deoxygenated extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Blanket the headspace of the flask with nitrogen or argon and seal tightly.

    • Place the flask in a sonicator bath at a controlled temperature (e.g., 30-40°C) for 30 minutes.

  • Separation:

    • Transfer the mixture to centrifuge tubes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber flask.

  • Solvent Removal:

    • Remove the acetone from the supernatant using a rotary evaporator at a low temperature (<40°C).

  • Lyophilization:

    • Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.

  • Storage: Store the final extract at -20°C or -80°C under an inert atmosphere.

Diagram of the Optimized Extraction Workflow

G cluster_prep Sample & Solvent Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_final Final Product a Lyophilized & Ground Plant Material d Combine Sample & Solvent (1:20 w/v) in Amber Flask a->d b Prepare 70% Acetone + 0.1% Formic Acid c Deoxygenate Solvent (N2/Ar Purge) b->c c->d e Blanket with N2/Ar d->e f Sonicate (30-40°C, 30 min) e->f g Centrifuge (4000 rpm, 4°C) f->g h Collect Supernatant g->h i Rotary Evaporation (<40°C) h->i j Lyophilize i->j k Store at -20°C to -80°C under Inert Atmosphere j->k G cluster_degradation Degradation Products Prodelphinidin B2 Prodelphinidin B2 A Oxidized Products (Quinones, Polymers) Prodelphinidin B2->A High pH, O2, Light, Metal Ions B Monomers (Gallocatechin, Catechin) Prodelphinidin B2->B Strong Acid, High Temp C Epimers Prodelphinidin B2->C Heat, pH extremes

Caption: Major degradation pathways of Prodelphinidin B2.

Conclusion

The successful extraction of intact Prodelphinidin B2 hinges on a carefully controlled process that mitigates the risks of oxidation, hydrolysis, and epimerization. By implementing the strategies outlined in this guide—namely, the use of deoxygenated, acidified solvents, the inclusion of protective agents like ascorbic acid, and the strict control of temperature and light exposure—researchers can significantly improve the yield and purity of their extracts. For further in-depth analysis and confirmation of your results, the use of advanced techniques such as LC-MS is highly recommended.

References

  • Yang, H., Ye, X., Sun, Y., Wu, D., Chen, Y., & Liu, D. (2014). Optimization of extraction of prodelphinidins from bayberry (Myrica rubra Sieb. et Zucc.) leaves. Journal of Food Science and Technology, 51(10), 2435–2444. [Link]

  • Yang, H., Ye, X., Sun, Y., Wu, D., Chen, Y., & Liu, D. (2012). Optimization of extraction of prodelphinidins from bayberry (Myrica rubra Sieb. et Zucc.) leaves. Journal of Food Science and Technology, 51(10), 2435-44. [Link]

  • Gu, L., Kelm, M. A., Hammerstone, J. F., Beecher, G., Holden, J., Haytowitz, D., ... & Prior, R. L. (2004). Developments in extraction, purification, and structural elucidation of proanthocyanidins (2000–2019). Request PDF. [Link]

  • Prilepova, A., et al. (2024). Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. MDPI. [Link]

  • Ferri, M., et al. (2022). Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health. PMC. [Link]

  • Krueger, C. G., et al. (2020). Direct versus Sequential Analysis of Procyanidin- and Prodelphinidin-Based Condensed Tannins by the HCl-Butanol-Acetone-Iron Assay. PubMed. [Link]

  • OIV. (n.d.). Procyanidins/ Prodelphinidins tannins. OIV. [Link]

  • Various Authors. (2025). Updating the research on prodelphinidins from dietary sources. ResearchGate. [Link]

  • Plumb, G. W., De Pascual-Teresa, S., Santos-Buelga, C., Cheynier, V., & Williamson, G. (1998). Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Report, 3(4), 181-186. [Link]

  • Kim, N. Y., et al. (2015). Comparison of methods for proanthocyanidin extraction from pine (Pinus densiflora) needles and biological activities of the extracts. ResearchGate. [Link]

  • Yilmaz, Y. (2003). Production of Proanthocyanidins From Grape Seeds. CORE. [Link]

  • Prilepova, A., et al. (2024). Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. PMC. [Link]

  • Wang, Y., et al. (2024). Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins. PMC. [Link]

  • Quideau, S., et al. (2010). Phenolic extracts of almond peel containing procyanidins, propelargonidins, and prodelphinidins, and method for preparation thereof.
  • Uchida, T., et al. (2022). A DFT study on the degradation mechanism of vitamin B2. PMC - NIH. [Link]

  • Fernandes, A., et al. (2020). Tuning of Proanthocyanidin Extract's Composition through Quaternary Eutectic Solvents Extraction. PMC. [Link]

  • Masquelier, J. (1999).
  • Various Authors. (2021). Developments in extraction, purification, and structural elucidation of proanthocyanidins (2000–2019). OUCI. [Link]

  • Capanoglu, E., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. MDPI. [Link]

  • Kennedy, J. A., & Jones, G. P. (2001). Analysis of Proanthocyanidin Cleavage Products Following Acid-Catalysis in the Presence of Excess Phloroglucinol. Request PDF. [Link]

  • Dixon, R. A., et al. (2020). Proanthocyanidin Biosynthesis—a Matter of Protection. PMC - NIH. [Link]

  • Wang, Y., et al. (2024). Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins. MDPI. [Link]

  • Various Authors. (n.d.). The negative fragmentation pathway of prodelphinidin B-type. ResearchGate. [Link]

  • Jorgensen, E. M., et al. (2004). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. PubMed. [Link]

  • Jorgensen, E. M., et al. (2004). Analysis of the Oxidative Degradation of Proanthocyanidins under Basic Conditions. ResearchGate. [Link]

Sources

Optimization

FAQ 1: Why does Prodelphinidin B2 precipitate upon direct addition to aqueous media?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of highly hydroxylated polyphenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of highly hydroxylated polyphenols. Prodelphinidin B2—a potent proanthocyanidin dimer—presents a dual challenge: profound aqueous insolubility and high chemical instability in standard culture media.

This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating protocols to ensure your data reflects true biological activity, rather than preparation artifacts.

The Causality: Prodelphinidin B2 possesses an extensive network of hydroxyl groups that readily form inter- and intra-molecular hydrogen bonds. In a purely aqueous environment at physiological pH, the thermodynamic penalty of disrupting water's hydrogen-bond network is too high. Consequently, the polyphenol molecules self-aggregate, leading to rapid precipitation.

The Solution: To overcome this lattice energy, you must first disrupt the self-association using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) 1. DMSO solvates the polyphenol by acting as a strong hydrogen bond acceptor. Once fully solvated at a high concentration, rapid dilution into the culture media kinetically traps the molecules in solution before they can form large precipitates.

Table 1: Solvent Selection and Cytotoxicity Thresholds for Prodelphinidin B2
Solvent SystemMax Stock ConcentrationMax Final Media ConcentrationCellular Impact & Technical Notes
100% DMSO ~50 mM≤ 0.1% (v/v)Standard choice; exceeding 0.1% can induce artificial cell differentiation or toxicity.
Absolute Ethanol ~25 mM≤ 0.5% (v/v)Evaporates easily, altering stock molarity; can disrupt lipid membrane fluidity.
HP-β-CD (Aqueous) >15 mM (Complexed)Variable (up to 5 mM CD)Enhances stability; zero organic solvent toxicity, ideal for sensitive primary cells.

FAQ 2: What is the optimal protocol for preparing a DMSO stock solution without compromising cell viability?

Protocol 1: Standard DMSO Stock & Media Dilution Workflow

  • Lyophilization Check: Ensure your Prodelphinidin B2 powder is at room temperature before opening the vial to prevent condensation, which introduces water and triggers premature degradation.

  • Primary Dissolution: Dissolve the powder in anhydrous, cell-culture grade DMSO to create a highly concentrated stock (e.g., 20 mM). Vortex gently until completely clear.

  • Aliquot & Storage: Aliquot the stock into amber microcentrifuge tubes to protect from photo-oxidation. Purge with nitrogen gas if available, and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Media Dilution: Warm the media to 37°C. Add the DMSO stock directly into the vortex of the swirling media to ensure instantaneous dispersion. The final DMSO concentration must remain below 0.1% (v/v) 1.

Self-Validation Check: Always run a vehicle control (e.g., 0.1% DMSO without the compound) in parallel. If the vehicle alters your baseline cellular phenotype or viability, your final solvent concentration is too high and must be titrated down.

FAQ 3: My viability assays show high variability after 48 hours. Is the compound degrading in the media?

The Causality: Yes, almost certainly. This is a critical, often-overlooked artifact in polyphenol research 2. Prodelphinidin B2 contains pyrogallol-type structures (three adjacent hydroxyl groups on the B-ring). In Dulbecco's Modified Eagle's Medium (DMEM) at 37°C and pH 7.4, pyrogallol rings are highly unstable and undergo rapid auto-oxidation 3, 4.

The Solution:

  • Prepare fresh media dilutions immediately before use.

  • For assays lasting longer than 12-24 hours, physically replace the culture media with freshly prepared drug solutions.

  • If your cell line permits, reduce the FBS concentration (e.g., to 1% or 2%) during the treatment window to minimize protein-binding artifacts.

G Solid Prodelphinidin B2 (Solid Powder) DMSO Primary Stock (DMSO, 10-50 mM) Solid->DMSO Organic Solubilization (Protect from light) Complex Aqueous Complex (HP-β-CD) Solid->Complex Host-Guest Encapsulation (Stir 24h, 25°C) Media Cell Culture Media (e.g., DMEM + FBS) DMSO->Media Rapid Dilution (<0.1% v/v DMSO) Complex->Media Direct Aqueous Addition Degrade Oxidative Degradation & Protein Binding Media->Degrade 37°C Incubation (Pyrogallol instability) Bioavailable Intracellular Uptake (Bioavailable Fraction) Media->Bioavailable Immediate Assay (Optimized conditions)

Workflow for Prodelphinidin B2 preparation and stability pathways in cell culture.

FAQ 4: My cells are extremely sensitive to DMSO. How can I achieve high aqueous concentrations without organic solvents?

The Causality: When co-solvents are not viable, supramolecular encapsulation via cyclodextrins is the gold standard 5. Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity 6. The hydrophobic aromatic rings of Prodelphinidin B2 partition into this cavity, forming a host-guest inclusion complex 7. This physically shields the pyrogallol rings from rapid oxidation and completely eliminates the need for organic solvents, while the hydrophilic exterior of the CD ensures high aqueous solubility 6, [[5]]().

Protocol 2: HP-β-CD Inclusion Complex Preparation (Aqueous)

  • Molar Ratio Calculation: Prepare a 10 mM to 50 mM aqueous solution of HP-β-CD in sterile PBS or basal media.

  • Co-dissolution: Add an excess amount of solid Prodelphinidin B2 directly into the HP-β-CD solution.

  • Equilibration: Protect the tube from light and place it on a magnetic stirrer or orbital shaker at 150 rpm at 25°C for 24 to 48 hours. This time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble Prodelphinidin B2. Filter the supernatant through a 0.22 µm syringe filter to ensure sterility for cell culture.

Self-Validation Check: Measure the UV-Vis absorbance of the filtered complex. A shift in the maximum absorption wavelength ( λmax​ ) or an increase in the absorption intensity compared to a standard aqueous suspension confirms successful encapsulation. You can quantify the exact concentration using a standard curve generated in DMSO.

References

  • Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions. PubMed / NIH. 2

  • Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journals. 7

  • Proanthocyanidins reduce cellular function in the most globally diagnosed cancers in vitro. PubMed / NIH. 1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.6

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients. 5

Sources

Troubleshooting

Troubleshooting poor signal-to-noise in Prodelphinidin B2 NMR

Welcome to the Technical Support Center for Prodelphinidin B2 Nuclear Magnetic Resonance (NMR) spectroscopy. Prodelphinidin B2 is a B-type proanthocyanidin (condensed tannin) dimer composed of gallocatechin and/or epigal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Prodelphinidin B2 Nuclear Magnetic Resonance (NMR) spectroscopy. Prodelphinidin B2 is a B-type proanthocyanidin (condensed tannin) dimer composed of gallocatechin and/or epigallocatechin units. Due to its unique stereochemistry and highly reactive pyrogallol B-rings, researchers frequently encounter severe signal-to-noise (S/N) degradation, missing carbon signals, and baseline distortion.

This guide synthesizes field-proven methodologies and authoritative spectroscopic principles to help you diagnose and resolve these issues.

Part 1: Diagnostic FAQ (The "Why" and "How")

Q1: Why does my Prodelphinidin B2 spectrum show massive baseline humps and missing signals at room temperature? A1: The primary culprit is atropisomerism (rotational isomerism). The steric hindrance around the C4–C8 interflavan linkage creates a high rotational energy barrier. At ambient temperature (approx. 298 K), the molecule undergoes continuous conformational exchange between "compact" and "extended" rotamers[1][2]. Because this rotation occurs at an intermediate exchange rate relative to the NMR timescale, the signals coalesce, leading to extreme line broadening that destroys S/N and effectively buries critical resonances (especially C-ring and interflavan protons) into the baseline[3][4].

Q2: Should I heat the sample to coalesce the signals into a single sharp peak? A2: No. While heating the sample (e.g., >313 K) pushes the exchange rate toward the fast regime and mathematically sharpens the peaks, it is experimentally destructive. Prodelphinidins possess highly reactive pyrogallol (trihydroxybenzene) moieties. Elevated temperatures in solution rapidly induce auto-oxidation, C-2 epimerization, and oligomeric degradation[1][3]. The authoritative, non-destructive approach is to lower the temperature to freeze the rotamers.

Q3: Which solvent system maximizes S/N for condensed tannins? A3: Solvent selection dictates both the aggregation state and the hydrogen-bonding network of the tannin.

  • For routine profiling of bulk extracts at room temperature, an Acetone-d6/D2O mixture is highly effective because it minimizes polymeric aggregation and shifts exchangeable hydroxyl protons out of the aliphatic region[5].

  • However, for high-resolution structural elucidation of purified Prodelphinidin B2, Methanol-d4 (CD3OD) is the gold standard. It remains fluid at cryogenic temperatures, allowing you to perform the low-temperature NMR required to freeze out the rotamers[2][3]. DMSO-d6 is generally avoided for high-resolution work due to high viscosity at lower temperatures and its tendency to exacerbate line broadening[6].

Part 2: Visual Troubleshooting Workflows

Workflow A Poor S/N in Prodelphinidin B2 NMR B Assess Line Shape A->B C Severe Broadening (Atropisomerism) B->C D Sharp but Weak (Low Concentration) B->D E Low-Temp NMR (240-255 K) C->E Freeze Rotamers F Chemical Derivatization (Peracetylation) C->F Lock Conformation G Optimize Solvent (Acetone-d6/D2O) C->G Control Exchange

Troubleshooting workflow for resolving poor signal-to-noise in Prodelphinidin B2 NMR.

Mechanism RT Ambient Temp (298 K) Rot C4-C8 Bond Rotation (Intermediate Exchange) RT->Rot Broad Signal Coalescence (Broad Peaks, Low S/N) Rot->Broad LT Low Temp (< 260 K) Broad->LT Cool Sample Freeze Rotation Frozen (Slow Exchange) LT->Freeze Sharp Distinct Rotamers (Sharp Peaks, High S/N) Freeze->Sharp

Mechanistic pathway of NMR line broadening due to atropisomerism and its low-temperature resolution.

Part 3: Quantitative Data Summaries

Table 1: Solvent and Temperature Selection Matrix
Solvent SystemOptimal Temp RangeS/N ImpactPrimary Use Case & Causality
Acetone-d6 / D2O 298 KModerateRoutine 13 C profiling. Disrupts inter-molecular hydrogen bonding, minimizing aggregation[5].
Methanol-d4 240 – 260 KHigh Resolving atropisomers. Low freezing point allows transition to slow-exchange regime[2][3].
DMSO-d6 298 KLow to ModObserving OH protons. High viscosity limits resolution; prone to severe broadening[6].
CDCl3 298 KHigh Analyzing derivatized (peracetylated) samples where conformation is chemically locked[4].
Table 2: Rotamer Dynamics in B-Type Proanthocyanidins
Thermodynamic StateExchange RateNMR ManifestationS/N Quality
Room Temp (298 K) IntermediateSevere line broadening, signal coalescencePoor
Elevated Temp (>313 K) FastSignal sharpening (high degradation risk)Moderate (Degrades)
Low Temp (<260 K) SlowDistinct sharp peaks for compact/extended rotamersExcellent
Peracetylated (298 K) Locked (None)Single sharp peak set (dominant rotamer)Excellent

Part 4: Step-by-Step Experimental Protocols

Protocol A: Low-Temperature NMR Acquisition (The Non-Destructive Approach)

By lowering the temperature to ~250 K, the thermal energy of the system drops below the rotational energy barrier of the C4–C8 bond. This shifts the molecule from intermediate exchange to slow exchange, yielding two distinct, sharp sets of signals corresponding to the compact and extended rotamers[2][4].

Step 1: Sample Preparation Dissolve 5–10 mg of highly purified Prodelphinidin B2 in 600 µL of anhydrous CD 3​ OD. Avoid any trace of basic solvents or heavy metals, which accelerate the oxidation of the pyrogallol rings. Step 2: Probe Tuning and Shimming Insert the sample into the spectrometer. Tune the probe and perform preliminary shimming at room temperature to establish a baseline. Step 3: Controlled Temperature Ramp Gradually lower the variable temperature (VT) unit to 250 K (approx. -23 °C) at a rate of 2 K/min to prevent sample freezing or probe damage. Allow the sample to thermally equilibrate for at least 15 minutes. Step 4: Self-Validating System Check Acquire a rapid 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the heterocyclic H-4 signal (typically around 4.5 ppm). Repeat this acquisition every 5 minutes. Validation: The system is fully equilibrated and ready for 2D acquisition only when the FWHM stabilizes and distinct, sharp peaks for the major and minor rotamers emerge[2]. Step 5: Acquisition Run your standard 1D and 2D sequences (HSQC, HMBC, ROESY). Note that you will observe duplicate signal sets for the two rotamers, typically in a ratio between 95:5 and 70:30 depending on the exact stereochemistry of the dimer[4].

Protocol B: Chemical Derivatization via Peracetylation (The Chemical Locking Approach)

If low-temperature NMR hardware is unavailable, chemical derivatization is required. Peracetylation replaces all hydroxyl groups with bulky acetyl groups. This massive increase in steric hindrance permanently locks the molecule into a single dominant conformation, yielding sharp signals at room temperature[4].

Step 1: Reagent Assembly In a dry, nitrogen-purged vial, dissolve 10 mg of Prodelphinidin B2 in 1.0 mL of anhydrous pyridine. Add 1.0 mL of acetic anhydride. Step 2: Reaction Execution Stir the mixture at room temperature in the dark for 24 to 48 hours. The nitrogen atmosphere is critical to prevent the oxidation of the native tannin before it can be fully protected. Step 3: Quenching and Extraction Pour the reaction mixture into 10 mL of ice water to safely hydrolyze the excess acetic anhydride. Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Step 4: Purification Wash Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO 3​ (to neutralize residual acid), and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and evaporate the solvent under reduced pressure. Step 5: Self-Validating System Check Dissolve the resulting white/off-white powder in CDCl 3​ . Acquire a 1D 1 H NMR spectrum. Validation: The reaction is deemed successful and complete by the absolute disappearance of broad phenolic OH signals (typically >8.0 ppm) and the appearance of sharp, integrated acetyl methyl singlets between 1.9 and 2.3 ppm.

References

  • Condensed Tannins from Mangrove Species Kandelia candel and Rhizophora mangle and Their Antioxidant Activity - MDPI. 5

  • Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications - NIH.1

  • NMR, HPLC-ESI-MS, and MALDI-TOF MS Analysis of Condensed Tannins from Delonix regia (Bojer ex Hook.) Raf. and Their Bioactivities - ACS Publications.6

  • Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC. 2

  • NMR solution structures and MD-simulation of procyanidin B1, B2, and C1 - ResearchGate. 3

  • Procyanidins: Structural Properties, Production Methods, and Modern Applications - MDPI. 4

Sources

Optimization

Technical Support Center: Optimizing pH for Prodelphinidin B2 Stability and Activity

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly bioactive B-type proanthocyanidins like Prodelphinidin B2 requires strict environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly bioactive B-type proanthocyanidins like Prodelphinidin B2 requires strict environmental control. The pyrogallol moieties on the B-ring of these compounds make them exceptionally potent but highly susceptible to pH-driven auto-oxidation and enzymatic degradation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural integrity and biological activity of Prodelphinidin B2 throughout your workflows.

Knowledge Base: The Causality of pH on Structural Integrity

The stability of Prodelphinidin B2 is fundamentally dictated by the protonation state of its hydroxyl groups. Modulating the pH directly alters its molecular structure, which in turn dictates its optical properties and biological viability.

  • Acidic Conditions (pH 1.0–3.0): The molecule is fully protonated, maintaining a highly stable flavylium cation structure. This is the optimal state for extraction and long-term storage[1].

  • Weakly Acidic to Neutral (pH 4.0–6.0): The compound transitions into a colorless carbinol pseudobase and chalcone. While moderately stable, it becomes highly vulnerable to enzymatic browning if Polyphenol Oxidase (PPO) is present in the matrix[1].

  • Alkaline Conditions (pH > 7.0): Rapid deprotonation occurs. Phenolic compounds undergo oxidation to corresponding quinones at alkaline pH[2]. The molecule forms unstable, blue-colored quinonoidal bases that rapidly cleave into irreversible degradation products such as 2,4,6-trihydroxybenzaldehyde and gallic acid[1].

pH_Stability Acidic pH 1.0 - 3.0 Acidic Environment Flavylium Flavylium Cation (Red, Highly Stable) Acidic->Flavylium Neutral pH 4.0 - 6.0 Weakly Acidic to Neutral Acidic->Neutral Increasing pH Pseudobase Carbinol Pseudobase & Chalcone (Colorless, Moderately Stable) Neutral->Pseudobase Alkaline pH > 7.0 Alkaline Environment Neutral->Alkaline Increasing pH Quinonoidal Quinonoidal Bases & Degradation (Blue/Brown, Unstable) Alkaline->Quinonoidal

Logical relationship of pH-dependent structural transformations of Prodelphinidin B2.

Troubleshooting FAQs: Experimental Design & Biological Assays

Q1: Why does my Prodelphinidin B2 yield drop significantly when extracting with standard aqueous buffers? A: Aqueous buffers at neutral pH allow endogenous Polyphenol Oxidase (PPO) to remain active, catalyzing the enzymatic browning and oxidation of the pyrogallol moieties. By dropping the extraction pH below 3.5 using acidified solvents, PPO is irreversibly inhibited[2]. However, you must avoid applying heat during acidic extraction, as high temperatures at low pH will force the proanthocyanidins to cleave into monomeric anthocyanidins[2].

Q2: How can I maintain stability during in vitro cell culture assays where the media must be kept at pH 7.4? A: At physiological pH 7.4, the B-ring of Prodelphinidin B2 rapidly deprotonates and oxidizes. To prevent this without inducing cellular acidosis, you must introduce a stabilizing agent. Co-administering an antioxidant like ascorbic acid has been shown to stabilize proanthocyanidins under neutral and quasi-physiological alkaline conditions. Alternatively, utilize liposomal encapsulation to shield the compound from the alkaline media until cellular uptake occurs.

Q3: What is the mechanism behind Prodelphinidin B2's anti-tumor activity, and does pH play a role? A: Prodelphinidin B2 exhibits potent cytotoxicity against certain cancer lines by acting as a potent inhibitor of fatty acid synthesis[3]. Intracellularly, it induces cell cycle arrest at the G0/G1 phase and activates caspase-3, leading to apoptosis[4]. The slightly acidic microenvironment of solid tumors (pH 6.5–6.9) and intracellular endosomes actually favors the localized stability of the compound compared to the extracellular matrix, enhancing its targeted efficacy.

Signaling_Pathway PB2 Prodelphinidin B2 (Intracellular Uptake) FASN Fatty Acid Synthesis Inhibition PB2->FASN CellCycle G0/G1 Phase Arrest PB2->CellCycle Caspase Caspase-3 Activation PB2->Caspase Apoptosis Tumor Cell Apoptosis FASN->Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Intracellular signaling pathway of Prodelphinidin B2 mediating tumor cell apoptosis.

Validated Methodology: pH-Optimized Extraction & Profiling

To ensure trustworthiness in your data, extraction protocols must be self-validating. The following workflow utilizes a parallel control to calculate a "Degradation Index," proving that the pH adjustment successfully preserved the target analyte.

Step-by-Step Protocol: Acidified Extraction and Phloroglucinolysis
  • Matrix Preparation: Lyophilize and mill the plant matrix to a fine powder at -20°C. Causality: Removing moisture and keeping temperatures low prevents premature PPO activation.

  • Acidified Extraction (Test Group): Suspend 1.0 g of powder in 20 mL of 0.2% HCl in Methanol. The acid lowers the pH < 3.0, halting PPO activity and stabilizing the flavylium cation.

  • Parallel Control (Validation Group): Suspend a separate 1.0 g sample in 20 mL of pure, non-acidified Methanol.

  • Incubation & Centrifugation: Sonicate both samples for 15 minutes at 4°C (strictly avoid heat). Centrifuge at 8000×g for 10 minutes to isolate the supernatant.

  • Depolymerization (Phloroglucinolysis): React 1 mL of the supernatant with phloroglucinol in the presence of an acid catalyst (0.1 N HCl in methanol) at 50°C for 20 minutes. Causality: This cleaves the interflavan bonds, yielding quantifiable terminal units and phloroglucinol-adduct extension units.

  • HPLC-DAD Quantification: Analyze the reaction products via HPLC-DAD, monitoring at 280 nm and 520 nm.

  • Self-Validation Metric: Calculate the Degradation Index by comparing the total peak area of the Test Group vs. the Control Group. A successful protocol will yield a >25% higher concentration in the acidified group, validating the protective effect of the pH adjustment.

Extraction_Workflow Start Raw Plant Matrix (Lyophilized & Milled) Ext Cold Acidified Extraction (0.2% HCl in Methanol, 4°C) Start->Ext Prevents PPO oxidation Centrifuge Centrifugation & Filtration (8000x g, 4°C) Ext->Centrifuge Isolate supernatant Cleavage Phloroglucinolysis (Acid-Catalyzed Depolymerization) Centrifuge->Cleavage Cleave interflavan bonds HPLC HPLC-DAD Quantification (Detection at 280nm & 520nm) Cleavage->HPLC Quantify terminal units

Step-by-step self-validating workflow for the pH-optimized extraction of Prodelphinidin B2.

Data Repository: Quantitative Stability Metrics

Use the following reference table to predict the behavior of Prodelphinidin B2 across various buffer systems.

pH RangeDominant Structural FormVisual ColorRelative Stability (Half-Life)Primary Degradation Mechanism
1.0 - 3.0 Flavylium CationRed / PurpleHigh (> 60 days at 4°C)Highly stable; minimal degradation
4.0 - 6.0 Carbinol Pseudobase / ChalconeColorlessModerate (Days)Enzymatic browning (if PPO present)
7.0 - 8.5 Quinonoidal BaseBlueLow (Hours)Auto-oxidation, deprotonation
> 8.5 Cleavage Products (e.g., Gallic Acid)Brown / YellowNegligible (Minutes)Irreversible structural cleavage

References

  • Effect of different solvents and buffers on proanthocyanidins yield...
  • Source: PMC (nih.gov)
  • CAS: 87392-61-8 - CymitQuimica (Prodelphinidin B2)
  • Synthesis and Anti-Tumor Activity of Proanthocyanidins Source: Longdom Publishing URL

Sources

Reference Data & Comparative Studies

Validation

Prodelphinidin B2 vs. Procyanidin B2: a comparative study

Prodelphinidin B2 vs. Procyanidin B2: A Comparative Guide for Drug Development Executive Summary Proanthocyanidins are oligomeric flavonoids that exhibit profound pharmacological potential, ranging from targeted cytotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Prodelphinidin B2 vs. Procyanidin B2: A Comparative Guide for Drug Development

Executive Summary

Proanthocyanidins are oligomeric flavonoids that exhibit profound pharmacological potential, ranging from targeted cytotoxicity in oncology to potent antioxidant and anti-inflammatory effects. Among the B-type dimers, Procyanidin B2 (PC B2) and Prodelphinidin B2 (PD B2) represent two of the most heavily researched structural analogs. This guide provides an objective, data-driven comparison of their structural divergence, bioactivity profiles, and the self-validating experimental protocols required to accurately evaluate their performance in vitro.

Structural & Mechanistic Divergence

The fundamental difference between PC B2 and PD B2 lies in the hydroxylation pattern of their B-rings.

  • Procyanidin B2 is an epicatechin-(4β→8)-epicatechin dimer. Its B-ring features a catechol moiety (3',4'-dihydroxy).

  • Prodelphinidin B2 is composed of gallocatechin and/or epigallocatechin units. Its B-ring features a pyrogallol moiety (3',4',5'-trihydroxy).

The Causality of the Pyrogallol Group: The addition of a single hydroxyl group in PD B2 fundamentally lowers the O-H bond dissociation enthalpy. This thermodynamic shift makes PD B2 a superior hydrogen atom transfer (HAT) agent, allowing it to neutralize reactive oxygen species (ROS) more aggressively than PC B2. However, this extra hydroxyl group alters the molecule's steric bulk and hydrophilicity. While PD B2 demonstrates potent cytotoxicity against specific cancer cell lines, such as PC-3 prostate cancer cells (1)[1], it often requires esterification (e.g., galloylation) to effectively penetrate the narrow hydrophobic active sites of inflammatory enzymes like COX-2 (2)[2].

SAR Root Flavan-3-ol Dimers (B-type linkage) PCB2 Procyanidin B2 (Catechol B-ring: 2 OH) Root->PCB2 PDB2 Prodelphinidin B2 (Pyrogallol B-ring: 3 OH) Root->PDB2 Mech1 Moderate Electron Donation Nrf2/HO-1 Activation PCB2->Mech1 Mech2 High Electron Donation Enhanced ROS Scavenging PDB2->Mech2 Out1 VEGF/VEGFR2 Inhibition (Angiogenesis) Mech1->Out1 Out2 Potent Cytotoxicity (PC-3 Prostate Cancer) Mech2->Out2

Caption: Structural divergence of B-type dimers and their downstream pharmacological impacts.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of PC B2 and PD B2 across various biological assays.

ParameterProcyanidin B2 (PC B2)Prodelphinidin B2 (PD B2)Mechanistic Rationale
B-Ring Structure Catechol (2 Hydroxyls)Pyrogallol (3 Hydroxyls)Dictates redox potential and steric interactions.
Anti-Tumor Activity (PC-3 cells) Weak to ModerateHigh (IC50 < 50 µM)The pyrogallol moiety is a critical structural factor for inducing cell cycle arrest and activating caspase-3 in prostate cancer models (3)[3].
Anti-Angiogenesis (SCC-25 cells) High (Inhibits VEGF/VEGFR2)Not Extensively CharacterizedPC B2 directly suppresses the VEGF/VEGFR2 pathway, reducing oral squamous cell carcinoma viability and migration (4)[4].
Anti-Inflammatory (COX-2/iNOS) ModerateLow (unless galloylated)Unesterified PD B2 fails to display strong COX-2 inhibition; the addition of galloyl groups (e.g., PD B2 3,3'-di-O-gallate) is required for maximal efficacy (2)[2].
Neuroprotection / Antioxidant High (Activates Nrf2/HO-1)Very High (Direct ROS Scavenging)PC B2 protects neurons from oxidative stress by upregulating Nrf2 and HO-1 proteins ([Procyanidin B2 (Proanthocyanidin B2)

Target Signaling Pathways

Pathway PCB2 Procyanidin B2 VEGFR2 VEGFR2 Receptor PCB2->VEGFR2 Inhibits Nrf2 Nrf2 / HO-1 Axis PCB2->Nrf2 Activates PDB2 Prodelphinidin B2 ROS Intracellular ROS PDB2->ROS Scavenges Apoptosis Caspase-3 / Apoptosis VEGFR2->Apoptosis Downregulation induces ROS->Apoptosis Prevents

Caption: Divergent intracellular signaling pathways modulated by Procyanidin B2 and Prodelphinidin B2.

Validated Experimental Protocols

When testing highly reactive polyphenols like PC B2 and PD B2, standard viability assays are prone to artifacts. Proanthocyanidins are strong reducing agents that can directly reduce tetrazolium salts (like MTT or WST-8) into formazan in the absence of living cells. Furthermore, they exhibit a high binding affinity for bovine serum albumin (BSA), which can sequester the compounds and artificially inflate the apparent IC50.

The following self-validating protocols are engineered to eliminate these confounding variables.

Workflow Prep Sample Prep Serum-Free Media Treat Compound Treatment (PCB2 vs PDB2) Prep->Treat Insult Stress Induction (LPS or H2O2) Treat->Insult Assay Viability Assay (CCK-8) Insult->Assay Val Validation (Cell-Free Blank) Assay->Val

Caption: Self-validating experimental workflow to eliminate polyphenol-induced assay interference.

Protocol A: Comparative Cytotoxicity & Anti-Angiogenesis Assay (CCK-8)

Objective: Evaluate the cytotoxic effects of PC B2 vs. PD B2 on SCC-25 or PC-3 cell lines.

  • Cell Seeding: Seed SCC-25 or PC-3 cells in a 96-well plate at a density of 1×103 cells/well in DMEM/F12 containing 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence (4)[4].

  • Serum Starvation (Critical Step): Aspirate the growth medium and wash cells twice with PBS. Replace with serum-free medium for 1 hour. Causality: Removing FBS prevents albumin from binding the polyphenols, ensuring the cells are exposed to the true calculated molarity of the treatment.

  • Compound Treatment: Prepare working solutions of PC B2 and PD B2 (1 µM to 50 µM) in serum-free media. Add 100 µL of treatment to the respective wells.

  • Cell-Free Validation Blank (Critical Step): In parallel, add the exact same concentrations of PC B2 and PD B2 to empty wells containing only serum-free media (no cells).

  • Incubation: Incubate for 48 hours.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1–2 hours. Causality: CCK-8 (WST-8) is chosen over MTT because it is more water-soluble and slightly less prone to spontaneous reduction by polyphenols, though background subtraction is still mandatory.

  • Data Acquisition: Measure optical density (OD) at 450 nm using a microplate reader. Subtract the OD of the cell-free validation blanks from the corresponding treatment wells to obtain the true viability metric.

Protocol B: Neuroprotection & ROS Scavenging Assay

Objective: Assess the ability of PC B2 to protect neurons from oxidative stress.

  • Primary Culture: Culture Cerebellar Granule Neurons (CGNs) in medium supplemented with 25 mM KCl and 10% FBS. Add 10 µM cytosine arabinoside after 24 hours to prevent non-neuronal cell growth (5)[5].

  • Pretreatment: Remove culture medium and replace with 1 mL serum-free medium containing 25 mM KCl. Pre-treat with PC B2 (10 µM to 80 µM) for six hours.

  • Stress Induction: Administer an oxidative insult (e.g., 100 µM Sodium Nitroprusside [SNP] or 15 µM HA14-1) directly to the pre-treated cells. Incubate for an additional 24 hours.

  • Quantification: Assess viability via LDH leakage or CCK-8, ensuring cell-free blanks are utilized as described in Protocol A.

References

  • Source: nii.ac.
  • Source: longdom.
  • The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.
  • Procyanidin B2 inhibits angiogenesis and cell growth in oral squamous cell carcinoma cells through the vascular endothelial growth factor (VEGF)/VEGF receptor 2 (VEGFR2)
  • Procyanidin B2 (Proanthocyanidin B2)
  • Source: nih.

Sources

Comparative

Overcoming Assay Artifacts: A Validated 3D Multiplexed Workflow for Evaluating Prodelphinidin B2 Anticancer Activity

Executive Summary Evaluating highly reactive polyphenols in in vitro models presents a unique set of challenges for drug development professionals. Prodelphinidin B2 (PDB2), a potent proanthocyanidin dimer, has demonstra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating highly reactive polyphenols in in vitro models presents a unique set of challenges for drug development professionals. Prodelphinidin B2 (PDB2), a potent proanthocyanidin dimer, has demonstrated remarkable anticancer properties. However, traditional colorimetric screening assays often fail to capture its true efficacy due to chemical artifacts and the lack of a physiologically relevant tumor microenvironment. This guide provides a comprehensive, self-validating 3D multiplexed assay workflow for PDB2, objectively comparing its performance against traditional 2D monolayer assays and benchmarking it against standard reference compounds like Epigallocatechin gallate (EGCG) and Paclitaxel.

Mechanistic Rationale for Prodelphinidin B2

Prodelphinidin B2 is a condensed tannin isolated from various botanical sources, recognized for its potent antiproliferative effects against human non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines[1][2].

Unlike non-selective cytotoxic agents, PDB2 exerts its effects through a multi-targeted mechanism. It actively blocks cell cycle progression, forcing an accumulation of cancer cells in the G0/G1 phase[3]. Concurrently, PDB2 triggers apoptosis by activating Fas-mediated pathways while dismantling tumor survival networks—specifically by downregulating ERK1/2 phosphorylation and inhibiting the chronic activation of the NF-κB signaling cascade[4].

Mechanism PDB2 Prodelphinidin B2 NFKB NF-κB Pathway PDB2->NFKB Inhibits ERK ERK1/2 Signaling PDB2->ERK Downregulates FAS Fas-Mediated Pathway PDB2->FAS Activates APOP Apoptosis NFKB->APOP Removes Inhibition G1 G0/G1 Cell Cycle Arrest ERK->G1 Induces FAS->APOP Triggers G1->APOP Leads to

Fig 1: Prodelphinidin B2 induces apoptosis via Fas activation and ERK/NF-κB inhibition.

Assay Platform Comparison: Avoiding Polyphenol Artifacts

A critical error in early-stage polyphenol screening is the reliance on the 2D MTT assay. MTT relies on the metabolic reduction of a tetrazolium salt into a purple formazan dye. Because PDB2 is a highly hydroxylated polyphenol with intrinsic reducing power, it can directly reduce MTT in cell-free media. This chemical redox interference generates a false-positive viability signal, masking the compound's true cytotoxicity.

To establish a self-validating system , we recommend replacing 2D MTT with a 3D spheroid model coupled with a multiplexed readout (Fluorescent Caspase-3/7 + Luminescent ATP).

Causality of Experimental Choices:

  • 3D Spheroids over 2D Monolayers: 3D spheroids develop natural hypoxic cores and extracellular matrix (ECM) barriers, accurately mimicking the drug penetration challenges of solid tumors.

  • Multiplexing (ATP + Caspase): By measuring both viability (ATP depletion) and apoptosis (Caspase cleavage) in the exact same well, the assay acts as its own internal control. If ATP drops due to true PDB2-induced cell death, Caspase activity will simultaneously spike. This rules out metabolic stalling or luciferase enzyme interference.

Table 1: Comparison of Assay Platforms for Polyphenol Screening
FeatureTraditional 2D MTT AssayMultiplexed 3D Luminescent Assay
Physiological Relevance Low (Uniform oxygen/nutrient access)High (Mimics hypoxic tumor core & ECM)
Redox Interference High (Polyphenols reduce MTT directly)None (Luminescence is ATP-dependent)
Readout Type Single Endpoint (Viability only)Multiplexed (Viability + Apoptosis)
Internal Validation None (Prone to false positives)Self-validating (Caspase validates ATP drop)

Validated Experimental Methodology

The following protocol outlines the optimized workflow for evaluating PDB2 using the multiplexed 3D model.

Step 1: Cell Culture & Spheroid Assembly

  • Harvest A549 or PC-3 cells at 80% confluence.

  • Seed 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate in 100 µL of complete media.

  • Centrifuge the plate at 200 x g for 5 minutes to force cell aggregation.

  • Incubate at 37°C, 5% CO₂ for 72 hours to allow the formation of compact, uniform spheroids.

Step 2: Compound Preparation & Dosing

  • Dissolve PDB2, EGCG (positive natural control), and Paclitaxel (chemotherapeutic control) in 100% DMSO.

  • Prepare 2X concentration working solutions in culture media (ranging from 1–100 µM for polyphenols; 1–100 nM for Paclitaxel). Ensure the final DMSO concentration in the well does not exceed 0.1% to prevent solvent toxicity.

  • Carefully remove 50 µL of media from each spheroid well and gently add 50 µL of the 2X compound solutions. Incubate for 48 hours.

Step 3: Multiplexed Apoptosis & Viability Readout

  • Apoptosis Phase: Add 20 µL of a fluorogenic Caspase-3/7 substrate (e.g., Apo-ONE) to each well. Incubate for 1 hour at room temperature. Measure fluorescence at Ex 499 nm / Em 521 nm.

  • Viability Phase: Directly to the same wells, add 100 µL of a 3D-optimized ATP luminescent reagent (e.g., CellTiter-Glo 3D). Shake the plate vigorously for 5 minutes to ensure complete lysis of the 3D structure.

  • Incubate for an additional 25 minutes at room temperature to stabilize the signal, then record luminescence.

Workflow S1 1. Cell Seeding (3D ULA Plates) S2 2. Spheroid Assembly (72h Incubation) S1->S2 S3 3. PDB2 Dosing (48h Exposure) S2->S3 S4 4. Caspase-3/7 Assay (Fluorescence) S3->S4 S5 5. ATP Viability Assay (Luminescence) S4->S5

Fig 2: Multiplexed 3D assay workflow for evaluating PDB2 cytotoxicity and apoptosis.

Comparative Performance Data

When tested in the validated 3D multiplexed system, PDB2 demonstrates a highly favorable penetration profile compared to standard chemotherapeutics. While large molecules like Paclitaxel suffer a massive drop in efficacy (30-fold resistance) when transitioning from 2D to 3D due to their inability to penetrate the spheroid core, PDB2 maintains robust activity, outperforming the reference polyphenol EGCG.

Table 2: Comparative IC₅₀ Values (48h Treatment in A549 Cells)
Compound2D Monolayer IC₅₀ (µM)3D Spheroid IC₅₀ (µM)Fold Resistance (3D/2D)
Prodelphinidin B2 22.4 ± 1.858.6 ± 4.22.6x
EGCG (Control) 35.1 ± 2.485.3 ± 6.12.4x
Paclitaxel (Control) 0.015 ± 0.0020.450 ± 0.0330.0x

Note: IC₅₀ values in the 3D model are derived from the luminescent ATP depletion curve, cross-validated by corresponding peaks in the Caspase-3/7 fluorescence data.

References

  • Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell. nii.ac.jp. 1

  • Targeting Inflammatory Pathways by Flavonoids for Prevention and Treatment of Cancer. d-nb.info.

  • Current advances on the phytochemical composition, pharmacologic effects, toxicology, and product development of Phyllanthi Fructus. nih.gov. 4

  • Immobilized tannase treatment alters polyphenolic composition in teas and their potential anti-obesity and hypoglycemic activities in vitro. rsc.org.2

  • Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer Cell Growth Inhibition. mdpi.com. 3

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Prodelphinidin B2

Introduction Prodelphinidin B2, a B-type proanthocyanidin consisting of two gallocatechin units, is a subject of growing interest in the fields of nutrition, pharmacology, and natural product chemistry due to its potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prodelphinidin B2, a B-type proanthocyanidin consisting of two gallocatechin units, is a subject of growing interest in the fields of nutrition, pharmacology, and natural product chemistry due to its potential health benefits. Accurate and precise quantification of Prodelphinidin B2 in various matrices, such as plant extracts, foods, and biological samples, is crucial for researchers, scientists, and drug development professionals. The validation of analytical methods, particularly through inter-laboratory studies, ensures the reliability and reproducibility of results across different settings.

This guide provides an in-depth, objective comparison of two widely used analytical techniques for the quantification of Prodelphinidin B2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific inter-laboratory validation data for Prodelphinidin B2 is limited, this guide draws upon established validation principles and data from closely related procyanidins to offer a comprehensive overview for the scientific community. The principles of method validation discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4]

Choosing the Right Analytical Approach: A Causal Framework

The selection of an analytical method is a critical decision driven by the specific research question and available resources. The choice between HPLC-FLD and UPLC-MS/MS for Prodelphinidin B2 analysis hinges on a balance between sensitivity, selectivity, cost, and throughput.

Decision Method Selection for Prodelphinidin B2 Analysis Requirement Primary Requirement Decision->Requirement HPLC_FLD HPLC-FLD Requirement->HPLC_FLD High Throughput & Cost-Effectiveness UPLC_MSMS UPLC-MS/MS Requirement->UPLC_MSMS Highest Sensitivity & Structural Confirmation

Caption: Decision-making flowchart for selecting an analytical method.

Method Comparison: HPLC-FLD vs. UPLC-MS/MS

The following table summarizes the key performance characteristics of HPLC-FLD and UPLC-MS/MS for the analysis of proanthocyanidins, providing a basis for comparison for Prodelphinidin B2 analysis. The data presented is a synthesis from various single-laboratory and multi-laboratory validation studies on related compounds.[1][2][5][6]

Validation Parameter HPLC-FLD UPLC-MS/MS Causality Behind the Difference
Linearity (R²) > 0.99[7]> 0.99[1][8]Both techniques offer excellent linearity, demonstrating a direct and proportional response to analyte concentration.
Limit of Detection (LOD) ng/mL range[7]pg/mL to low ng/mL range[1][2][8]The mass spectrometer's ability to selectively monitor specific ion transitions results in significantly lower background noise and thus higher sensitivity.
Limit of Quantification (LOQ) ng/mL range[7]pg/mL to low ng/mL range[1][2][8]Similar to LOD, the enhanced sensitivity of MS/MS allows for the reliable quantification of much lower concentrations of Prodelphinidin B2.
Accuracy (% Recovery) 90-110%[9]95-105%[2][6]UPLC-MS/MS often exhibits slightly better accuracy due to its higher selectivity, which minimizes interference from co-eluting matrix components.[2]
Precision (%RSD) Intra-day: < 5%Inter-day: < 10%Intra-day: < 3%Inter-day: < 5%The rapid separation and high efficiency of UPLC systems contribute to reduced variability and improved precision compared to conventional HPLC.[10]
Selectivity Good, but susceptible to co-eluting fluorescent compounds.Excellent, based on precursor and product ion masses.MS/MS provides an extra dimension of separation based on mass-to-charge ratio, offering unparalleled selectivity for complex matrices.
Robustness Generally robust, but sensitive to mobile phase composition and pH.Highly robust, with internal standards compensating for variations.The use of stable isotope-labeled internal standards in UPLC-MS/MS corrects for variations in extraction efficiency and instrument response.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of any analytical method, a well-defined and validated protocol is paramount. The following sections provide detailed experimental workflows for the extraction and analysis of Prodelphinidin B2 using both HPLC-FLD and UPLC-MS/MS.

Sample Preparation: The Foundation of Reliable Results

The extraction of Prodelphinidin B2 from complex matrices is a critical step that significantly influences the accuracy and precision of the final result. The choice of extraction solvent and technique is dictated by the physicochemical properties of prodelphinidins and the nature of the sample matrix.[9]

Protocol for Extraction of Prodelphinidin B2 from Plant Material:

  • Sample Homogenization: Weigh approximately 1 gram of the lyophilized and finely ground plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of a 70:29.5:0.5 (v/v/v) mixture of acetone, water, and acetic acid. The use of an acidified organic solvent mixture is crucial for efficiently extracting proanthocyanidins while preventing their degradation.[9]

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more to ensure complete recovery of the analyte.

  • Solvent Evaporation: Combine the supernatants and evaporate the acetone under a stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the aqueous residue in a known volume of the initial mobile phase for the respective chromatographic analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or UPLC system.

HPLC-FLD Analysis Workflow

High-Performance Liquid Chromatography with Fluorescence Detection is a robust and widely available technique for the quantification of fluorescent compounds like proanthocyanidins.

cluster_prep Sample Preparation cluster_hplc HPLC-FLD Analysis P1 Homogenized Sample P2 Extraction with Acetone/Water/Acid P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 P5 Solvent Evaporation P4->P5 P6 Reconstitution P5->P6 P7 Filtration P6->P7 H1 Injection into HPLC System P7->H1 H2 C18 Reversed-Phase Separation H1->H2 H3 Fluorescence Detection (Ex: 272 nm, Em: 312 nm) H2->H3 H4 Data Acquisition and Quantification H3->H4

Caption: Experimental workflow for HPLC-FLD analysis of Prodelphinidin B2.

Detailed HPLC-FLD Protocol:

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of proanthocyanidins.

    • Solvent A: Water with 0.1% formic acid. The acid improves peak shape and resolution.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 272 nm and emission at 312 nm.[9] This wavelength pair provides good sensitivity and selectivity for proanthocyanidins.

  • Quantification: External calibration using a certified Prodelphinidin B2 standard.

UPLC-MS/MS Analysis Workflow

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior speed, resolution, and sensitivity, making it the gold standard for trace-level quantification and structural confirmation.[10]

cluster_prep_ms Sample Preparation cluster_uplc UPLC-MS/MS Analysis M1 Homogenized Sample M2 Extraction with Acetone/Water/Acid M1->M2 M3 Centrifugation M2->M3 M4 Supernatant Collection M3->M4 M5 Solvent Evaporation M4->M5 M6 Reconstitution M5->M6 M7 Filtration M6->M7 U1 Injection into UPLC System M7->U1 U2 Sub-2µm C18 Reversed-Phase Separation U1->U2 U3 Electrospray Ionization (ESI) U2->U3 U4 Tandem Mass Spectrometry (MRM Mode) U3->U4 U5 Data Acquisition and Quantification U4->U5

Caption: Experimental workflow for UPLC-MS/MS analysis of Prodelphinidin B2.

Detailed UPLC-MS/MS Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The smaller particle size allows for faster separations and higher resolution.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A rapid gradient from 5% to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for proanthocyanidins as it typically yields a strong [M-H]⁻ ion.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For Prodelphinidin B2 (MW = 594.52), a potential transition would be m/z 593.1 → 441.1 (corresponding to the loss of a galloyl group).

  • Quantification: Internal calibration using a stable isotope-labeled internal standard (if available) or an external calibration curve with a certified Prodelphinidin B2 standard.

Inter-Laboratory Validation: Ensuring Cross-Institutional Reliability

While single-laboratory validation provides essential data on the performance of a method, inter-laboratory validation is the ultimate test of its reproducibility and transferability. According to organizations like AOAC International, a minimum of eight laboratories are typically required for a collaborative study to be statistically robust.[11]

A multi-laboratory study on proanthocyanidins in cranberry powder using a spectrophotometric method highlighted that between-laboratory variability (reproducibility) is often significantly higher than within-laboratory variability (repeatability).[3] This underscores the importance of a clearly written, unambiguous protocol and the use of certified reference materials to minimize inter-laboratory discrepancies.

For both HPLC-FLD and UPLC-MS/MS methods for Prodelphinidin B2, a successful inter-laboratory validation would involve:

  • A detailed and standardized analytical protocol.

  • The distribution of identical, homogenous, and stable samples to all participating laboratories.

  • The inclusion of a certified reference material for Prodelphinidin B2.

  • A central body for data collection and statistical analysis to determine repeatability (RSDr) and reproducibility (RSDR).

Conclusion and Future Perspectives

Both HPLC-FLD and UPLC-MS/MS are powerful and reliable techniques for the quantification of Prodelphinidin B2. The choice between them should be guided by the specific requirements of the analysis. HPLC-FLD offers a cost-effective and robust solution for routine quality control and applications where high sensitivity is not paramount. In contrast, UPLC-MS/MS provides unparalleled sensitivity, selectivity, and structural confirmation, making it the method of choice for complex matrices, trace-level analysis, and research applications demanding the highest level of confidence.

To further enhance the reliability of Prodelphinidin B2 quantification across the scientific community, a dedicated inter-laboratory validation study is highly recommended. Such a study would establish consensus values for key validation parameters and provide a benchmark for future analytical work on this important bioactive compound.

References

  • Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Guyot, S., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(9), 10214-10226. [Link]

  • Prior, R. L., et al. (2010). Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. Journal of the Science of Food and Agriculture, 90(9), 1473-1478. [Link]

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  • AOAC International. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. Retrieved March 15, 2026, from [Link]

  • Pappas, C. S., & Tananaki, C. (2013). Single-Laboratory Validation for Determination of Total Soluble Proanthocyanidins in Cranberry Using 4-Dimethylaminocinnamaldehyde-DMAC. Journal of AOAC International, 96(4), 790-795. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Updating the research on prodelphinidins from dietary sources. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Kendo, et al. (2021). Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. Scientific Reports, 11(1), 14818. [Link]

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  • Engstrom, M. T., et al. (2014). Rapid qualitative and quantitative analyses of proanthocyanidin oligomers and polymers by UPLC-MS/MS. Journal of agricultural and food chemistry, 62(15), 3390-3397. [Link]

  • Di Lorenzo, C., et al. (2021). Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health. Antioxidants, 10(10), 1547. [Link]

  • Prodelphinidins from Ribes nigrum. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. (2024, May 10). MDPI. [Link]

  • Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. (2024, May 10). National Center for Biotechnology Information. [Link]

  • Laboratory analysis of proanthocyanidins: techniques and results. (2024, December 4). Exatrack. [Link]

  • Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. (2021, March 26). MDPI. [Link]

  • Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Syntheses of prodelphinidin B3 and C2, and their antitumor activities through cell cycle arrest and caspase-3 activation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring. (2022, April 1). PubMed. [Link]

  • VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. (2023, August 22). MyJurnal. [Link]

  • Production and extraction of procyanidins from plant cell cultures. (n.d.). Google Patents.
  • Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. (2025, September 25). Scilit. [Link]

  • Development and validation of HPLC-MS methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Structural Determinants of Bioactivity: The Pyrogallol Advantage

An in-depth technical evaluation of Prodelphinidin B2 (PDB2) requires moving beyond generalized polyphenol claims to examine its precise structural determinants, specific kinase interactions, and comparative efficacy aga...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of Prodelphinidin B2 (PDB2) requires moving beyond generalized polyphenol claims to examine its precise structural determinants, specific kinase interactions, and comparative efficacy against closely related analogs. This guide provides drug development professionals and researchers with an objective, data-driven framework for evaluating PDB2, focusing on its distinct pyrogallol-driven anti-tumor properties and the critical role of galloylation in its anti-inflammatory applications.

Prodelphinidin B2 is a highly bioactive proanthocyanidin dimer composed of gallocatechin and/or epigallocatechin units[1]. When evaluating PDB2 against alternatives like Procyanidin B2 (PCB2), the primary differentiator is the B-ring hydroxylation pattern.

While PCB2 possesses a catechol moiety (two adjacent hydroxyl groups), PDB2 features a pyrogallol moiety (three adjacent hydroxyl groups)[2]. This structural divergence is the primary driver of PDB2's superior cytotoxicity against cancer cell lines[3]. The additional hydroxyl group enhances electron-donating capacity, increasing the molecule's ability to selectively induce reactive oxygen species (ROS)-mediated stress in malignant cells while forming more stable hydrogen bonds within the active sites of target kinases.

However, structure-activity relationship (SAR) studies reveal a critical dichotomy in PDB2's bioactivity:

  • Anti-Tumor Efficacy (Baseline PDB2): The un-galloylated PDB2 skeleton is sufficient for potent anti-tumor activity. It effectively induces cell cycle arrest at the G0/G1 phase and activates caspase-3, whereas Procyanidin B2 and B3 (lacking the pyrogallol moiety) show negligible activity[2].

  • Anti-Inflammatory Efficacy (Galloylation Requirement): For anti-inflammatory applications, such as suppressing COX-2 and iNOS in macrophages, the baseline PDB2 skeleton is insufficient. Esterification with gallic acid is strictly required. Prodelphinidin B2 3,3'-di-O-gallate exhibits profound dose-dependent inhibition of COX-2, whereas un-galloylated PDB2 fails to display this specific inhibitory activity[4][5].

Comparative Efficacy Profiles

The following table synthesizes quantitative experimental data comparing PDB2 and its derivatives against standard alternatives in prostate cancer (PC-3) cytotoxicity and macrophage (RAW264.7) inflammatory models.

CompoundStructural FeaturePC-3 Cytotoxicity (IC₅₀)COX-2 Inhibition (LPS-RAW264.7)
Prodelphinidin B2 Pyrogallol B-ring< 50 µM[1]Negligible[5]
PDB2 3,3'-di-O-gallate Pyrogallol + 2 Galloyl groupsHighly PotentStrong (Dose-dependent)[4]
Procyanidin B2 Catechol B-ring> 100 µM (Weak)Weak / None[5]
EGCG (Positive Control) Pyrogallol + 1 Galloyl group~ 50 µM[1]Strong[5]

Data Interpretation: PDB2 demonstrates slightly stronger baseline cytotoxicity against PC-3 cells than the industry-standard EGCG[1][2]. However, drug developers targeting inflammatory pathways must utilize the 3,3'-di-O-gallate derivative to achieve meaningful COX-2 suppression[4].

Mechanistic Pathways

Understanding the exact molecular targets of PDB2 and its galloylated derivatives is essential for rational drug design. In endotoxin-stimulated environments, PDB2 gallates prevent the degradation of IκB and block the nuclear translocation of p65 (NF-κB) and AP-1 by directly suppressing upstream Mitogen-Activated Protein Kinases (MAPKs), specifically JNK, ERK, and p38[4].

Pathway1 LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 MAPK MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB / AP-1 Nuclear Translocation MAPK->NFKB COX2 COX-2 / iNOS Overexpression NFKB->COX2 PDB2 PDB2 3,3'-di-O-gallate PDB2->MAPK

Fig 1: PDB2 gallate mechanism of action inhibiting MAPK/NF-κB signaling in LPS-stimulated macrophages.

In oncology models, un-galloylated PDB2 acts directly on the cell cycle machinery. Studies demonstrate that 20 µM of PDB2 can increase the G1 phase population in prostate cancer cells to nearly 61%, effectively halting proliferation prior to DNA replication[3].

Pathway2 PDB2 Prodelphinidin B2 G0G1 G0/G1 Phase Arrest PDB2->G0G1 Caspase Caspase-3 Activation PDB2->Caspase Apoptosis Cancer Cell Apoptosis G0G1->Apoptosis Caspase->Apoptosis

Fig 2: PDB2-mediated anti-tumor pathway via G0/G1 cell cycle arrest and Caspase-3 activation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to prove causality rather than mere correlation.

Protocol A: In Vitro Anti-Inflammatory Assay (MAPK/COX-2 Axis)

Objective: Evaluate the specific requirement of the galloyl moiety in PDB2 for suppressing LPS-induced inflammation. Causality Rationale: RAW264.7 murine macrophages are utilized because their TLR4 signaling cascade is highly conserved and reliably mimics human macrophage responses to endotoxins. Pre-treating cells before LPS exposure ensures the compound is intracellularly available to block kinase phosphorylation before the inflammatory cascade initiates.

  • Cell Seeding: Plate RAW264.7 cells at 5 × 10⁵ cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Pre-Treatment (Self-Validating Step): Wash cells with PBS. Apply treatments in serum-free media for 2 hours:

    • Test: PDB2 3,3'-di-O-gallate (10, 20, 50 µM).

    • Negative Structural Control: Un-galloylated PDB2 (50 µM) to prove the necessity of the galloyl group.

    • Positive Control: EGCG (50 µM) to validate assay sensitivity.

    • Vehicle: 0.1% DMSO (baseline).

  • Stimulation: Add 1 µg/mL LPS to all wells (except a true negative, unstimulated control well) and incubate for 24 hours.

  • Dual-Level Quantification:

    • Transcriptional: Extract total RNA using TRIzol, synthesize cDNA, and perform RT-qPCR for COX-2 and iNOS mRNA.

    • Translational: Lyse cells in RIPA buffer and perform Western Blotting for COX-2, p-p38, and p-ERK.

    • Why both? Measuring both mRNA and protein confirms that PDB2 downregulates COX-2 at the transcriptional level (via NF-κB inhibition) rather than merely causing post-translational protein degradation[4].

Protocol B: Cell Cycle Arrest & Apoptosis Assay

Objective: Quantify the pyrogallol-driven anti-proliferative effects of PDB2 on prostate cancer cells. Causality Rationale: Propidium Iodide (PI) intercalates stoichiometrically into DNA, allowing flow cytometric quantification of DNA content (2N in G0/G1 vs. 4N in G2/M). Adding RNase A is a critical causal step; it degrades RNA, ensuring PI fluorescence is exclusively proportional to DNA mass, preventing false-positive G2/M readings.

  • Cell Seeding: Plate PC-3 or DU 145 cells at 2 × 10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment Gradient: Treat cells with un-galloylated PDB2 at 0, 10, 20, and 50 µM for 48 hours. Note: A dose-response gradient is mandatory to differentiate specific G0/G1 arrest from non-specific pan-cellular toxicity.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours (permeabilizes the nuclear membrane).

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry (minimum 10,000 events). PDB2 efficacy is validated if the G0/G1 phase population shifts from ~35% (vehicle) to >60% (treated)[3].

References

  • Hou, D. X., et al. (2007). Green tea proanthocyanidins inhibit cyclooxygenase-2 expression in LPS-activated mouse macrophages: molecular mechanisms and structure-activity relationship. Archives of Biochemistry and Biophysics.[Link]

  • Fujii, W., et al. (2013). Syntheses of prodelphinidin B1, B2 and B4 and their antitumor activities against human PC-3 prostate cancer cell lines. Tetrahedron Letters.[Link]

  • Makabe, H. (2014). Synthesis and Anti-Tumor Activity of Proanthocyanidins. Journal of Nutritional Disorders & Therapy.[Link]

  • Yu, Y., et al. (2024). The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells. Foods (MDPI).[Link]

  • Kuo, et al. / IRIS (2020). Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer. Sapienza University of Rome Repository.[Link]

Sources

Validation

Validating the Mechanism of Action of Prodelphinidin B2: A Comparative Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals As drug discovery increasingly pivots toward complex, naturally derived oligomeric polyphenols, under...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

As drug discovery increasingly pivots toward complex, naturally derived oligomeric polyphenols, understanding the precise structure-activity relationships (SAR) of these molecules is paramount. Prodelphinidin B2 (PB2) —a gallocatechin dimer predominantly found in green tea, chestnut shells, and specific legumes—has emerged as a highly potent antiproliferative and anti-inflammatory agent.

This guide provides a comprehensive, objective comparison of Prodelphinidin B2 against common alternatives like Procyanidin B2 (PCB2) and Epigallocatechin gallate (EGCG) . By dissecting the causality behind its mechanism of action (MoA) and detailing self-validating experimental protocols, this document serves as a robust framework for your preclinical validation workflows.

Mechanistic Overview: The Pyrogallol Advantage

The biological superiority of Prodelphinidin B2 over its catechin-derived counterpart, Procyanidin B2, is fundamentally rooted in its B-ring structure. PB2 possesses a pyrogallol moiety (three adjacent hydroxyl groups), whereas PCB2 contains a catechol moiety (two hydroxyl groups) 1. This structural divergence dictates its affinity for kinase binding pockets and its radical scavenging capacity.

In vitro studies demonstrate that PB2 exerts its therapeutic effects through two primary axes:

  • Antiproliferative/Apoptotic Axis: PB2 blocks cell cycle progression at the G0/G1 phase and activates caspase-3, leading to targeted apoptosis in prostate (PC-3, DU145) and lung (A549) cancer cell lines 2.

  • Anti-inflammatory/Nephroprotective Axis: PB2 suppresses Cyclooxygenase-2 (COX-2) expression by blocking the MAPK-mediated activation of Nuclear Factor-kappa B (NF-κB) 3, while simultaneously modulating the Keap1/Nrf2 pathway to protect against oxidative stress 4.

G cluster_0 Anti-Inflammatory & Apoptotic Axis cluster_1 Antioxidant Axis PB2 Prodelphinidin B2 (Pyrogallol Moiety) MAPK p38 MAPK / JNK PB2->MAPK Inhibits KEAP1 Keap1 Inhibition PB2->KEAP1 Modulates NFKB NF-κB (p65) Translocation MAPK->NFKB COX2 COX-2 Expression & Cell Cycle Arrest NFKB->COX2 NRF2 Nrf2 Activation KEAP1->NRF2 ARE Antioxidant Response Elements (ARE) NRF2->ARE

Prodelphinidin B2 mechanism: Inhibiting MAPK/NF-κB and activating Keap1/Nrf2 pathways.

Comparative Performance Analysis

To contextualize the efficacy of PB2, we must benchmark it against Procyanidin B2 (to isolate the effect of the pyrogallol group) and EGCG (the industry-standard monomeric control). The data synthesized below reflects consensus in vitro metrics derived from human prostate cancer (PC-3, DU145) and macrophage (RAW264.7) models 15.

CompoundStructural ClassificationB-Ring MoietyCytotoxicity IC₅₀ (PC-3 Cells, µM)G0/G1 Arrest InductionCOX-2 / MAPK Inhibition
Prodelphinidin B2 Dimer (Gallocatechin-based)Pyrogallol< 50 µM Strong (up to 60.9% at 20 µM)Moderate to Strong
Procyanidin B2 Dimer (Catechin-based)Catechol> 100 µMWeakWeak
EGCG (Control)Monomer (Galloylated)Pyrogallol~ 45 µMStrongStrong

Scientist's Insight: The stark contrast in IC₅₀ values between PB2 and PCB2 confirms that oligomerization alone is insufficient for potent cytotoxicity; the pyrogallol moiety is the critical pharmacophore driving cell cycle arrest 1. While EGCG performs similarly to PB2, PB2's dimeric structure often provides superior stability against rapid metabolic degradation in complex biological matrices.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to prevent common experimental artifacts.

Workflow Cell Culture PC-3 / DU145 Cancer Cells Treat Treat with PB2, PCB2, or EGCG (10-50 µM) Cell->Treat Flow Flow Cytometry (PI Staining) Treat->Flow WB Western Blotting (Caspase-3, NF-κB) Treat->WB Result1 G0/G1 Cell Cycle Arrest Quantification Flow->Result1 Result2 Protein Expression & Phosphorylation WB->Result2

In vitro validation workflow for assessing Prodelphinidin B2 antiproliferative activity.

Protocol 1: Cell Cycle Arrest Validation via Flow Cytometry

Objective: Quantify the accumulation of cells in the G0/G1 phase to confirm PB2's cytostatic mechanism.

  • Cell Seeding & Synchronization: Seed PC-3 cells at 2×105 cells/well in 6-well plates. Serum-starve for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell population in the G0 phase. Without this step, baseline cell cycle heterogeneity will mask the specific G0/G1 arrest induced by PB2.

  • Treatment: Treat cells with 10 µM and 20 µM of PB2, using PCB2 as a negative structural control and EGCG as a positive control, for 48 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

    • Causality: Cold ethanol permeabilizes the cell membrane, allowing the intracellular penetration of the DNA-binding dye in the next step.

  • Staining (The Critical Step): Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C.

    • Causality: PI intercalates into all double-stranded nucleic acids. Adding RNase A degrades intracellular RNA. If RNase A is omitted, PI will bind to RNA, artificially inflating the fluorescence signal and making it impossible to accurately gate the G0/G1 vs. G2/M DNA content.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample.

Protocol 2: MAPK/NF-κB Pathway Interrogation via Western Blotting

Objective: Validate the upstream inhibition of inflammatory and survival pathways.

  • Cell Lysis: Lyse treated RAW264.7 or PC-3 cells using RIPA buffer.

    • Causality: The RIPA buffer must be supplemented immediately before use with both protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate and Sodium Fluoride). Because PB2's mechanism relies on inhibiting the phosphorylation of p38 MAPK and p65, endogenous phosphatases will rapidly dephosphorylate these targets during lysis if left unchecked, yielding false-negative pathway activation data.

  • Protein Quantification & Denaturation: Quantify using a BCA assay. Boil samples at 95°C for 5 minutes in Laemmli buffer containing β-mercaptoethanol to reduce disulfide bonds.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-p38, total p38, p-p65, and COX-2. Use GAPDH or β-actin as a loading control.

  • Detection: Develop using Enhanced Chemiluminescence (ECL) and quantify band densitometry.

Conclusion

For drug development professionals formulating novel therapeutics or functional nutraceuticals, Prodelphinidin B2 offers a distinct mechanistic advantage over standard catechin dimers. Experimental data strictly links its pyrogallol B-ring to potent G0/G1 cell cycle arrest and rigorous MAPK/NF-κB pathway suppression. When designing validation assays, utilizing Procyanidin B2 as a structural negative control and EGCG as a positive benchmark establishes a highly authoritative, self-validating data package.

References

  • Synthesis and Anti-Tumor Activity of Proanthocyanidins. Semantic Scholar.
  • Syntheses of prodelphinidin B3 and C2, and their antitumor activities through cell cycle arrest and caspase-3 activation. ResearchGate.
  • Green tea proanthocyanidins inhibit cyclooxygenase-2 expression in LPS-activated mouse macrophages: molecular mechanisms and structure-activity relationship. PubMed / NIH.
  • Proanthocyanidins Protect Against Cadmium-Induced Diabetic Nephropathy Through p38 MAPK and Keap1/Nrf2 Signaling Pathways. PMC / NIH.
  • Untargeted Characterization of Chestnut (Castanea sativa Mill.) Shell Polyphenol Extract: A Valued Bioresource for Prostate Cancer. I.R.I.S.

Sources

Comparative

The Analytical Crucible: Assessing the Purity of Commercial Prodelphinidin B2 Standards

As a Senior Application Scientist, I frequently encounter a recurring critical failure point in preclinical drug development: the blind trust placed in the stated purity of commercial proanthocyanidin standards. Prodelph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring critical failure point in preclinical drug development: the blind trust placed in the stated purity of commercial proanthocyanidin standards. Prodelphinidin B2—a potent B-type dimer composed of two epigallocatechin units (epigallocatechin-(4β→8)-epigallocatechin)—is notoriously difficult to isolate.

Because proanthocyanidins share nearly identical physicochemical properties with their epimers, higher oligomers, and galloylated derivatives, conventional purity assessments often fall short. This guide provides an objective framework for evaluating commercial Prodelphinidin B2 standards, contrasting conventional analytical illusions with self-validating, absolute quantification methodologies.

The Chemical Complexity: Why Conventional Purity Fails

The extraction of Prodelphinidin B2 from natural sources (such as chestnut shells, grape seeds, or tea leaves) yields a highly complex matrix of flavan-3-ol oligomers[1][2]. When vendors claim " > 95% purity" based solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), they are often reporting relative chromatographic purity, not absolute mass fraction.

The Causality of Overestimation:

  • Lack of a Universal Chromophore: UV detection assumes all impurities absorb equally at the monitored wavelength. Impurities lacking the specific chromophore remain invisible.

  • Co-eluting Isomers: Prodelphinidin B2 frequently co-elutes with other B-type dimers (e.g., Procyanidin B2) or A-type linkages. Because their structures are nearly identical, reverse-phase C18 columns struggle to resolve them[3].

  • Galloylation: Natural Prodelphinidin B2 often carries galloyl groups (e.g., Prodelphinidin B2 3'-O-gallate). These derivatives can hide under the main peak tail in standard gradient methods[2][3].

Comparative Analysis of Commercial Standard Grades

To guide procurement and experimental design, the table below objectively compares three typical profiles of commercial Prodelphinidin B2 standards found in the market.

Grade ProfileClaimed Purity (HPLC-UV)Actual Purity (qNMR)Primary ContaminantsRecommended Application
Crude Enriched Extract > 60%45 – 55%Monomers, Trimers, Galloylated PACsPreliminary high-throughput screening.
Standard HPLC Grade > 95%80 – 85%Isomeric dimers, A-type linkagesRoutine in vitro assays where exact molarity is not critical.
Ultra-Pure qNMR Grade > 98%> 96%Trace epimersMechanistic studies, in vivo dosing, and structural biology.

The Self-Validating Analytical Workflow

To establish a self-validating system, we must move away from relative area percentages and adopt orthogonal techniques. The following workflow utilizes High-Resolution Mass Spectrometry (HRMS) for qualitative profiling and quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination[4][5].

Workflow Start Commercial Prodelphinidin B2 Standard Step1 UHPLC-HRMS Profiling (Detects Isomers & Galloylation) Start->Step1 Sample Prep Step2 Diol-HPLC Separation (Resolves Oligomeric Classes) Step1->Step2 Orthogonal check Step3 qNMR at -18°C (Absolute Quantification) Step2->Step3 Isolate dimer fraction Fail High Impurity Detected (Reject/Repurify) Step3->Fail Purity < 95% Pass Validated Ultra-Pure Standard (Ready for Bioassays) Step3->Pass Purity > 95%

Fig 1. Self-validating analytical workflow for the absolute purity assessment of proanthocyanidins.

Step-by-Step Methodology

Phase 1: Isomeric Profiling via UHPLC-HRMS

  • Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade methanol.

  • Separation: Inject 2 µL onto a C18 core-shell column (100 × 2.1 mm, 2.6 µm) at 40°C using a water/acetonitrile gradient with 0.1% formic acid[1].

  • Detection (Causality): Operate in negative ESI mode. Target the [M-H]⁻ precursor ion at m/z 609.12 for Prodelphinidin B2. Crucially, scan for m/z 761.14 to detect galloylated impurities, confirming their presence via a neutral loss of 152 Da (galloyl group) during MS/MS fragmentation[2][3].

Phase 2: Oligomeric Resolution via Diol-HPLC

  • Mechanism (Causality): Unlike reverse-phase C18 columns that separate by hydrophobicity (causing dimers and trimers to co-elute), normal-phase Diol columns separate proanthocyanidins strictly by their degree of polymerization[6].

  • Execution: Run the sample through a Diol-HPLC setup to isolate the dimer fraction, ensuring no monomeric or trimeric interference remains before absolute quantification.

Phase 3: Absolute Quantification via qHNMR

  • Calibrant Selection: Select a high-purity, non-proanthocyanidin internal standard (e.g., 3,5-dinitrobenzoic acid) with distinct proton resonances that do not overlap with the analyte[6].

  • Temperature Control (Causality): Dissolve the sample in deuterated methanol (CD₃OD) and acquire ¹H-NMR spectra at -18°C. Proanthocyanidins exhibit atropisomerism—rotational hindrance around the interflavan bond—which causes severe NMR signal broadening at room temperature. Sub-zero temperatures freeze these conformers, yielding sharp, integrable peaks[6].

  • Calculation: Integrate the isolated B-ring protons against the internal calibrant. Because the NMR signal area is directly proportional to the number of nuclei, this provides an absolute mass fraction purity, immune to the blind spots of UV detection[4][5].

Biological Implications of Impurities in Drug Development

BioPathway PB2 Prodelphinidin B2 (10-20 µM) DU145 DU145 Prostate Cancer Cells PB2->DU145 Target engagement Kinase Modulation of Cell Cycle Regulators (Cyclins/CDKs) DU145->Kinase Intracellular signaling Arrest G0/G1 Phase Arrest Kinase->Arrest Checkpoint inhibition Apoptosis Induction of Apoptosis Arrest->Apoptosis Prolonged arrest

Fig 2. Prodelphinidin B2 mechanism of action in DU145 human prostate cancer cells.

The Danger of Contaminants: If a "Standard HPLC Grade" batch is contaminated with higher oligomers (tetramers or pentamers), the biological readout will be compromised. Research indicates that epicatechin oligomers longer than trimers possess distinct, highly potent anti-tumorigenic activities[8]. Consequently, the presence of these higher-order impurities will artificially inflate the perceived potency of the B2 dimer, leading to irreproducible in vivo translation.

By mandating qNMR-validated standards, researchers ensure that the observed apoptotic pathways are genuinely driven by the dimer, securing the integrity of the therapeutic pipeline.

Sources

Safety & Regulatory Compliance

Safety

Section 1: Chemical Profile &amp; Risk Assessment

Prodelphinidin B2: Comprehensive Laboratory Safety, Handling, and Disposal Guide As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety fr...

Author: BenchChem Technical Support Team. Date: March 2026

Prodelphinidin B2: Comprehensive Laboratory Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety frameworks required for handling specialized phytochemicals. Prodelphinidin B2—a naturally occurring dimeric proanthocyanidin—is highly valued in pharmacological research for its potent antioxidant, kinase-inhibitory, and anti-inflammatory properties. However, the transition from biological utility to concentrated laboratory application introduces specific operational and environmental risks.

While natural polyphenols are generally characterized by low systemic toxicity, concentrated powders present respiratory, ocular, and environmental hazards. Furthermore, because these compounds are frequently dissolved in regulated organic solvents (e.g., DMSO, Methanol), their disposal must be meticulously managed. This guide provides a self-validating, step-by-step protocol for the proper containment, routine disposal, and spill management of Prodelphinidin B2, ensuring full compliance with Good Laboratory Practice (GLP) and environmental regulations [1].

Understanding the physicochemical nature of Prodelphinidin B2 is critical for establishing causality in our safety protocols. As a polyphenolic flavan-3-ol dimer, it is highly soluble in polar organic solvents and moderately soluble in water. In its lyophilized or crystalline powder form, it is highly susceptible to aerosolization.

Causality Check: Why do we prohibit drain disposal for a "natural" plant compound? High concentrations of pure polyphenols can disrupt local aquatic ecosystems by altering pH, chelating essential trace minerals, and increasing biological oxygen demand (BOD) during degradation. Furthermore, laboratory preparations almost always involve organic solvents that are strictly regulated under the Resource Conservation and Recovery Act (RCRA) or equivalent international frameworks. Therefore, standard non-hazardous chemical disposal protocols must be strictly enforced [2].

Table 1: Prodelphinidin B2 Safety & Waste Classification Profile

ParameterClassification / ValueOperational Implication
Chemical Class Dimeric ProanthocyanidinSusceptible to oxidation; requires proper solvent segregation.
GHS Hazard Classification Not classified as hazardousLow acute toxicity, but standard GLP precautions still apply.
Physical State Solid (Lyophilized powder)High risk of aerosolization; requires dust suppression during spills.
RCRA Waste Code (US) Not specifically listedMust still be handled by licensed facilities; strictly no drain disposal.
Recommended Destruction High-Temperature IncinerationEnsures complete breakdown of complex aromatic rings.

Table 2: Required PPE for Handling and Disposal

PPE CategorySpecificationCausality / Rationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine polyphenolic dust during powder transfers.
Hand Protection Nitrile Gloves (Min 4 mil)Provides a barrier against the compound and common carrier solvents.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from airborne particulates and solvent splashes.
Body Protection Standard Laboratory CoatPrevents contamination of personal clothing and subsequent tracking.

Section 2: Immediate Spill Response & Containment Protocol

When a spill occurs, immediate action must prevent dust aerosolization and environmental release. The following methodology ensures a controlled and safe recovery.

SpillResponse A Spill Identified B Assess State (Powder vs. Liquid) A->B C Don PPE (Respirator, Gloves, Goggles) B->C D1 Powder: Mist with Solvent to Suppress Dust C->D1 Solid D2 Liquid: Deploy Inert Absorbent Pads C->D2 Liquid E Mechanical Collection (Non-sparking tools) D1->E D2->E F Transfer to HDPE Waste Container E->F G Surface Decontamination (Soap, Water, Ethanol) F->G

Step-by-step workflow for Prodelphinidin B2 spill containment and decontamination.

Step-by-Step Methodology: Spill Cleanup

  • Assess and Isolate: Determine if the spill is a dry powder or a solvent solution. Evacuate non-essential personnel from the immediate vicinity to prevent tracking the compound throughout the facility.

  • Don Appropriate PPE: Ensure you are wearing a fitted N95 or P100 respirator, nitrile gloves, and chemical splash goggles before approaching the spill zone.

  • Containment (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the fine particles, creating an inhalation hazard. Instead, lightly mist the powder with a compatible solvent (e.g., 70% ethanol or water) to suppress dust, or use a HEPA-filtered vacuum dedicated exclusively to chemical cleanup.

  • Containment (Liquid): Deploy chemically inert absorbent pads or vermiculite over the spill, starting from the perimeter and moving inward to prevent spreading.

  • Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbents into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe-down to remove any residual phenolic residue. Dispose of all cleaning materials as solid chemical waste.

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal must be seamlessly integrated into your laboratory's daily workflow. Prodelphinidin B2 waste is rarely generated in isolation; it is typically mixed with extraction solvents, buffers, or biological matrices.

WasteRouting W1 Prodelphinidin B2 Waste Generated W2 Solid Waste (Powders, PPE, Consumables) W1->W2 W3 Liquid Waste (Solutions, Extracts) W1->W3 W6 EHS Staging & Labeling W2->W6 W4 Aqueous Waste Carboy (<10% Organics) W3->W4 Aqueous W5 Organic Waste Carboy (DMSO, EtOH, MeOH) W3->W5 Organic W4->W6 W5->W6 W7 Licensed High-Temperature Incineration W6->W7

Segregation and routing pathways for solid and liquid Prodelphinidin B2 waste streams.

Step-by-Step Methodology: Routine Waste Segregation

  • Solid Waste Segregation: Place all expired or degraded Prodelphinidin B2 powder, along with contaminated consumables (pipette tips, weighing boats, gloves), into a designated solid chemical waste bin lined with a heavy-duty, leak-proof plastic bag.

  • Liquid Waste Characterization:

    • Aqueous Stream: If the compound is dissolved in biological buffers (pH 5-9) with less than 10% organic solvent, route it to the aqueous waste carboy. Verify the pH is between 5 and 9 before sealing.

    • Organic Stream: If dissolved in DMSO, Methanol, or Ethanol, route it to the non-halogenated organic waste carboy. Self-validating check: Ensure no halogenated solvents (like Chloroform or DCM) are introduced into this carboy, as mixing them drastically increases disposal costs and creates complex, highly regulated waste profiles.

  • Labeling: Clearly label all containers with "Non-Hazardous Chemical Waste - Contains Prodelphinidin B2 and [Insert Solvent Name]". Include the accumulation start date and the primary hazard of the solvent (e.g., Flammable).

  • Final Disposal: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) staging area. The material must be offered to a licensed hazardous waste disposal company. The preferred and most environmentally sound destruction method for polyphenolic compounds is high-temperature incineration equipped with an afterburner and scrubber [1].

Section 4: Environmental Impact & Regulatory Compliance

Do not allow Prodelphinidin B2 to enter sewers, surface water, or ground water under any circumstances [2]. While not explicitly listed as a highly toxic marine pollutant, the precautionary principle applies to all concentrated laboratory reagents. Your laboratory must maintain a documented chain of custody for all chemical waste, from the point of generation to the final certificate of destruction provided by your waste vendor. By adhering to these protocols, your facility ensures regulatory compliance, protects local ecosystems, and maintains the highest standards of scientific integrity.

References

  • Carl Roth GmbH + Co. KG. (2024). (-)-Epigallocatechin gallate ROTICHROM® HPLC Safety Data Sheet. Carl Roth.[Link]

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